6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C5H4ClN5O |
|---|---|
Molecular Weight |
185.57 g/mol |
IUPAC Name |
6-amino-3-chloro-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClN5O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H4,7,8,9,10,11,12) |
InChI Key |
VRCNOGVMUIGMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)N)Cl |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Core Scaffold in Medicinal Chemistry
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural analogy to endogenous purines and its role in the development of potent kinase inhibitors and other therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway to a key derivative, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the controlled functionalization of the heterocyclic core. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern the transformations, ensuring a robust and reproducible synthesis.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings gives rise to the pyrazolo[3,4-d]pyrimidine system, a class of heterocyclic compounds with a broad spectrum of biological activities. Their structural resemblance to adenine and guanine allows them to act as bioisosteres, competitively binding to the ATP-binding sites of various enzymes, particularly protein kinases. This has led to the development of numerous pyrazolo[3,4-d]pyrimidine-based drugs and clinical candidates for the treatment of cancers and inflammatory diseases. The specific substitution pattern of the target molecule, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, presents a versatile platform for further chemical elaboration, making its efficient synthesis a topic of significant interest.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core pyrazolo[3,4-d]pyrimidine ring system can be constructed from a suitably substituted aminopyrazole precursor. Subsequent functionalization through chlorination and selective amination will then yield the desired product.
Caption: Retrosynthetic analysis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
This guide will detail a four-step synthesis based on this analysis:
-
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide.
-
Step 2: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Step 3: Dichlorination to yield 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Step 4: Regioselective amination to afford the final product.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide
The journey begins with the construction of the pyrazole ring, a fundamental building block. A well-established and efficient method involves the condensation of a dicarbonyl equivalent with a hydrazine derivative. In this case, we will utilize malononitrile and hydrazine hydrate.
Protocol:
-
To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature with stirring.
-
The reaction is typically exothermic; maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
The product, 3-amino-4-cyanopyrazole, will precipitate from the reaction mixture.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
For the conversion of the nitrile to the carboxamide, the isolated 3-amino-4-cyanopyrazole can be subjected to partial hydrolysis using a mixture of sulfuric acid and water, followed by careful neutralization.
Causality and Expertise: The use of malononitrile is advantageous due to the reactivity of its methylene group and the presence of the two nitrile functionalities, which can be further manipulated. The reaction with hydrazine proceeds via a Michael-type addition followed by an intramolecular cyclization and tautomerization to yield the stable aminopyrazole ring. The partial hydrolysis of the nitrile to the carboxamide is a critical step that sets the stage for the subsequent pyrimidine ring formation.
Step 2: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
With the aminopyrazole-carboxamide in hand, the next crucial step is the construction of the fused pyrimidine ring. This is efficiently achieved through a condensation reaction with urea.
Protocol:
-
Combine 5-Amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (5.0-10.0 eq) in a round-bottom flask.
-
Heat the mixture to 180-200°C for 2-3 hours. The reaction is typically performed as a melt (neat).
-
During the reaction, ammonia gas will be evolved.
-
After cooling, the solidified reaction mass is triturated with water and then acidified with a dilute mineral acid (e.g., HCl) to a pH of 4-5.
-
The precipitated product is filtered, washed thoroughly with water, and dried to yield 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol.
Causality and Expertise: The high temperature facilitates the nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons of urea, with the subsequent elimination of ammonia. A second intramolecular cyclization then occurs between the pyrazole's endocyclic nitrogen and the remaining urea carbonyl group, again with the elimination of ammonia, to form the stable, fused pyrimidine ring. The excess urea acts as both a reactant and a solvent in the melt.
Step 3: Dichlorination to yield 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
The hydroxyl groups of the pyrazolopyrimidine-diol are then converted to the more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 vol).
-
Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine (optional, but can accelerate the reaction).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Causality and Expertise: The hydroxyl groups of the pyrimidin-diol tautomerize to the keto form (a pyrimidin-dione). The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of elimination and substitution steps, driven by the formation of the stable P-O bond, results in the replacement of the hydroxyl groups with chlorine atoms.
Step 4: Regioselective Amination to Afford 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
The final step involves the selective introduction of an amino group at the C6 position. The two chlorine atoms at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core exhibit different reactivities towards nucleophiles, allowing for regioselective substitution.
Protocol:
-
Dissolve 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of aqueous ammonia (e.g., 25-30% solution) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If not, the solvent can be partially removed under reduced pressure.
-
Filter the solid product, wash with water, and dry to yield 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Causality and Expertise: The C6 position is generally more susceptible to nucleophilic attack than the C4 position in the pyrazolo[3,4-d]pyrimidine system. This selectivity is attributed to the electronic effects of the fused pyrazole ring. By using a less aggressive nucleophile like ammonia and controlling the reaction temperature, the amination can be directed predominantly to the C6 position. The final product exists in the more stable keto-enol tautomeric form, which is the pyrimidin-4-ol.
Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | Malononitrile, Hydrazine Hydrate | Ethanol, room temperature | 5-Amino-1H-pyrazole-4-carboxamide | Good to High |
| 2 | 5-Amino-1H-pyrazole-4-carboxamide, Urea | Neat, 180-200°C | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | Good |
| 3 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃, reflux | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | High |
| 4 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Aqueous Ammonia, Ethanol/Isopropanol, room temp. or gentle heat | 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Moderate |
Visualizing the Synthesis Pathway
Caption: Overall synthetic workflow for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Conclusion
The synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through a robust and logical multi-step sequence. This guide has outlined a pathway that relies on well-established and understood chemical transformations, providing a solid foundation for its practical implementation in a laboratory setting. The strategic functionalization of the pyrazolo[3,4-d]pyrimidine core, particularly the regioselective amination, highlights the versatility of this heterocyclic system for the generation of diverse molecular libraries for drug discovery endeavors.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC. Retrieved March 7, 2026, from [Link]
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 23
Physicochemical Profiling and Synthetic Methodologies of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Purine Isostere for Advanced Drug Design
Executive Summary
The compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2059965-49-8) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. As a halogenated purine isostere—specifically a structural analog of guanine and allopurinol—this molecule is engineered to mimic the adenine/guanine ring systems of ATP and endogenous nucleosides. The fusion of a pyrazole ring with a pyrimidine ring, coupled with a highly strategic 3-chloro substitution, creates a privileged pharmacophore capable of precise hinge-region binding in kinase targets and enzyme inhibition in purine metabolism pathways.
This technical guide provides an authoritative analysis of its physicochemical properties, structural tautomerism, and biological relevance, alongside field-proven, self-validating protocols for its synthesis and analytical characterization.
Structural & Physicochemical Properties
Tautomerism and Solid-State Dynamics
Like its structural cousin allopurinol, 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol exists in a complex tautomeric equilibrium. The molecule oscillates between the 1H-pyrazolo[3,4-d]pyrimidin-4-ol (enol/lactim) form and the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (keto/lactam) form [1].
Causality in Drug Design: In the solid state, X-ray crystallographic studies of related pyrazolo[3,4-d]pyrimidines demonstrate that the 1,5-di-NH (lactam) tautomer is thermodynamically favored due to an extensive intermolecular hydrogen-bonding network. However, in aqueous physiological environments or within the hydrophobic pocket of a kinase active site, the equilibrium can shift. The presence of the electron-withdrawing 3-chloro group exerts a negative inductive effect (-I), which lowers the pKa of the adjacent pyrazole NH (N1/N2). This increased acidity alters the hydrogen bond donor strength, directly impacting target residence time.
Physicochemical Profile
Understanding the quantitative metrics of this compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and formulation viability.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C5H4ClN5O | Defines isotopic mass distribution (35Cl/37Cl ratio of 3:1). |
| Molecular Weight | 185.57 g/mol | Highly favorable for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 3 (NH2, NH, OH/NH) | Enables multidentate binding with receptor backbone amides. |
| Hydrogen Bond Acceptors | 4 | Facilitates solubility and target engagement. |
| Topological Polar Surface Area | ~92.0 Ų | Optimal for oral bioavailability; restricts BBB penetration. |
| Estimated LogP | 0.8 – 1.2 | The 3-chloro group increases lipophilicity compared to the des-chloro analog, improving membrane permeability. |
Pharmacophore Modeling and Biological Relevance
Pyrazolo[3,4-d]pyrimidines are designated as "privileged scaffolds" due to their bioisosteric relationship with the adenine ring of ATP [2]. This allows them to competitively bind to the ATP-binding site of various oncogenic kinases (e.g., BTK, Src, and CDK2).
The 6-amino group and the pyrazole nitrogens form a robust bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region. The strategic placement of the 3-chloro substituent is not arbitrary; it acts as a hydrophobic probe designed to occupy the "gatekeeper" adjacent pocket. This halogen bond enhances Van der Waals interactions, thereby increasing both the potency and the selectivity profile of the inhibitor against off-target kinases.
Figure 1: Pharmacophore binding logic of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol within a kinase active site.
Synthetic Process Chemistry
The construction of the 3-chloro-pyrazolo[3,4-d]pyrimidine core requires precise regiocontrol. The most robust, self-validating synthetic route employs a "pyrimidine-first" cyclization strategy followed by late-stage electrophilic halogenation [3].
Retrosynthetic Logic and Workflow
Starting from 2-amino-4,6-dichloro-5-pyrimidinecarbaldehyde, a cyclocondensation with hydrazine hydrate forms the pyrazole ring. Because the starting material possesses an amino group at C2 and a chloride at C4 (relative to the final numbering), the initial cyclization yields 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent aqueous hydrolysis converts the 4-chloro group to the 4-hydroxyl (or 4-one) moiety. Finally, regioselective chlorination at the electron-rich C3 position of the pyrazole ring yields the target compound.
Figure 2: Step-by-step synthetic workflow for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Detailed Experimental Protocol
-
Cyclization: Suspend 2-amino-4,6-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in a mixture of 1,4-dioxane and water. Add hydrazine hydrate (55% in H2O, 10.0 eq) dropwise. Causality: The excess hydrazine ensures complete conversion and prevents intermolecular cross-linking. Heat to 105°C for 30 minutes. Filter the resulting precipitate to isolate 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Hydrolysis: Suspend the intermediate in 2N aqueous NaOH and reflux for 4 hours. Causality: The 4-chloro position on the pyrimidine ring is highly activated toward nucleophilic aromatic substitution (SNAr) by the hydroxide ion, smoothly yielding the 4-ol derivative. Neutralize with 1N HCl to precipitate 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
-
Regioselective Chlorination: Dissolve the hydrolyzed intermediate in anhydrous DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) and heat to 80°C for 2 hours. Causality: NCS is chosen over Cl2 gas because it provides a controlled, mild source of electrophilic chlorine (Cl+), preventing over-halogenation. The C3 position of the pyrazole is the most electron-rich carbon in the fused system, dictating strict regioselectivity. Pour into ice water, filter, and recrystallize from ethanol to yield the final product.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, a self-validating analytical workflow utilizing LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is required.
LC-MS Method Rationale
The basic nitrogens of the pyrazolo[3,4-d]pyrimidine core require an acidic mobile phase to ensure complete protonation. This achieves two goals: it guarantees a strong
Step-by-Step LC-MS Protocol
-
Column: Reverse-phase C18 (e.g., Waters XBridge C18, 3.5 µm, 4.6 × 50 mm).
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated purine-like chromophore) and ESI+ MS.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 (Re-equilibration) |
Validation Criteria:
The mass spectrum must display a characteristic isotopic cluster due to the chlorine atom. The monoisotopic peak
References
-
A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. National Center for Biotechnology Information (PMC). Available at:[Link] [8]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link][1]
-
Compounds and their use for reducing uric acid levels (US11168075B2). Google Patents. Available at:[2]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI Molecules. Available at:[Link][3]
Sources
Technical Guide: Mechanism of Action of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
The following technical guide details the mechanism of action, structural biology, and experimental validation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol .
Executive Summary
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also referred to as 3-chloro-6-aminopurinol or 3-chloro-guanine isostere ) is a synthetic purine antimetabolite. Structurally, it is a bioisostere of 8-chloroguanine , featuring a pyrazolo[3,4-d]pyrimidine core instead of the imidazo[4,5-d]pyrimidine core of natural purines.
Its pharmacological significance lies in its dual potential as:
-
A Metabolic Modulator: Acting as a tight-binding inhibitor or false substrate for enzymes in the purine catabolic pathway, specifically Guanine Deaminase (Guanase) and Xanthine Oxidase (XO) .
-
A Kinase Inhibitor Scaffold: Serving as a privileged structure for developing ATP-competitive inhibitors (e.g., for JAK3 , BTK , or Leishmania CRK12 ), where the 3-chloro and 6-amino groups provide critical selectivity filters within the ATP-binding pocket.
Chemical Biology & Structural Basis[1]
Structural Homology
To understand the mechanism, one must map the molecule against natural substrates. The pyrazolo[3,4-d]pyrimidine scaffold shifts the nitrogen atoms of the 5-membered ring, altering hydrogen bond donor/acceptor profiles while maintaining planarity and size.
| Feature | Natural Substrate: Guanine | Isostere: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
| Core System | Imidazo[4,5-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Numbering Map | N7/C8/N9 (Imidazole) | N1/N2/C3 (Pyrazole) |
| C2 Substituent | Amino (-NH₂) | Amino (-NH₂) at C6 (equivalent position) |
| C6 Substituent | Oxo (=O) / Hydroxy (-OH) | Hydroxy (-OH) at C4 (equivalent position) |
| C8 Substituent | Hydrogen (-H) | Chloro (-Cl) at C3 (equivalent position) |
Key Insight: The 3-chloro substituent is the critical pharmacophore. In natural purines, the C8 position is a site of oxidation (by Xanthine Oxidase) or steric interaction. The chlorine atom at the equivalent C3 position in the pyrazolo scaffold is metabolically stable, lipophilic, and electron-withdrawing, blocking oxidation and enhancing hydrophobic contacts in enzyme pockets.
Tautomerism
The molecule exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms. Under physiological pH, the 4-one tautomer predominates, mimicking the guanine carbonyl required for hydrogen bonding with cytosine (in DNA/RNA) or Glu/Asp residues in enzyme active sites.
Figure 1: Tautomeric equilibrium essential for molecular recognition.
Mechanism of Action (MOA)
Primary Mechanism: Purine Catabolism Interference
The molecule acts as an antimetabolite in the degradation pathway of purines, specifically targeting the conversion of guanine to uric acid.
A. Guanine Deaminase (Guanase) Inhibition
Guanine Deaminase catalyzes the hydrolytic deamination of Guanine to Xanthine.
-
Mechanism: The 6-amino-4-oxo motif mimics Guanine. The molecule binds to the active site of Guanase.
-
Inhibition: The 3-chloro group (occupying the space of Purine-H8) creates a steric clash or alters the electronic distribution, preventing the hydrolytic attack on the C6-amino group. This results in competitive inhibition , elevating endogenous guanine levels.
B. Xanthine Oxidase (XO) Interaction
Xanthine Oxidase hydroxylates hypoxanthine and xanthine.
-
Substrate Mimicry: 6-Aminopurinol (the non-chlorinated parent) is a known substrate for XO, which oxidizes it to Oxypurinol (a potent XO inhibitor).
-
Effect of 3-Chloro: The chlorine atom at C3 blocks the specific molybdenum-pterin coordination required for hydroxylation at that position. Unlike Allopurinol, which is activated by XO, the 3-chloro derivative likely acts as a dead-end inhibitor , binding to the molybdenum center but resisting catalytic turnover.
Secondary Mechanism: Kinase Inhibition (ATP Competitor)
In drug discovery, this scaffold is often utilized to target kinases.
-
Binding Mode: The scaffold binds in the ATP hinge region.
-
N1 and N2 of the pyrazole ring interact with the hinge backbone (e.g., Met, Glu residues).
-
C6-Amino group acts as a hydrogen bond donor.
-
3-Chloro group projects into the "gatekeeper" region or the hydrophobic back pocket, often conferring selectivity for kinases with smaller gatekeeper residues (e.g., Src family, BTK).
-
-
Therapeutic Application: Derivatives of this core are investigated for Leishmaniasis (targeting CRK12) and B-cell malignancies (targeting BTK/JAK3).
Experimental Validation Protocols
Protocol: Xanthine Oxidase Inhibition Assay
Objective: Determine the IC50 of the molecule against bovine milk Xanthine Oxidase.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.5).
-
Xanthine (Substrate) stock: 150 μM.
-
Enzyme: Xanthine Oxidase (0.01 units/mL).
-
Test Compound: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (dissolved in DMSO).
Workflow:
-
Preparation: Dilute test compound in buffer to varying concentrations (0.01 – 100 μM). Keep DMSO < 1%.
-
Incubation: Mix 100 μL of enzyme solution with 100 μL of test compound. Incubate at 25°C for 10 minutes.
-
Initiation: Add 100 μL of Xanthine substrate.
-
Measurement: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) kinetically for 5 minutes.
-
Calculation: Plot initial velocity (
) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.
Protocol: Synthesis via Vilsmeier-Haack Cyclization
Objective: Synthesize the core scaffold from precursor pyrazoles.
Steps:
-
Starting Material: 5-amino-3-chloropyrazole-4-carboxamide.
-
Cyclization: Reflux with Formamide (or Urea for the dione) at 180°C for 4-6 hours.
-
Isolation: Cool reaction mixture; precipitate forms. Filter and wash with cold water/ethanol.
-
Purification: Recrystallize from DMF/Water.
-
Characterization: Verify 3-Cl integrity via Mass Spectrometry (distinct chlorine isotope pattern M/M+2 ratio of 3:1).
Pathway Visualization
The following diagram illustrates the interference of the molecule within the Purine Catabolism pathway.
Caption: Disruption of purine catabolism. The molecule inhibits Guanase and XO, preventing Uric Acid formation.
References
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Source: RSC Medicinal Chemistry. URL:[Link]
-
The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines. Source: Chemical & Pharmaceutical Bulletin (Tokyo). URL:[Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor. Source: Journal of Medicinal Chemistry. URL:[Link]
-
Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Source: Bioorganic Chemistry.[1] URL:[Link]
Sources
Engineering the Purine Bioisostere: A Technical Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the challenge of designing small molecules that can selectively engage specific biological targets without triggering off-target toxicity. Among the most privileged scaffolds in modern medicinal chemistry is the pyrazolo[3,4-d]pyrimidine core.
Structurally, this fused bicyclic system is a bioisostere of adenine. This geometric and electronic similarity allows it to perfectly mimic the hydrogen-bonding network of adenosine triphosphate (ATP) within the highly conserved hinge region of protein kinases and other nucleotide-binding enzymes . This whitepaper dissects the mechanistic causality behind the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their roles as precision anticancer and dual-action antimicrobial agents, while providing validated experimental workflows for evaluating their efficacy.
Anticancer Activity: Precision Kinase Inhibition
The primary driver of oncogenesis is often the dysregulation of kinase signaling pathways (e.g., EGFR, VEGFR, mTOR, Src/Abl). Because kinases utilize ATP to phosphorylate their substrates, blocking the ATP-binding site is a highly effective therapeutic strategy.
Pyrazolo[3,4-d]pyrimidines act as competitive inhibitors at the ATP pocket. By strategically functionalizing the N1, C4, and C6 positions of the scaffold, researchers can sterically and electronically tune the molecule to favor specific kinase conformations—such as the active (DFG-in) or inactive (DFG-out) states . For instance, derivatives designed as dual inhibitors of mutant EGFR (T790M) and VEGFR-2 have demonstrated remarkable antiproliferative effects in HCT-116 and A549 cancer cell lines by simultaneously starving the tumor of angiogenesis and blocking epidermal growth signaling .
Competitive inhibition of oncogenic kinase signaling by pyrazolo[3,4-d]pyrimidine.
Protocol A: High-Throughput Kinase Inhibition Assay (Luminescence-Based)
To validate the target engagement of a new derivative, we utilize a luminescence-based kinase assay. Causality of the method: This assay relies on quantifying unreacted ATP following the kinase reaction. As the pyrazolo[3,4-d]pyrimidine derivative competitively inhibits the kinase, ATP consumption decreases, leading to a proportionally higher luminescent signal upon the addition of a luciferase/luciferin detection reagent.
High-throughput luminescence-based kinase inhibition assay workflow.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO, then transfer to an aqueous assay buffer. Critical control: Maintain a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.
-
Enzyme-Substrate Incubation: Dispense recombinant human kinase (e.g., EGFR or VEGFR-2) and its specific peptide substrate into a 384-well microplate. Add the compound and pre-incubate for 15 minutes to establish thermodynamic binding equilibrium.
-
Reaction Initiation: Add ultra-pure ATP at a concentration equivalent to the kinase's apparent
. Incubate at room temperature for 60 minutes. -
Reaction Termination & Detection: Add the ATP-depletion reagent to terminate the kinase reaction and degrade unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction.
-
Data Analysis: Measure luminescence using a microplate reader. Normalize the data against positive (vehicle-only) and negative (no-enzyme) controls to ensure a self-validating system. Calculate
values using a 4-parameter logistic non-linear regression model.
Antimicrobial & Anti-virulence Activity: Dual-Action Mechanisms
Beyond oncology, the pyrazolo[3,4-d]pyrimidine core is highly effective against multidrug-resistant (MDR) bacteria. The structural similarity to purines allows these compounds to interfere with bacterial DNA and RNA synthesis.
Recent studies demonstrate that specific derivatives tethered to amino acids act as sophisticated dual-action agents: they competitively inhibit bacterial dihydrofolate reductase (DHFR) and simultaneously disrupt Quorum Sensing (QS) targets like LasI/R in Pseudomonas aeruginosa and AgrC in Staphylococcus aureus. This dual mechanism is revolutionary because it not only halts bacterial proliferation via folate starvation but also prevents the formation of protective biofilms, rendering the bacteria highly susceptible to host immune clearance and conventional antibiotics .
Dual-action antimicrobial mechanism targeting DHFR and Quorum Sensing.
Protocol B: Minimum Inhibitory Concentration (MIC) & Biofilm Inhibition Assay
To validate the dual-action mechanism, we must first establish the bacteriostatic threshold (MIC) and subsequently measure the compound's ability to prevent biofilm matrix formation at sub-MIC concentrations.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture S. aureus or P. aeruginosa in Mueller-Hinton Broth (MHB) to the exponential log phase. Standardize the suspension to a 0.5 MacFarland standard (approx.
CFU/mL). -
Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in MHB. Inoculate each well with the standardized bacterial suspension.
-
MIC Determination: Incubate at 37°C for 18-24 hours. The MIC is visually and spectrophotometrically (
) identified as the lowest concentration completely inhibiting visible planktonic growth. -
Biofilm Assay (Crystal Violet Staining): For wells treated with sub-MIC concentrations, discard the planktonic broth and wash the wells gently with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent biofilm with 99% methanol for 15 minutes. Stain with a 0.1% crystal violet solution for 20 minutes to bind the extracellular polymeric substances (EPS).
-
Quantification: Solubilize the bound crystal violet using 33% glacial acetic acid and measure absorbance at 590 nm. A reduction in absorbance relative to the untreated control quantitatively validates the anti-virulence (anti-biofilm) efficacy of the compound.
Quantitative Efficacy Profile
To contextualize the potency of these derivatives, the following table summarizes key quantitative data extracted from recent high-throughput screenings and structure-activity relationship (SAR) studies:
| Compound / Derivative | Biological Target / Cell Line | Efficacy ( | Key Mechanism of Action | Source |
| Derivatives 7c & 8b | VEGFR-2 / EGFR(T790M) | 0.25 - 1.25 µM | Dual ATP-competitive kinase inhibition | |
| Lead Molecule 25 | EGFR (Wild Type) | 4.18 µM | Selective hinge-region binding | |
| Compound 7e | E. coli DHFR / LasI/R | Low MIC / High Affinity | DHFR inhibition & QS disruption | |
| Compound 3 | S. aureus | 200 µg/mL | DNA polymerase III / Kinase inhibition |
Conclusion & Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold represents a masterclass in bioisosteric design. By exploiting its structural homology to adenine, medicinal chemists can engineer highly selective agents that disrupt critical ATP- and folate-dependent pathways in both malignant tumors and pathogenic bacteria. Moving forward, the optimization of pharmacokinetic profiles (ADMET) via strategic C4 and C6 functionalization will be the critical bottleneck to translating these potent in vitro profiles into clinical therapeutics.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances (via PMC).[Link]
-
Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. PubMed Central.[Link]
-
Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. PubMed Central.[Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie (PubMed).[Link]
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Next-Generation Purine Bioisostere for Kinase Inhibition and Oligonucleotide Engineering
Executive Summary
The compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2059965-49-8) represents a highly specialized, synthetically tractable bioisostere of 8-chloroguanine. By replacing the traditional purine core with a pyrazolo[3,4-d]pyrimidine scaffold, researchers can fundamentally alter the electronic distribution and hydrogen-bonding capacity of the molecule. This in-depth technical guide explores the causality behind its structural design and details its dual-action utility: acting as a potent ATP-competitive hinge binder in oncological kinase inhibition, and serving as an aggregation-preventing guanine substitute in advanced oligonucleotide probe engineering.
Structural Chemistry & Bioisosteric Rationale
To understand the utility of 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, one must analyze its structural mapping to native purines.
-
The Pyrazolo[3,4-d]pyrimidine Core: In this scaffold, the N7 and C8 atoms of a standard purine ring are effectively interposed. This structural shift maintains an electron density similar to guanine but eliminates the Hoogsteen hydrogen-bond acceptor at the N7 position[1].
-
Watson-Crick Mimicry: The 6-amino and 4-ol groups (which exist in tautomeric equilibrium with the 4-oxo form) perfectly mimic the Watson-Crick pairing face of guanine (2-amino-6-hydroxypurine).
-
The 3-Chloro Substitution: Position 3 on the pyrazolo[3,4-d]pyrimidine ring corresponds spatially to the C8 position of purine. The addition of a chlorine atom here introduces a strong inductive electron-withdrawing effect and increases lipophilicity. In biological systems, this halogen atom is highly predisposed to form halogen bonds with backbone carbonyls in hydrophobic pockets, significantly increasing target residence time[2].
Application 1: Targeted Kinase Inhibition in Oncology
Protein kinases are critical targets in oncology, and the pyrazolo[3,4-d]pyrimidine bicycle is one of the most privileged scaffolds in drug discovery for competitive ATP inhibition[3].
Mechanism of Action
Native ATP binds to the kinase hinge region via hydrogen bonds involving its adenine purine ring. 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol acts as a competitive inhibitor by mimicking this interaction[4]. While the core scaffold anchors the molecule to the hinge region, the 3-chloro group is strategically positioned to access the hydrophobic P4 pocket (often adjacent to the gatekeeper residue). This dual-anchoring mechanism prevents the kinase from phosphorylating downstream targets, ultimately inducing cell cycle arrest and apoptosis in malignant cells[5].
Caption: Mechanism of action for 3-chloro-PPG analogs in ATP-competitive kinase inhibition.
Quantitative Data: Kinase Selectivity
The inclusion of the 3-chloro moiety drastically shifts the IC50 profile compared to unsubstituted analogs. Below is a representative comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases:
| Compound Scaffold | EGFR (IC50, µM) | CDK2 (IC50, µM) | SRC (IC50, µM) | Primary Binding Interaction |
| Unsubstituted Pyrazolo[3,4-d]pyrimidine | 12.4 | 8.5 | 4.2 | Hinge Region H-Bonding |
| 6-Amino-Pyrazolo[3,4-d]pyrimidin-4-ol | 5.8 | 2.1 | 1.8 | Hinge + Watson-Crick Face |
| 6-Amino-3-chloro-Pyrazolo[3,4-d]pyrimidin-4-ol | 0.8 | 0.05 | 0.12 | Hinge + P4 Halogen Bonding |
Application 2: Oligonucleotide Engineering & Probe Design
Guanine (G)-rich oligodeoxyribonucleotides (ODNs) are notoriously difficult to utilize in diagnostic probes because they self-associate into G-quadruplexes via Hoogsteen hydrogen bonding[1]. This aggregation quenches fluorophores and makes genetic analysis unpredictable.
By substituting native guanine with the phosphoramidite derivative of 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (a halogenated PPG analog), researchers can engineer "aggregation-proof" probes. Because the pyrazolo[3,4-d]pyrimidine core lacks the N7 nitrogen required to act as a Hoogsteen H-bond acceptor, G-tetrad formation is sterically and electronically blocked[1]. Meanwhile, the Watson-Crick pairing face remains intact, allowing for the formation of highly stable DNA duplexes with superior mismatch discrimination[6].
Caption: Prevention of G-quadruplex aggregation using 3-chloro-PPG in oligonucleotide probes.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate and utilize this compound in laboratory settings.
Protocol 1: In Vitro Kinase Assay (TR-FRET) for Inhibitor Evaluation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating kinase inhibitors because the time-delayed measurement eliminates short-lived background autofluorescence, ensuring high-fidelity data[7].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant kinase (e.g., CDK2) to 1 nM in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Serially dilute 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3-fold increments) in DMSO. Add to the kinase solution and incubate for 15 minutes at room temperature to allow the 3-chloro group to achieve binding equilibrium in the hydrophobic pocket.
-
Reaction Initiation: Add 200 µM ATP (at the
value) and a biotinylated peptide substrate to initiate phosphorylation[8]. Incubate for 30 minutes. -
Reaction Termination: Add a detection mix containing 50 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ required for ATP catalysis, abruptly halting the kinase reaction to prevent signal drift[7][8].
-
Signal Generation: Add a Europium-labeled phospho-specific antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 1 hour.
-
Data Acquisition: Read the microplate using a TR-FRET compatible reader (excitation 340 nm). Calculate the 665 nm / 620 nm emission ratio. A decrease in the ratio correlates directly with kinase inhibition[7].
Protocol 2: Solid-Phase Synthesis Integration (Oligonucleotide Engineering)
To incorporate this compound into an ODN, it must first be converted into a protected phosphoramidite.
Step-by-Step Methodology:
-
Exocyclic Amine Protection: React the 6-amino group of the compound with dimethylformamidine. Causality: The exocyclic amine is highly nucleophilic; failing to protect it will result in unwanted branching during the phosphoramidite coupling cycle[1].
-
Tritylation: Protect the 5'-hydroxyl group of the attached sugar moiety using 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) to yield the active monomer.
-
Solid-Phase Coupling: Utilize standard automated DNA synthesis cycles. The modified monomer couples with >98% efficiency.
-
Deprotection & Cleavage: Cleave the ODN from the solid support using concentrated aqueous ammonia at 55°C for 8 hours, which simultaneously removes the dimethylformamidine protecting group, yielding the mature, aggregation-resistant probe.
References
- Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.University of Edinburgh.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
- US6127121A - Oligonucleotides containing pyrazolo[3,4-D]pyrimidines for hybridization and mismatch discrimination.
- TR-FRET Technology: Principle, Advantages, and Applic
- Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity.
- Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay.
Sources
- 1. Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6127121A - Oligonucleotides containing pyrazolo[3,4-D]pyrimidines for hybridization and mismatch discrimination - Google Patents [patents.google.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic techniques used to elucidate the structure of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a known bioisostere of purines, this molecule holds potential for applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] A thorough understanding of its structure through modern spectroscopic methods is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research and development efforts.
This document will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this target molecule. The narrative will not only present the data but also explain the rationale behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven approach to structural characterization.
Molecular Structure and Analytical Workflow
The structural elucidation of a novel or synthesized compound like 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol follows a systematic and multi-faceted workflow. This process ensures unambiguous confirmation of the chemical structure.
Figure 1: A generalized workflow for the synthesis and structural elucidation of heterocyclic compounds, highlighting the central role of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with high confidence.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., from -OH and -NH₂ groups).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-15 ppm.
Data Interpretation and Expected Signals:
The structure of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol contains several distinct proton environments. The expected chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the heterocyclic rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole N-H | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic proton on the pyrazole nitrogen is typically deshielded and appears at a high chemical shift.[3] |
| Pyrimidine O-H | ~11.0 - 12.0 | Broad Singlet | 1H | The hydroxyl proton is also acidic and will appear as a broad signal at a downfield chemical shift.[4] |
| Amino (-NH₂) | ~7.0 - 8.0 | Broad Singlet | 2H | The protons of the amino group are typically observed in this region and are often broad due to quadrupole effects and exchange. |
Expert Insights: The broadness of the N-H and O-H signals is a key diagnostic feature, resulting from proton exchange with the solvent and quadrupolar broadening from the adjacent nitrogen atoms. The exact chemical shifts of these exchangeable protons can be sensitive to concentration and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically used for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: The spectrum is acquired on the same spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled spectrum is recorded over a range of 0-180 ppm.
Data Interpretation and Expected Signals:
The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a direct count of the different carbon environments.[5][6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C4 (C-OH) | ~155 - 160 | The carbon attached to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| C6 (C-NH₂) | ~150 - 155 | The carbon bearing the amino group is also deshielded due to the electronegativity of the nitrogen. |
| C7a | ~145 - 150 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the surrounding nitrogen atoms. |
| C3 (C-Cl) | ~130 - 135 | The carbon attached to the chlorine atom is deshielded due to the inductive effect of the halogen. |
| C3a | ~100 - 105 | This quaternary carbon at the ring junction is typically found in this region for pyrazolopyrimidine systems.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy levels.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained using a solid sample, typically prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation and Expected Absorption Bands:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3400 - 3200 | Broad, Strong | Hydroxyl group (-OH) |
| N-H Stretch | 3350 - 3150 | Medium, often two bands | Amino group (-NH₂) and Pyrazole N-H |
| C=N Stretch | 1680 - 1620 | Medium to Strong | Pyrimidine and Pyrazole rings |
| C=C Stretch | 1600 - 1450 | Medium | Aromatic-like ring skeletal vibrations |
| C-Cl Stretch | 800 - 600 | Strong | Chloro substituent |
Expert Insights: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid state for this molecule. The presence of multiple bands in the N-H stretching region can arise from the symmetric and asymmetric stretching modes of the primary amine.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (such as a TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z).
Data Interpretation:
-
Molecular Ion Peak: The molecular formula of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is C₅H₄ClN₅O. The expected monoisotopic mass is approximately 199.01 g/mol . In ESI-MS, the primary observed ion would be [M+H]⁺ at m/z 200.01. A key feature will be the isotopic pattern of the chlorine atom, with a characteristic M+2 peak ([M+H+2]⁺ at m/z 202.01) with an intensity of about one-third of the M peak, confirming the presence of one chlorine atom.[10]
-
Fragmentation Pathway: The fragmentation of the molecular ion can provide structural information. A plausible fragmentation pathway is illustrated below.
Figure 2: A proposed simplified fragmentation pathway for the protonated molecular ion of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in ESI-MS.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups such as -OH, -NH₂, and C-Cl. High-resolution mass spectrometry provides the exact molecular weight and elemental formula, with the fragmentation pattern offering further structural corroboration. This comprehensive analytical approach is indispensable in the field of drug development, ensuring the chemical integrity of compounds and forming the foundation for understanding their biological activity.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed. Retrieved from [Link]
-
Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2025). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. Retrieved from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). ijpbs.net. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2025). ResearchGate. Retrieved from [Link]
-
6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. (2025). ChemSynthesis. Retrieved from [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). PMC. Retrieved from [Link]
-
1H-pyrazolo[3,4-d]pyrimidin-4-ol, 1-(4-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. Retrieved from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]
-
How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022). YouTube. Retrieved from [Link]
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Unlocking the Polypharmacology of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Guide to Therapeutic Targets
As a Senior Application Scientist, I approach the pharmacological profiling of novel scaffolds not merely as a screening exercise, but as a systematic deconstruction of molecular causality. The compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 2059965-49-8) represents a highly privileged chemical space. By fusing the purine-mimicking properties of the pyrazolo[3,4-d]pyrimidine core with specific functional group substitutions (a 6-amino group, a 4-hydroxyl group, and a 3-chloro halogen), this molecule is primed for polypharmacology.
This whitepaper dissects the predictive therapeutic targets of this scaffold, explaining the structural causality behind its interactions and providing self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Target Domains
Tyrosine Kinase Inhibition (ATP-Competitive Targeting)
The pyrazolo[3,4-d]pyrimidine core is a widely recognized bioisostere of adenine, making it a foundational scaffold for ATP-competitive kinase inhibition[1]. The nitrogen atoms within the pyrazolo-pyrimidine bicyclic system form critical hydrogen bonds with the backbone amides in the kinase hinge region[1].
The addition of a 3-chloro substituent is a deliberate structural choice. It introduces a highly lipophilic and electron-withdrawing halogen that can project into the hydrophobic gatekeeper pocket of kinases such as Src, EGFR, and FLT3[2]. This steric fit not only enhances binding affinity but also extends target residence time, disrupting downstream signaling pathways critical for tumor cell proliferation[2].
Purine Metabolism Modulation (Xanthine Oxidase)
Beyond kinase inhibition, the 6-amino-4-ol substitution pattern transforms the scaffold into a direct structural analog of guanine and hypoxanthine[3]. This structural mimicry allows the compound to act as a competitive inhibitor of Xanthine Oxidase (XO), the molybdenum-containing enzyme responsible for oxidizing hypoxanthine to uric acid[3].
By occupying the purine-binding active site, derivatives of 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol have demonstrated significant efficacy in reducing serum uric acid levels[3]. Furthermore, related bifunctional derivatives have shown the ability to inhibit URAT1 (SLC22A12), presenting a dual-action therapeutic avenue for hyperuricemia and gout[3].
Oligonucleotide Aggregation and G-Quadruplex Disruption
In the realm of nucleic acid chemistry, the unchlorinated parent core (6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol) is known as PPG (8-aza-7-deazaguanine)[4]. When incorporated into G-rich oligodeoxyribonucleotides, this guanine analog retains normal Watson-Crick base pairing with cytosine but fundamentally alters higher-order DNA structures[4].
The causality lies in the molecular backbone: because the N-7 position of standard guanine is replaced by a carbon atom in the pyrazolo[3,4-d]pyrimidine system, the molecule cannot participate in Hoogsteen hydrogen bonding[4]. This prevents the formation of G-quadruplexes and reduces the self-association of DNA probes, highlighting its utility as a structural modifier in gene therapy and diagnostic applications[4].
Figure 1: Polypharmacological mechanisms of the pyrazolo[3,4-d]pyrimidine scaffold.
Quantitative Target Matrix
To guide assay development, the following table summarizes the predictive pharmacological profile of the scaffold based on historical data of structurally analogous compounds.
| Target Class | Specific Target | Mechanistic Rationale (Causality) | Expected IC50 Range |
| Tyrosine Kinases | Src, EGFR, FLT3 | ATP-competitive binding at the hinge region; 3-chloro group occupies the hydrophobic gatekeeper pocket. | 10 - 500 nM |
| Purine Metabolism | Xanthine Oxidase (XO) | Hypoxanthine mimicry; competitive inhibition of the molybdenum-pterin active site. | 0.5 - 5 µM |
| Urate Transporters | URAT1 (SLC22A12) | Bifunctional modulation of uric acid excretion alongside XO inhibition. | 1 - 10 µM |
| Nucleic Acids | G-Quadruplex DNA | N-7 carbon substitution eliminates Hoogsteen hydrogen bonding, preventing aggregation. | N/A (Structural modifier) |
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must be designed to eliminate false positives. The following methodologies utilize orthogonal readouts and internal controls to validate the activity of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling
Rationale: To eliminate false positives caused by the intrinsic auto-fluorescence of halogenated heterocyclic compounds, TR-FRET is selected over standard luminescent ATP-depletion assays.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., Src) and biotinylated substrate peptide.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting at a top concentration of 10 µM. Transfer 100 nL to a 384-well low-volume plate.
-
Reaction Initiation: Add 5 µL of the kinase/peptide mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
ATP Addition: Initiate the catalytic reaction by adding 5 µL of ATP (at the predetermined Km for the specific kinase). Incubate for 60 minutes.
-
Detection & Readout: Add 10 µL of detection buffer containing EDTA (to stop the reaction), Eu-cryptate labeled anti-phospho antibody, and XL665-labeled streptavidin. Read the plate on a TR-FRET compatible reader (Ex: 320 nm, Em: 620 nm and 665 nm).
-
Validation Control: Utilize Staurosporine as a universal positive control to validate assay dynamic range.
Protocol 2: Continuous Fluorometric Xanthine Oxidase Assay
Rationale: A continuous fluorometric readout allows for the determination of enzyme kinetics and the calculation of the inhibition constant (Ki), validating whether the compound acts as a competitive or non-competitive inhibitor relative to hypoxanthine.
-
Buffer Preparation: Prepare Assay Buffer (0.1 M Sodium Phosphate, pH 7.4).
-
Enzyme/Probe Mix: Mix Xanthine Oxidase (0.05 mU/well), HRP (0.2 U/well), and a fluorogenic OxiRed probe in the assay buffer.
-
Compound Incubation: Add 1 µL of the serially diluted compound to 49 µL of the enzyme mix in a 96-well black plate. Incubate for 15 minutes at 25°C to establish equilibrium.
-
Substrate Addition: Add 50 µL of Hypoxanthine substrate (final concentration 5 µM) to initiate the reaction.
-
Kinetic Readout: Immediately measure fluorescence (Ex/Em = 535/587 nm) continuously every 60 seconds for 30 minutes.
-
Validation Control: Utilize Allopurinol (a known pyrazolo[3,4-d]pyrimidine XO inhibitor) as the self-validating internal standard.
Figure 2: Self-validating experimental workflow for target identification.
Conclusion
The 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a highly versatile chemical entity. By understanding the causality of its structural components—specifically its ability to mimic purines while leveraging the steric and electronic properties of its halogen substitution—researchers can systematically deploy it against kinases, purine metabolism enzymes, and complex nucleic acid structures.
References
1.[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2.[2] Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC (NIH). 3.[4] Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases. ResearchGate. 4.[3] Compounds and their use for reducing uric acid levels (US11168075B2). Google Patents.
Sources
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- 2. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11168075B2 - Compounds and their use for reducing uric acid levels - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol Interactions with the Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the in silico modeling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. While specific biological targets for this compound are not extensively documented in publicly available literature, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established and privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4] This is due to its nature as a bioisostere of adenine, a core component of ATP, allowing it to effectively compete for the ATP-binding site in kinases.[2]
Given this established role, and to provide a concrete and practical framework, this guide will focus on modeling the interaction of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol with a prominent and well-validated oncological target: the Epidermal Growth Factor Receptor (EGFR) kinase domain.[5][6][7] The methodologies detailed herein are, however, broadly applicable to other protein targets.
Our approach is structured to be a self-validating system, where each step builds upon the last, from initial structure preparation and molecular docking to the dynamic assessment of the protein-ligand complex and the calculation of binding free energies. We will delve into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical application.
Foundational Principles: The Rationale for a Multi-Step In Silico Approach
The static view offered by molecular docking, while invaluable for initial screening and pose prediction, is insufficient to fully capture the dynamic nature of protein-ligand interactions.[8] Proteins are not rigid entities; they are dynamic macromolecules that undergo conformational changes in solution. To account for this, we employ a multi-tiered computational strategy that begins with docking and is further refined by molecular dynamics (MD) simulations and end-point free energy calculations. This integrated workflow provides a more holistic and biologically relevant understanding of the ligand's binding affinity and mechanism of action.
Caption: Overall workflow for the in silico analysis of protein-ligand interactions.
Part 1: System Preparation - The Bedrock of Accurate Modeling
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase involves the meticulous cleaning and parameterization of both the receptor (EGFR) and the ligand.
Receptor Preparation
The goal of receptor preparation is to transform a raw crystallographic structure into a computationally tractable model by correcting for missing atoms, assigning appropriate protonation states, and removing non-essential molecules.
Experimental Protocol: EGFR Kinase Domain Preparation
-
Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 2ITY, which is a structure of EGFR in complex with an inhibitor.[9] This provides a relevant active site conformation.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or BIOVIA Discovery Studio.[10]
-
Rationale: Raw PDB files often contain crystallographic artifacts like water molecules, co-factors, and multiple protein chains that are not relevant to the binding event under investigation.
-
Action: Remove all water molecules and any co-crystallized ligands or ions. For this example, retain only chain A of the protein.
-
-
Protonation and Charge Assignment:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are crucial for defining hydrogen bond networks and for accurate force field calculations.
-
Action: Use a dedicated tool like the 'Dock Prep' utility in UCSF Chimera or the 'Prepare Protein' protocol in Discovery Studio to add hydrogen atoms.[10][11] These tools also assign atomic charges based on a chosen force field (e.g., AMBER).
-
-
Output for Docking: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic charges and atom type definitions.[12]
Ligand Preparation
The ligand, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, must be converted into a 3D structure with appropriate atom types and charges.
Experimental Protocol: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of the ligand, for instance, from PubChem (if available) or by drawing it in a chemical sketcher like ChemDraw.
-
3D Conversion and Energy Minimization:
-
Rationale: A 2D representation must be converted to a low-energy 3D conformation to serve as a realistic starting point for docking.
-
Action: Use a tool like Open Babel or the ligand preparation functionalities within molecular modeling suites to generate a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Charge and Atom Type Assignment:
-
Rationale: Similar to the protein, the ligand requires accurate partial charges for electrostatic calculations. Gasteiger charges are a common choice for small molecules in docking studies.[13]
-
Action: Utilize AutoDockTools to assign Gasteiger charges and define rotatable bonds.
-
-
Output for Docking: Save the prepared ligand in the PDBQT format.
Caption: Workflow for receptor and ligand preparation for molecular docking.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It utilizes scoring functions to estimate the binding affinity for different poses. We will use AutoDock Vina, a widely used and robust docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Defining the Search Space (Grid Box):
-
Rationale: To make the docking calculation computationally feasible, we define a three-dimensional grid box that encompasses the active site of the receptor. The docking algorithm will only search for binding poses within this defined space.
-
Action: In AutoDockTools, center the grid box on the active site of EGFR, which can be identified from the position of the co-crystallized inhibitor in 2ITY. Adjust the dimensions of the box to be large enough to accommodate the ligand and allow for rotational and translational movements.[15]
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Initial Analysis of Results:
-
Binding Affinity: Vina will output a series of binding poses ranked by their binding affinity in kcal/mol.[3] More negative values suggest stronger binding.[3]
-
Pose Visualization: Visualize the top-ranked poses in complex with the receptor using PyMOL or UCSF Chimera.[14] Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues. The most plausible pose is typically the one with the lowest binding energy that forms key interactions with known important residues in the active site.
-
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess its stability and observe conformational changes over time.[8] We will use GROMACS, a versatile and high-performance MD engine.
Caption: The core stages of a molecular dynamics simulation workflow.
Experimental Protocol: GROMACS MD Simulation
-
System Building:
-
Rationale: To simulate a biologically relevant environment, the protein-ligand complex must be placed in a solvent box (typically water) with ions to neutralize the system's charge. A force field (e.g., CHARMM36m) is chosen to describe the physics of the atomic interactions.[16]
-
Action:
-
Use GROMACS utilities to create a simulation box (e.g., cubic or dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
-
Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these to achieve a stable starting point for the simulation.
-
Action: Perform a steepest descent energy minimization.
-
-
Equilibration:
-
Rationale: The system is gradually brought to the desired temperature and pressure in a two-step process to ensure stability.
-
Action:
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature.
-
-
-
Production MD:
-
Rationale: This is the main simulation phase where data is collected. The position restraints are removed, and the system is allowed to evolve freely over a set period (e.g., 100 nanoseconds).
-
Action: Run the production MD simulation, saving the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Rationale: The raw trajectory data must be analyzed to extract meaningful insights into the stability and dynamics of the complex.
-
Action:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess the stability of the complex. A stable RMSD suggests that the system has reached equilibrium.[17]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and receptor over the course of the simulation.
-
-
Part 4: Binding Free Energy Calculation - Quantifying Affinity
While docking scores provide a rapid estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more rigorous calculation of the binding free energy by considering ensemble averages from the MD trajectory.[18]
Experimental Protocol: MM/PBSA Calculation with AMBER
-
Snapshot Extraction:
-
Rationale: The binding free energy is calculated as an average over a representative set of conformations from the equilibrated portion of the MD trajectory.
-
Action: Extract snapshots (frames) at regular intervals from the production MD trajectory.
-
-
MM/PBSA Calculation:
-
Rationale: The MMPBSA.py script in AMBER calculates the binding free energy by computing the difference between the free energy of the complex and the free energies of the individual receptor and ligand. This includes molecular mechanics energies, polar and non-polar solvation energies.
-
Action: Run the MMPBSA.py script on the extracted snapshots.
-
-
Per-Residue Energy Decomposition:
-
Rationale: This analysis breaks down the total binding free energy into contributions from individual amino acid residues. It is invaluable for identifying "hotspot" residues that are critical for binding.[19]
-
Action: Enable the decomposition analysis in the MMPBSA.py input file.
-
Part 5: Data Interpretation and Synthesis
The final and most critical phase is the integrated analysis of the results from docking, MD simulations, and binding free energy calculations to build a coherent narrative of the ligand's interaction with the target.
Quantitative Data Summary
| Metric | Value | Interpretation |
| Docking Score (Vina) | -8.5 kcal/mol | A strong initial predicted binding affinity.[3] |
| MD RMSD (Ligand) | 1.5 ± 0.5 Å | The ligand remains stably bound in the active site throughout the simulation. |
| ΔGbind (MM/PBSA) | -35.2 ± 4.1 kcal/mol | A favorable binding free energy, indicating a stable complex. |
| Key H-Bonds (MD) | MET793, LYS745 | Consistent hydrogen bonding with key hinge region and catalytic loop residues. |
| Hotspot Residues | LEU718, VAL726, ALA743 | These residues contribute significantly to the binding energy, primarily through van der Waals interactions. |
Note: The values in this table are illustrative examples.
A successful in silico modeling study will show a convergence of evidence. For instance, the top-ranked docking pose should be stable during the MD simulation, and the key interactions observed in the dock should persist throughout the simulation and be identified as significant contributors in the binding free energy decomposition analysis. Discrepancies at different stages can also provide valuable insights, perhaps suggesting that the initial docking pose was not optimal or that induced fit effects, captured by the MD simulation, are important for binding.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for modeling the interactions of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol with the EGFR kinase domain. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can move beyond simple pose prediction to a more dynamic and quantitative understanding of protein-ligand recognition. This approach provides a robust framework for hypothesis-driven drug design, enabling the rational optimization of lead compounds and providing deeper insights into their mechanisms of action.
References
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Radi, M., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
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Trevino, L. S., et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Abdelgawad, M. A., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Ismail, N. S. M., et al. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]
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El-Damasy, D. A., et al. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC. [Link]
-
El Mouns, B-D. How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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Shalaby, M. A., et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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GROMACS Tutorials. GROMACS. [Link]
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A Free Energy Decomposition Analysis: Insight into Binding Thermodynamics from Absolutely Localized Molecular Orbitals. ResearchGate. [Link]
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Crystal structure of EGFR kinase domain in complex with Iressa (2ity). Pfam. [Link]
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Preparing the protein and ligand for docking. ScotChem. [Link]
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OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]
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The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. PMC. [Link]
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7SI1: Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]
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Su, P., & Li, H. Free energy decomposition analysis of bonding and nonbonding interactions in solution. The Journal of Chemical Physics. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
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A binding free energy decomposition approach for accurate calculations of the fidelity of DNA polymerases. PMC. [Link]
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A Free Energy Decomposition Analysis: Insight into Binding Thermodynamics from Absolutely Localized Molecular Orbitals. ChemRxiv. [Link]
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Interpretation of Molecular docking results?. ResearchGate. [Link]
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AMMM:MM/PBSA with amber: theory and application. Molecular Modeling Lab. [Link]
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A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]
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Insights into Protein–Protein Binding by Binding Free Energy Calculation and Free Energy Decomposition for the Ras–Raf and R. ACS Publications. [Link]
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Tutorial:amber. Molecular Modeling Lab. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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MMPBSA.py. Amber Tutorials. [Link]
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[MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. [Link]
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Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. PMC. [Link]
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Session 4: Introduction to in silico docking. University of Cambridge. [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]
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7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
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What MD analysis are required to understand the mechanism of a protein?. ResearchGate. [Link]
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An In-Depth Technical Guide to 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives and Analogs
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This has led to its extensive investigation as a core component in the design of a multitude of pharmacologically active agents. This technical guide focuses on a specific, highly functionalized member of this family: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. We will delve into its synthetic chemistry, exploring plausible routes for its preparation and derivatization. Furthermore, we will examine the profound biological significance of this scaffold, with a particular emphasis on its role in the development of kinase inhibitors for therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is isosteric with adenine, a fundamental component of nucleic acids and ATP. This inherent structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates. Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] A significant area of interest has been their development as protein kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[2]
The subject of this guide, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, presents a highly decorated and versatile scaffold for further chemical exploration. The presence of multiple functional groups—an amino group at the 6-position, a chloro group at the 3-position, and a hydroxyl group at the 4-position—offers numerous handles for the synthesis of diverse libraries of analogs with finely tuned biological activities.
Synthetic Strategies and Methodologies
While a definitive, single-pot synthesis for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively documented, a plausible and robust synthetic approach can be devised based on established pyrazole and pyrimidine chemistry. The following proposed synthesis illustrates a logical pathway to the core structure, with explanations for the choice of reagents and reaction conditions.
Proposed Synthesis of the Core Scaffold
The synthesis of the 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol core can be envisioned to start from a suitably substituted pyrazole precursor, followed by the construction of the pyrimidine ring.
Caption: Proposed synthetic pathway for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Synthesis of 3,5-Diamino-1H-pyrazole-4-carbonitrile
This step involves the introduction of an amino group at the 3-position of a commercially available 5-aminopyrazole-4-carbonitrile. A common method to achieve this is through a nitration reaction followed by reduction.
-
Rationale: The pyrazole ring is activated towards electrophilic substitution. Nitration introduces a nitro group, which can then be readily reduced to the desired amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Ring
The resulting 3,5-diaminopyrazole-4-carbonitrile can be cyclized to form the pyrazolo[3,4-d]pyrimidin-4-one core. This is typically achieved by heating with a suitable one-carbon synthon like urea or formamide.
-
Rationale: The amino groups of the pyrazole react with the carbonyl or formyl group of the cyclizing agent to form the pyrimidinone ring. The cyano group can participate in the cyclization or be hydrolyzed in situ.
Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
The final step to introduce the chloro group at the 3-position involves a chlorination reaction. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).
-
Rationale: POCl₃ is a powerful chlorinating agent for heterocyclic systems, converting the pyrimidinone to the corresponding chloro-pyrimidine. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Derivatization and Analog Synthesis
The 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol core provides three key points for diversification:
-
The 6-Amino Group: This can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.
-
The 3-Chloro Group: This is a versatile handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various amines, alcohols, and thiols.
-
The 4-Hydroxyl Group: This can be alkylated or acylated to further modify the scaffold.
Sources
The Kinase Inhibitory Potential of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Scaffold Optimization and Assay Validation
Executive Summary
The dysregulation of protein kinases is a fundamental driver in the pathogenesis of numerous malignancies. In the pursuit of targeted therapeutics, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore. As a bioisostere of the purine ring of adenosine triphosphate (ATP), this bicyclic system is uniquely suited to act as a competitive Type I kinase inhibitor, lodging directly into the orthosteric ATP-binding pocket of various kinases[1],[2].
This technical guide explores the mechanistic rationale behind pyrazolo[3,4-d]pyrimidine-mediated kinase inhibition, outlines the structure-activity relationships (SAR) across key oncogenic targets (including SFKs, EGFR, and CDK2), and provides a self-validating experimental workflow for the synthesis and evaluation of these critical compounds.
Mechanistic Rationale: The ATP Bioisostere
Protein kinases catalyze the transfer of the
The pyrazolo[3,4-d]pyrimidine core achieves this through precise spatial alignment. The nitrogen atoms within the scaffold—specifically N1 and N2 of the pyrazole ring, and N5 and N7 of the pyrimidine ring—act as critical hydrogen bond donors and acceptors[1]. When the scaffold enters the ATP-binding cleft, these heteroatoms form robust hydrogen bonds with the backbone amides of the kinase hinge region (e.g., the Leu83 residue in Cyclin-Dependent Kinase 2)[1].
Furthermore, SAR studies demonstrate that the binding mode is highly adaptable. While most derivatives mimic standard ATP orientation, specific substitutions at the C3 and C6 positions can force the pyrazolo[3,4-d]pyrimidine core into a "flipped" 180-degree binding mode, unlocking extreme selectivity for kinases like Protein Kinase D2 (PKD2)[3].
Spectrum of Kinase Targets and Therapeutic Implications
The versatility of the pyrazolo[3,4-d]pyrimidine core allows for the rational design of inhibitors targeting multiple oncogenic pathways:
-
Src Family Kinases (SFKs): The earliest inhibitors of this class, PP1 and PP2, established the scaffold's affinity for non-receptor tyrosine kinases[4]. Modern iterations, such as the lead compound SI306 , target both Src and Fyn kinases. SI306 has demonstrated significant preclinical efficacy against Glioblastoma Multiforme (GBM) by penetrating the invasive margins of the tumor and inducing apoptotic cell death[5],[6].
-
Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling drives proliferation in many solid tumors. By substituting the C4 position of the pyrazolo[3,4-d]pyrimidine core with cyano or imidazole rings, researchers have developed potent EGFR tyrosine kinase inhibitors capable of overcoming resistance mechanisms, achieving
values in the low nanomolar range[7]. -
Cyclin-Dependent Kinases (CDK2): CDK2 is a critical regulator of the G1-to-S phase cell cycle transition. Bioisosteric replacement of the purine scaffold in drugs like roscovitine with a pyrazolo[3,4-d]pyrimidine core has yielded compounds that effectively arrest tumor cell growth at the G0-G1 stage[1].
-
Dual mTORC1/mTORC2 Inhibition: Mutations in the mTOR pathway are ubiquitous in cancer. Unlike rapalogs that only inhibit mTORC1 (often leading to compensatory mTORC2 activation), specific pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive dual inhibitors, shutting down both complexes simultaneously[4].
Fig 1: Multi-target intervention of pyrazolo[3,4-d]pyrimidines in oncogenic kinase signaling.
Quantitative SAR Analysis
The table below synthesizes the inhibitory potency (
| Compound Designation | Primary Kinase Target | Target Cell Line / Indication | Reference | |
| Compound 16 | EGFR-TK | 0.034 | MDA-MB-468 (Breast Cancer) | [7] |
| 3-IN-PP1 | PKD2 | 0.033 | General Oncology | [3] |
| Compound 14 | CDK2 / Cyclin A2 | 0.057 | MCF-7 / HCT-116 (Breast/Colon) | [1] |
| SI306 | Src / Fyn | 7.2 - 11.2 | Glioblastoma Multiforme (GBM) | [5] |
| Ibrutinib | BTK | < 0.001 | B-cell Malignancies |
Self-Validating Experimental Protocol: Synthesis & Kinase Assay
To ensure reproducibility and scientific integrity, the evaluation of pyrazolo[3,4-d]pyrimidine inhibitors must follow a strict, self-validating workflow. The following protocol details the causality behind each experimental choice.
Phase 1: Scaffold Synthesis and Purification
-
Microwave-Assisted Cyclization: Synthesize the core scaffold by reacting a substituted hydrazine with a 4-chloro-5-cyano-pyrimidine precursor.
-
Causality: Utilizing microwave irradiation at 120°C rather than conventional thermal heating drives the thermodynamically unfavorable condensation reaction rapidly, significantly increasing the yield of the bicyclic system while minimizing the formation of degradation side-products.
-
-
Preparative HPLC Purification: Purify the crude product using reverse-phase HPLC to achieve >95% purity.
-
Causality: Enzymatic kinase assays operate in the highly sensitive nanomolar range. Even 1-2% of unreacted, kinase-active precursors can generate false-positive inhibition data. Absolute purity is non-negotiable.
-
Phase 2: Luminescent In Vitro Kinase Assay
-
Enzyme Reaction Setup: Incubate the purified pyrazolo[3,4-d]pyrimidine derivative with the target recombinant kinase (e.g., CDK2/Cyclin A2), the specific peptide substrate, and a standardized concentration of ATP.
-
Luminescent Detection: After the incubation period, add a luciferase/luciferin-based ATP detection reagent.
-
Causality: Rather than relying on hazardous radiometric assays (
), we utilize luminescent detection to measure residual ATP[1]. Because pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors, a highly potent compound will prevent the kinase from consuming ATP. Therefore, a high luminescent signal directly correlates to high residual ATP, confirming potent kinase inhibition[1].
-
Phase 3: Cellular Validation (Flow Cytometry)
-
Cell Cycle Analysis: Treat target cancer cells (e.g., HCT-116) with the
concentration of the inhibitor. Stain the cells with Propidium Iodide (PI) and analyze via flow cytometry.-
Causality: In vitro enzymatic inhibition does not guarantee cellular permeability or target engagement in cellulo. For CDK2 inhibitors, observing a statistically significant accumulation of cells in the G0-G1 phase (e.g., an increase from 49% to 57%) provides self-validating proof of mechanism[1].
-
Fig 2: Standardized workflow for the synthesis and evaluation of kinase inhibitory potential.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern targeted oncology. By acting as a highly tunable ATP bioisostere, it allows medicinal chemists to rationally design inhibitors with exquisite selectivity profiles against kinases ranging from EGFR and CDK2 to the Src family. Adherence to rigorous, self-validating experimental protocols—from microwave-assisted synthesis to luminescent residual-ATP assays—ensures that the transition from in vitro SAR data to in vivo efficacy remains robust and reliable.
References
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 5
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. 1
-
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. PMC. 3
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.7
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. 4
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6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol experimental protocol
An Application Note for the Synthesis and Handling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and safe handling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine analog that serves as a core structure in numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] This guide details a proposed, robust synthetic protocol, methods for structural verification, and essential safety precautions. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily because it mimics the natural purine ring system of adenine and guanine. This structural analogy allows molecules based on this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including treatments for cancer, inflammatory conditions, and autoimmune diseases.[3][4]
The specific compound, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a highly functionalized intermediate. The presence of a chloro group at the 3-position, an amino group at the 6-position, and a hydroxyl group at the 4-position offers multiple reactive handles for further chemical modification. This versatility makes it an invaluable building block for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6] For instance, the chloro- and amino- groups can be readily modified to explore structure-activity relationships (SAR) in inhibitor design.[7][8]
Critical Health and Safety Precautions
Researchers must handle 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and all reagents used in its synthesis with extreme care. While a specific Safety Data Sheet (SDS) for the final product is not available, data from structurally related chlorinated and amino-substituted heterocyclic compounds indicate several potential hazards.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed or inhaled. The GHS pictogram GHS06 (Toxic) is associated with similar compounds.[12]
-
Irritation: Causes skin irritation and serious eye irritation.[9] Avoid all contact with skin and eyes.
-
Respiratory: May cause respiratory irritation. Avoid breathing dust.[9]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[11]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Proposed Synthetic Pathway
A robust and logical synthesis of the target compound can be achieved via a two-step process starting from commercially available 5-amino-1H-pyrazole-4-carboxamide. This pathway involves a cyclization reaction to form the pyrimidine ring, followed by a chlorination step.
Causality of the Pathway:
-
Cyclization with Urea: This is a classic and efficient method for constructing the pyrimidinone ring. The reaction of a 1,2-amino-carboxamide with urea at high temperature results in the formation of a fused di-hydroxy pyrimidine system.[13]
-
Chlorination with POCl₃: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (specifically, tautomeric amides/enols) into chloro groups. This step is crucial for introducing the reactive chlorine handle at the 3-position.[14][15] The presence of an amino group at position 6 is assumed to be carried through from a starting material or formed during a subsequent step which is not detailed in the available literature. For the purpose of this protocol, we will assume the target is the related 3-chloro-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4,6-dione which can then be selectively aminated. However, based on the name, a more direct route is proposed below. A more accurate pathway would involve starting with a pre-functionalized pyrazole. For this protocol, we will illustrate a plausible route from 5-amino-1H-pyrazole-4-carboxamide to an intermediate, followed by functionalization.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
This protocol details the synthesis of an intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which is a direct precursor to the target molecule via selective substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 5-Amino-1H-pyrazole-4-carboxamide | ≥98% | Sigma-Aldrich |
| Urea | Reagent Grade | Fisher Scientific |
| Phosphoryl chloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Potassium hydroxide (KOH) | ACS Reagent | VWR |
| Hydrochloric acid (HCl) | 37%, ACS Reagent | VWR |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |
| Deionized Water | Type 1 | In-house |
| Round-bottom flasks (various sizes) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and hot plate | - | - |
| Buchner funnel and filter paper | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Synthesis
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [13]
-
Setup: In a 100 mL round-bottom flask, combine 5-amino-1H-pyrazole-4-carboxamide (5.0 g, 35.7 mmol) and urea (10.7 g, 178.5 mmol).
-
Reaction: Heat the mixture in an oil bath to 190°C with gentle stirring. The solid mixture will melt and then re-solidify as the reaction proceeds. Maintain the temperature for 2 hours.
-
Work-up: Allow the flask to cool to room temperature. Add 50 mL of a 10% KOH solution to the solid mass and heat to reflux until the solid dissolves.
-
Precipitation: Cool the resulting solution in an ice bath. Carefully acidify with concentrated HCl to pH 4-5. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Drying: Dry the solid in a vacuum oven at 60°C overnight to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. (Expected yield: ~75%).
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [13]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the dried pyrazolopyrimidine-dione from Step 1 (4.0 g, 26.1 mmol).
-
Reaction: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the flask. Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 100 g of crushed ice in a large beaker inside a fume hood. This is a highly exothermic and gas-evolving step.
-
Isolation: Stir the resulting slurry until all the ice has melted. A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol or toluene to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a solid.
Step 3: Hypothesized Synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol This final step involves a selective nucleophilic aromatic substitution and hydrolysis. The precise conditions would require experimental optimization.
-
Setup: Dissolve the dichloro-intermediate (1.0 g, 5.3 mmol) in anhydrous THF (20 mL) in a sealed pressure vessel.
-
Reaction: Add ammonium hydroxide solution (10 mL, 28-30%) to the vessel. Seal the vessel and heat to 60-80°C. The reaction progress should be monitored by TLC or LC-MS. The hypothesis is that the C6-chloro is more reactive towards amination, and the C4-chloro undergoes hydrolysis to the hydroxyl group (pyrimidin-4-ol).
-
Work-up: After cooling, the solvent can be removed under reduced pressure. The resulting solid would be triturated with water or another suitable solvent to remove salts.
-
Purification: The final product would likely require purification via recrystallization or column chromatography on silica gel to isolate the desired 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Characterization and Data Analysis
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Technique | Expected Results for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
| ¹H NMR | (DMSO-d₆, 400 MHz): Expect broad singlets for the pyrazole N-H and pyrimidine N-H protons (δ > 10 ppm). A singlet for the C5-H proton (δ ~8 ppm). A broad singlet for the -NH₂ protons (δ ~6-7 ppm). The -OH proton signal may be broad or exchange with the solvent.[14][16] |
| ¹³C NMR | (DMSO-d₆, 101 MHz): Expect signals for the five carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the attached heteroatoms and functional groups.[2][16] |
| Mass Spec (HRMS) | ESI-TOF: Calculate the exact mass for the molecular formula C₅H₄ClN₅O. The observed mass should be within ±5 ppm of the calculated value. The isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio) should be visible.[14] |
| FT-IR | (KBr disc): Characteristic peaks for N-H stretching (amine and amide, ~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching (~1500-1600 cm⁻¹). |
| Melting Point | Expected to be a high-melting solid, likely >300 °C, due to the potential for strong intermolecular hydrogen bonding.[17] |
Application Note: A Versatile Scaffold for Kinase Inhibitor Design
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is an ideal starting point for developing targeted therapies, such as kinase inhibitors. The core structure can be positioned within the ATP-binding pocket of a kinase, with each functional group serving as an anchor for vectors aimed at different regions of the active site to enhance potency and selectivity.
Caption: Role as a versatile scaffold in drug design.
-
3-Chloro Position: This site is ideal for introducing substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to target hydrophobic regions of the ATP-binding site.[18]
-
6-Amino Position: This group can be acylated or functionalized to form hydrogen bonds with the hinge region of the kinase.[7]
-
Pyrazolo N-H Position: This site can be alkylated or arylated to extend into the solvent-exposed region, improving pharmacokinetic properties.[19]
By systematically exploring these modification vectors, researchers can rapidly generate focused compound libraries to optimize biological activity against targets like Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), or Cyclin-dependent kinases (CDKs).[4][18][20]
References
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Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines . Journal of Sciences. [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations . MDPI. [Link]
-
Rakitin, O. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . RSC Advances. [Link]
-
Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][9][17]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG . Semantic Scholar. [Link]
-
Thomas, M. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis . PMC. [Link]
-
Fisyuk, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . MDPI. [Link]
-
Zhang, H., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine . Clausius Scientific Press. [Link]
-
Wang, H., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain . MDPI. [Link]
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Safety Information . (n.d.). MilliporeSigma. [Link]
-
Iovanna, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor . MDPI. [Link]
-
Fisyuk, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . ResearchGate. [Link]
-
Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors . PubMed. [Link]
-
6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol . (2025). Chemical Synthesis Database. [Link]
-
Li, D., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor . Arabian Journal of Chemistry. [Link]
-
Thomas, M. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis . University of Dundee Discovery Research Portal. [Link]
-
Thomas, M. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis . RSC Publishing. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases. This mimicry allows for competitive binding to the ATP-binding sites of a multitude of protein kinases, making this class of heterocyclic compounds a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Derivatives of this core structure have been extensively investigated for their potential as anticancer, anti-inflammatory, and antiparasitic agents.[2][4][5] Notably, their efficacy often stems from the targeted inhibition of key signaling proteins that are dysregulated in various disease states.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of a specific, promising derivative: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. We will delve into its presumed mechanism of action, provide detailed protocols for its application in cell culture, and offer insights into the interpretation of experimental outcomes.
Chemical Profile and Handling
| Property | Description | Source |
| IUPAC Name | 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | - |
| Molecular Formula | C₅H₄ClN₅O | Inferred |
| Appearance | Likely a beige or pale-yellow solid powder. | [8][9] |
| Solubility | Sparingly soluble in water, soluble in DMSO. | [10][11] |
| Storage | Store in a cool, dry, well-ventilated area, protected from light. | [12] |
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this novel compound is not available, the following precautions are recommended based on similar pyrazolo[3,4-d]pyrimidine derivatives.[8][9][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.[8][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse immediately and thoroughly with water.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Presumed Mechanism of Action: A Kinase Inhibitor Candidate
Given the structural characteristics of the pyrazolo[3,4-d]pyrimidine core, it is highly probable that 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol functions as a protein kinase inhibitor.[3][6] The pyrazole and pyrimidine rings likely engage in hydrogen bonding interactions within the ATP-binding pocket of target kinases, while the chloro and amino substituents can be further optimized to enhance potency and selectivity.[7][15]
Figure 2: Workflow for the MTT-based cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control. [11]2. Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Expected Outcomes and Interpretation
A successful series of experiments will yield a dose-dependent decrease in cell viability, allowing for the calculation of a reproducible IC₅₀ value. The cell cycle analysis may reveal an accumulation of cells in a specific phase, suggesting that the compound interferes with the molecular machinery governing cell cycle progression. For example, an increase in the G2/M population could indicate an effect on microtubule dynamics or cyclin-dependent kinases that regulate mitotic entry.
Future Directions
The protocols outlined above provide a foundational framework for the initial characterization of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Subsequent studies could explore:
-
Kinase Profiling: A broad-panel kinase screen to identify the specific molecular targets of the compound.
-
Western Blotting: To investigate the phosphorylation status of key proteins in relevant signaling pathways.
-
In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models. [10] By systematically applying these methodologies, researchers can elucidate the biological activity of this novel pyrazolo[3,4-d]pyrimidine derivative and assess its potential as a lead compound for drug development.
References
- Benchchem. (2025). Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies.
- Fisher Scientific. (2010, May 14).
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- Chem-Impex. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
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- Metwally, M. A., et al. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC.
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El-Sayed, N. A. F., et al. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][10][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.
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In Vitro Assay Development for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Guide for Preclinical Cancer Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The protocols detailed herein are designed to assess the compound's potential as an anti-cancer agent, focusing on its effects on cell viability, target kinase inhibition, and induction of apoptosis.
Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine.[1] This structural mimicry allows compounds of this class to effectively compete with ATP for the binding sites of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated and developed as potent kinase inhibitors, with some achieving clinical success.[1]
This guide focuses on establishing a suite of in vitro assays to elucidate the anti-cancer properties of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. We will hypothesize its mechanism of action as a kinase inhibitor, with a particular focus on Src kinase, a non-receptor tyrosine kinase frequently hyperactivated in various cancers and implicated in tumor progression, metastasis, and angiogenesis.[3][4] The following sections will provide detailed, field-proven protocols for:
-
Cell Viability Assessment: Quantifying the cytotoxic and cytostatic effects of the compound on cancer cell lines.
-
Kinase Inhibition Profiling: Determining the compound's potency and selectivity against a target kinase.
-
Apoptosis Induction Analysis: Characterizing the mechanism of cell death induced by the compound.
By following these self-validating protocols, researchers can generate high-quality, reproducible data to support the preclinical development of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
PART 1: Cellular Viability and Cytotoxicity Assessment
A fundamental first step in characterizing a potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom plates
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit.
-
Representative Data: Cytotoxicity of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
| Cell Line | IC₅₀ (µM)[2] |
| HT-29 (Colon) | 4.89 |
| Daoy (Medulloblastoma) | 6.24 |
| D283-MED (Medulloblastoma) | 1.74 |
Note: The IC₅₀ values presented are hypothetical and based on published data for similar pyrazolo[3,4-d]pyrimidine compounds to illustrate expected results.[2]
PART 2: In Vitro Kinase Inhibition Assay
To investigate the hypothesis that 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol acts as a kinase inhibitor, a direct enzymatic assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the amount of ADP produced, and therefore inversely proportional to the activity of the kinase in the presence of an inhibitor. We will focus on Src kinase as a representative target.
Signaling Pathway: Simplified Src Kinase Signaling
Protocol: ADP-Glo™ Kinase Assay for Src Inhibition
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the compound in DMSO and create a serial dilution in kinase buffer.
-
Prepare the Src kinase, substrate, and ATP solutions in kinase buffer to the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for positive and negative controls).
-
Add 2 µL of the Src kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Representative Data: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (µM) of Similar Pyrazolo[3,4-d]pyrimidines[6] |
| Src | 21.7 - 192.1 |
| CDK2 | 0.061 - 2.050[7] |
| EGFR | 0.016 - 0.026[8] |
Note: These IC₅₀ values are from published studies on various pyrazolo[3,4-d]pyrimidine derivatives and serve as a reference for expected potency.
PART 3: Apoptosis Induction Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. The Annexin V-FITC Apoptosis Detection Assay is a common method that utilizes the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[9]
Experimental Workflow: Annexin V Apoptosis Assay
Protocol: Annexin V-FITC Apoptosis Assay
Materials:
-
Cancer cell line of interest
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Representative Data: Induction of Apoptosis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95 | 3 | 2 |
| Compound (IC₅₀) | 50 | 25 | 25 |
| Compound (2x IC₅₀) | 20 | 40 | 40 |
Note: These percentages are illustrative and represent a typical outcome for a compound that induces apoptosis.
Conclusion
The application notes and protocols provided in this guide offer a robust framework for the initial in vitro characterization of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, kinase inhibition, and apoptosis, researchers can build a comprehensive preclinical data package. The presented methodologies are designed to be self-validating and provide a clear path for generating the high-quality data necessary for informed decision-making in the drug discovery and development process.
References
-
Chikkanna, D. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
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Guggilapu, S. D., et al. (2016). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget, 7(49), 81741–81754. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3908. [Link]
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El-Damasy, D. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1667–1682. [Link]
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Vignaroli, G., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1612. [Link]
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El-Sayed, N. F., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5608. [Link]
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El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Medicinal Chemistry, 13(8), 997–1011. [Link]
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Abdel-Ghani, T. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 154, 107936. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 11689. [Link]
-
Taha, H. A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2110. [Link]
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El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419–2433. [Link]
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ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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ResearchGate. (2022). Guidelines for HTRF technology in EGFR kinase assay. [Link]
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Reaction Biology. (n.d.). EGFR (L858R, T970M) NanoBRET Kinase Assay. [Link]
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Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 483–489. [Link]
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Gushue, J. M., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 58(13), 5394–5409. [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay. [Link]
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El-Naggar, A. M., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2433. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261–2276. [Link]
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ResearchGate. (2022). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). [Link]
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protocols.io. (2026). Kinase activity assays Src and CK2. [Link]
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IRIS UniGe. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. [Link]
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Clarivate. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]
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ACS Publications. (2017). Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 60(22), 9175–9192. [Link]
-
El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2433. [Link]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]
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IMAGINE. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In. [Link]
-
ResearchGate. (2025). (PDF) Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one. [Link]
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Application Notes & Protocols for In Vivo Studies with 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds with significant therapeutic potential.[1][2] This heterocyclic system is a bioisostere of adenine, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] Consequently, derivatives of this scaffold have been investigated as potent inhibitors of protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer, autoimmune disorders, and infectious diseases.[3][4][5][6]
Numerous pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated promising activity in preclinical in vivo models. For instance, derivatives have shown efficacy in xenograft models of osteosarcoma and glioblastoma, as well as in models of visceral leishmaniasis and rheumatoid arthritis.[4][5][7][8][9][10][11] The subject of this guide, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a member of this versatile class of compounds. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazolopyrimidines warrants its investigation in relevant animal models.
These application notes provide a comprehensive framework for designing and executing in vivo studies with 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The protocols herein are based on established methodologies for similar small molecules and are intended to serve as a robust starting point for preclinical evaluation.
Part 1: Preclinical In Vivo Study Design
Foundational Principles: The Importance of a Well-Designed Study
The transition from in vitro to in vivo studies is a critical step in drug development. A well-designed in vivo study is essential to assess the safety, efficacy, and pharmacokinetic profile of a compound in a complex biological system.[12][13] The primary objectives of early-phase in vivo studies are to establish a compound's safety margin, determine its maximum tolerated dose (MTD), and demonstrate proof-of-concept efficacy in a relevant disease model.
Animal Model Selection
The choice of animal model is paramount and should be guided by the hypothesized mechanism of action of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Given that many pyrazolopyrimidines are kinase inhibitors, relevant models may include:
-
Oncology: Syngeneic or xenograft mouse models are commonly used. For instance, if the compound is hypothesized to inhibit a kinase involved in a specific cancer, a xenograft model using a human cancer cell line overexpressing that kinase would be appropriate.[1][14]
-
Inflammatory/Autoimmune Diseases: Models such as collagen-induced arthritis or adjuvant-induced arthritis in rats can be employed to evaluate anti-inflammatory and immunomodulatory effects.[5][15]
-
Infectious Diseases: For indications like visceral leishmaniasis, a mouse model of Leishmania donovani infection is the standard.[7][8][9][10][11]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[3][15] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key principles include the "Three R's": Replacement, Reduction, and Refinement of animal use.
Part 2: Formulation Development for In Vivo Administration
A significant challenge for many pyrazole-based compounds is their poor aqueous solubility, which can hinder in vivo administration and lead to suboptimal bioavailability.[16][17] Developing a suitable formulation is therefore a critical first step.
Solubility Assessment
Before embarking on formulation development, it is essential to assess the solubility of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a range of pharmaceutically acceptable vehicles.
| Vehicle | Common Concentration Range | Purpose |
| DMSO (Dimethyl sulfoxide) | 5-10% | Initial solubilizing agent. |
| PEG400 (Polyethylene glycol 400) | 30-60% | Co-solvent to improve solubility. |
| Propylene Glycol (PG) | 10-40% | Co-solvent. |
| Tween-80 (Polysorbate 80) | 1-5% | Surfactant to prevent precipitation and improve wetting. |
| Carboxymethylcellulose (CMC) | 0.5-1% in water | Suspending agent for oral administration. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% in water | Solubilizing agent that forms inclusion complexes with the compound. |
Protocol 1: Preparation of a Formulation for Intraperitoneal (IP) or Oral (PO) Administration
This protocol describes the preparation of a solution-based formulation using a co-solvent system, which is a common strategy for poorly soluble compounds.[16]
Materials:
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
DMSO
-
PEG400
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be below 10%.[16] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG400 to the solution and vortex until it is homogeneous. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Final Dilution: Slowly add the sterile saline or water to the mixture while vortexing to reach the final desired volume. Observe the solution carefully for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvents.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, visually inspect the solution for any precipitation.
Part 3: In Vivo Safety and Tolerability Assessment
Protocol 2: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress) over a specified period.[18] This is a crucial first step to determine the dose range for subsequent efficacy studies.[13]
Animal Model:
-
Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice).
Study Design:
-
Group Allocation: Assign mice to cohorts of at least 3-5 animals per group, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg). The dose increments can be adjusted based on the observed toxicity.
-
Administration: Administer the compound and vehicle via the intended route for the efficacy studies (e.g., IP or PO) once daily for 5-14 days.
-
Monitoring:
-
Mortality and Morbidity: Observe the animals at least twice daily.
-
Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, or grooming.
-
Body Weight: Measure body weight daily.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is reached when significant toxicity is observed. If no toxicity is seen at high doses, a limit dose may be established.
-
Necropsy and Histopathology: At the end of the study, a full necropsy should be performed, and major organs collected for histopathological analysis to identify any treatment-related changes.[18]
Caption: Decision tree for dose escalation in an MTD study.
Part 4: In Vivo Efficacy Evaluation
Once the MTD is established, efficacy studies can be designed using doses at or below the MTD.
Protocol 3: In Vivo Efficacy in a Xenograft Cancer Model
This protocol provides a general framework for evaluating the anti-tumor activity of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a relevant human cancer cell line.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, compound at one or more dose levels, and potentially a positive control).
-
Treatment: Administer the compound daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., PO or IP) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The primary efficacy endpoint is often tumor growth inhibition (TGI).
Caption: Potential mechanism via inhibition of a kinase like Src.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a foundation for developing targeted therapies. 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a promising candidate for in vivo evaluation. The protocols and guidelines presented here provide a comprehensive starting point for researchers to assess its formulation, safety, and efficacy in relevant preclinical models. A systematic approach, beginning with formulation and MTD studies, will pave the way for robust efficacy trials and a deeper understanding of this compound's therapeutic potential.
References
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Crowley, P. J., & Martini, L. G. (2012). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. International Journal of Pharmaceutics, 436(1-2), 260-266. Retrieved from [Link]
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El-Gamal, M. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(2), 478. Retrieved from [Link]
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Gomma, A. H., et al. (2013). Some selected models of pyrazolopyrimidine derivatives possessing antiinflammatory activity. Scientia Pharmaceutica, 81(2), 393-422. Retrieved from [Link]
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Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]
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Rovito, D., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Biomedicines, 10(3), 659. Retrieved from [Link]
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Eldehna, W. M., et al. (2024). Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. Journal of Molecular Structure, 1300, 137233. Retrieved from [Link]
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Zhang, L., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sancineto, L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. Retrieved from [Link]
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Thomas, M. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. Retrieved from [Link]
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Thomas, M. G., et al. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. Retrieved from [Link]
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Thomas, M. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105991. Retrieved from [Link]
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Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[15][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 15159-15175. Retrieved from [Link]
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Huang, Y., et al. (2025). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sancineto, L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6338-6353. Retrieved from [Link]
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Application of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in cancer research
Application Notes and Protocols for the Exploration of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines. This unique characteristic allows compounds derived from this scaffold to interact with a multitude of biological targets, particularly ATP-binding sites of protein kinases, which are often dysregulated in cancer. This guide provides a comprehensive overview of the application of pyrazolo[3,4-d]pyrimidine derivatives, such as 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, in cancer research, complete with detailed protocols for their evaluation.
Unraveling the Anticancer Potential: Mechanism of Action
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of anticancer activities by inhibiting various protein kinases crucial for tumor growth and survival.[1][2] Their mechanism of action often involves competitive inhibition at the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][3]
Key kinase families targeted by pyrazolo[3,4-d]pyrimidine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These are pivotal regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, its inhibition can halt tumor progression.[6][7]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell malignancies, making its inhibitors effective in treating certain lymphomas and leukemias.[8]
-
Phosphoinositide 3-kinases (PI3Ks): Central to a major cell survival pathway, its inhibition can trigger apoptosis.[9]
-
TNF Receptor Associated Protein 1 (TRAP1): A mitochondrial chaperone protein involved in maintaining mitochondrial integrity in cancer cells.[10][11]
Visualizing the Impact: A Targeted Signaling Pathway
The following diagram illustrates the central role of pyrazolo[3,4-d]pyrimidines in disrupting key cancer-related signaling pathways.
Caption: Inhibition of multiple oncogenic signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
From Bench to Preclinical: A Roadmap for Evaluation
The following experimental workflow provides a structured approach to characterizing the anticancer properties of novel pyrazolo[3,4-d]pyrimidine compounds.
Caption: A stepwise approach for the preclinical evaluation of pyrazolo[3,4-d]pyrimidine anticancer candidates.
Quantitative Assessment: A Snapshot of In Vitro Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, showcasing the broad applicability of this scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Pyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.58 | Not Specified | [12] |
| Pyrazolo[3,4-d]pyrimidine | HL-60(TB) (Leukemia) | 2.63 | Not Specified | [12] |
| Pyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | < 10 | Not Specified | [12] |
| Pyrazolo[3,4-d]pyrimidine | SK-MEL-5 (Melanoma) | < 10 | Not Specified | [12] |
| Pyrazolo[1,5-a]pyrimidine | RFX 393 (Renal) | 11.70 | CDK2/TRKA | [13] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | EGFR | [7] |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 19.56 | EGFR | [7] |
| Pyrazolo[3,4-d]pyrimidine | HT-29 (Colon) | 0.03 - 1.6 | VEGFR-2 | [14] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 11 | Not Specified | [15] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of a pyrazolo[3,4-d]pyrimidine compound that inhibits the growth of a cancer cell line by 50% (IC50).[2]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazolo[3,4-d]pyrimidine compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol measures the activity of a specific kinase in the presence of an inhibitor.[9][16]
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, EGFR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazolo[3,4-d]pyrimidine compound
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the pyrazolo[3,4-d]pyrimidine compound at various concentrations or DMSO as a control.
-
Add 2 µL of the target kinase.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of a pyrazolo[3,4-d]pyrimidine compound's in vivo anticancer efficacy in an immunodeficient mouse model.[10][16]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line for xenograft
-
Matrigel
-
Pyrazolo[3,4-d]pyrimidine compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers twice a week (Volume = 0.5 x length x width^2).
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the pyrazolo[3,4-d]pyrimidine compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
-
Monitor for any signs of toxicity, such as weight loss or changes in behavior.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of compounds like 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its analogs. Through systematic in vitro and in vivo evaluation, the intricate mechanisms of action of these compounds can be elucidated, paving the way for the next generation of targeted cancer therapies.
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). MDPI. [Link]
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Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. (2025). PubMed. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC. [Link]
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Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). PMC. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC. [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2020). PubMed. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PMC. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. (2020). ResearchGate. [Link]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][16][17][18]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]
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-
Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. (2024). PubMed. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. [Link]
-
6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. (2025). ChemSynthesis. [Link]
-
Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. (2020). PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (n.d.). RSC Publishing. [Link]
-
Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). PubMed. [Link]
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Application Note: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Selective JAK3 Inhibitor
Document Type: Technical Application Note & Experimental Protocol Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Subject: Preclinical validation of pyrazolo[3,4-d]pyrimidine scaffolds in Janus Kinase 3 (JAK3) targeted drug discovery.
Executive Summary
The development of highly selective Janus Kinase 3 (JAK3) inhibitors represents a critical frontier in the treatment of autoimmune diseases (e.g., rheumatoid arthritis, alopecia areata) and lymphoproliferative disorders. Unlike pan-JAK inhibitors that often cause dose-limiting hematological toxicities via JAK2 inhibition, selective JAK3 targeting offers a refined immunomodulatory profile.
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a highly specialized heterocyclic scaffold that acts as an ATP-competitive hinge-binder. This application note details the mechanistic rationale behind utilizing this compound class for JAK3 inhibition and provides field-proven, self-validating protocols to quantify its biochemical potency, kinome selectivity, and cellular target engagement.
Mechanistic Rationale & Target Biology
The JAK/STAT Pathway and the Role of JAK3
JAK3 is uniquely expressed in hematopoietic cells and exclusively associates with the common gamma chain (
Structural Basis for Selectivity: The Pyrazolo[3,4-d]pyrimidine Core
The fused nitrogen-containing heterocycle of the pyrazolo[3,4-d]pyrimidine core is a perfect bioisostere of the adenine ring of ATP [3]. The 6-amino and 4-ol (tautomeric with 4-oxo) groups establish critical hydrogen bonds with the hinge region of the kinase domain.
Crucially, JAK3 is the only member of the JAK family that possesses a cysteine residue (Cys909 ) at the gatekeeper-plus-7 (GK+7) position within the ATP-binding pocket; JAK1, JAK2, and TYK2 possess a serine at this equivalent position [4]. Derivatives of the 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold are frequently functionalized to exploit this structural divergence, forming an irreversible covalent bond with Cys909 via Michael addition [5].
Fig 1. JAK3/STAT signaling pathway and targeted blockade by pyrazolo[3,4-d]pyrimidines.
Physicochemical & Representative Selectivity Profile
To establish a baseline for assay development, Table 1 summarizes the expected quantitative profile of an optimized 6-amino-pyrazolo[3,4-d]pyrimidine JAK3 inhibitor.
Table 1: Representative Profiling Data
| Parameter | Value / Characteristic | Analytical Method |
| Molecular Formula | LC-MS / NMR | |
| JAK3 Biochemical | Time-resolved FRET (TR-FRET) | |
| JAK1 / JAK2 / TYK2 | TR-FRET | |
| Cellular pSTAT5 | AlphaLISA / Western Blot | |
| Binding Mechanism | ATP-Competitive (Hinge Binder) | X-Ray Crystallography / Washout |
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system . By pairing biochemical kinetic assays with cellular washout experiments, researchers can definitively prove both the target selectivity and the durability of the inhibitor.
Fig 2. Experimental workflow for validating pyrazolo[3,4-d]pyrimidine JAK3 inhibitors.
Protocol 1: Time-Dependent Biochemical Kinase Assay
Causality Insight: If the derivative acts covalently at Cys909, the
Materials:
-
Recombinant human JAK3, JAK1, and JAK2 enzymes.
-
ATP (prepared at the apparent
for each specific kinase). -
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.01% Brij-35, 1 mM EGTA. (Note: Substitute DTT with 1 mM TCEP to prevent nucleophilic quenching of covalent warheads).
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative in 100% DMSO.
-
Enzyme Pre-Incubation: Add 5 µL of the compound (final DMSO = 1%) to 10 µL of the Kinase Buffer containing the JAK3 enzyme.
-
Time-Course: Prepare three identical plates. Incubate Plate A for 0 min, Plate B for 60 min, and Plate C for 120 min at Room Temperature (RT).
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction. Ensure ATP is at
to maintain assay sensitivity to ATP-competitive hinge binders. -
Detection: Incubate for 60 minutes, then add 25 µL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes, add 50 µL of Kinase Detection Reagent, and read luminescence.
Protocol 2: Cellular Target Engagement (Washout Assay)
Causality Insight: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM). A washout assay proves that the compound engages the target inside a living cell and confirms whether the binding is durable (covalent) or transient (reversible).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or CTLL-2 cell line.
-
Recombinant human IL-2.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
Step-by-Step Procedure:
-
Cell Plating: Seed PBMCs at
cells/mL in RPMI-1640 media supplemented with 10% FBS. Starve cells of cytokines for 4 hours prior to treatment. -
Compound Treatment: Treat cells with the inhibitor at
its cellular (e.g., 500 nM) for 2 hours at 37°C. Include a Tofacitinib control well. -
Washout Phase: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the pellet in 10 mL of warm, compound-free RPMI media. Repeat this wash step three times to ensure complete removal of unbound drug.
-
Recovery & Stimulation: Resuspend cells and incubate for an additional 4 hours. Stimulate cells with 50 ng/mL IL-2 for 15 minutes to trigger the JAK3/STAT5 cascade.
-
Lysis and Detection: Lyse the cells immediately on ice. Quantify phosphorylated STAT5 (pSTAT5, Tyr694) via Western Blot or AlphaLISA.
-
Validation Check: Tofacitinib-treated cells will show restored pSTAT5 signaling (reversible). Covalent pyrazolo[3,4-d]pyrimidine derivatives will show sustained inhibition of pSTAT5 (irreversible).
-
Troubleshooting & Application Scientist Insights
-
Loss of Potency in Cellular Assays: If the compound shows an
of <1 nM biochemically but >1 µM in cells, the highly polar nature of the 6-amino and 4-ol groups may be restricting membrane permeability. Medicinal chemistry efforts should focus on masking these hydrogen-bond donors (e.g., via prodrug strategies or lipophilic substitutions) while preserving the hinge-binding geometry. -
False Negatives in Selectivity Profiling: When profiling against the broader kinome, ensure the assay buffer does not contain high concentrations of strong nucleophiles like Dithiothreitol (DTT) or
-mercaptoethanol. These reagents can react with electrophilic groups designed to target Cys909, artificially deflating the apparent potency of the inhibitor. Always use TCEP as the reducing agent. -
ATP Competition: Because the pyrazolo[3,4-d]pyrimidine scaffold is intrinsically ATP-competitive, running biochemical assays at physiological ATP levels (1 mM) will significantly right-shift the
curve compared to assays run at (typically 10-50 µM). Always report the ATP concentration used when publishing data.
References
- Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis.PubMed / National Institutes of Health.
- Development of Selective Covalent Janus Kinase 3 Inhibitors.PubMed Central / National Institutes of Health.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.Royal Society of Chemistry.
- JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016–present).Taylor & Francis.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3).Frontiers.
Application Notes and Protocols for Evaluating the Anti-leishmanial Activity of 6-amino-1H-pyrazolo[3,4-d]pyrimidines
Authored by a Senior Application Scientist
Introduction: A Renewed Focus on a Neglected Disease
Leishmaniasis, a parasitic disease caused by over 20 species of the protozoan Leishmania, represents a significant global health challenge, particularly in tropical and subtropical regions.[1][2] The disease manifests in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[1][2][3] Current treatments are hampered by issues of toxicity, high cost, difficult administration routes, and emerging drug resistance, making the discovery of new, effective, and accessible therapeutics an urgent priority.[1][2][4][5][6]
In the landscape of anti-leishmanial drug discovery, the 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly promising chemical series.[4][5][6][7][8] These compounds are purine analogs, designed to interfere with the parasite's essential metabolic pathways.[9][10] Extensive optimization of this scaffold has led to the identification of compounds with potent activity against the clinically relevant intracellular stage of the parasite and demonstrated efficacy in animal models of VL when administered orally.[4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action and a structured, field-proven screening cascade to evaluate the anti-leishmanial potential of novel 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Pillar 1: The Scientific Rationale - Mechanism of Action
The efficacy of pyrazolopyrimidines stems from their structural similarity to natural purines, such as adenine and hypoxanthine. Leishmania parasites are incapable of de novo purine synthesis and rely entirely on salvaging purines from the host. This dependency creates a key vulnerability that can be exploited.
6-amino-1H-pyrazolo[3,4-d]pyrimidines and related compounds act as metabolic saboteurs. Once taken up by the parasite, they are metabolized into fraudulent nucleotides. These analogs can then disrupt several critical enzymatic processes:
-
Inhibition of GMP Reductase and IMP Dehydrogenase: Metabolized pyrazolopyrimidines can inhibit these key enzymes, which are crucial for interconverting adenine and guanine nucleotides. This disruption curtails the parasite's ability to synthesize ATP and guanine nucleotides.[9]
-
RNA and Protein Synthesis Disruption: The incorporation of these fraudulent nucleotides can lead to increased RNA catabolism and a subsequent reduction in protein synthesis, ultimately proving fatal to the parasite.[9]
-
Targeting Arginase: Some pyrazolopyrimidine derivatives have also been shown to inhibit Leishmania arginase, an enzyme essential for the biosynthesis of polyamines.[11] Polyamines are critical for the parasite's defense against oxidative stress produced by host macrophages.[11]
Caption: Proposed mechanism of action for pyrazolopyrimidine derivatives in Leishmania.
Pillar 2: A Validated Experimental Workflow
A robust screening cascade is essential for identifying and prioritizing promising lead compounds. The following workflow progresses from high-throughput primary screens to more complex, clinically relevant assays, ensuring that resources are focused on the most viable candidates.
Caption: A tiered screening cascade for evaluating anti-leishmanial compounds.
Tier 1: Primary Screening - In Vitro Anti-promastigote Activity
-
Causality and Rationale: The initial screen targets the promastigote, the parasite stage found in the sandfly vector. Promastigotes are readily cultivated in axenic (cell-free) cultures, making this assay relatively simple, cost-effective, and scalable for high-throughput screening.[12][13] It serves as an efficient first pass to eliminate inactive compounds.
-
Protocol 1: In Vitro Anti-promastigote Activity Assay (Resazurin Method)
-
Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 26-28°C.[14] Use parasites in the logarithmic growth phase for assays.
-
Assay Preparation: Dilute promastigotes to a concentration of 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL into each well of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in the appropriate solvent (e.g., DMSO). Add 1 µL of each dilution to the wells. Include wells for a positive control (e.g., Amphotericin B), a negative control (solvent only), and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 26-28°C.
-
Viability Assessment: Add 10 µL of Resazurin solution (e.g., Alamar Blue) to each well and incubate for another 4-6 hours.[15]
-
Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Tier 2: Confirmation - In Vitro Intramacrophage Anti-amastigote Activity
-
Causality and Rationale: This is the "gold standard" cellular assay for drug discovery.[15] It evaluates compound efficacy against the amastigote, the clinically relevant parasite stage that resides within host macrophages.[4][13] Success in this assay is a stronger indicator of potential therapeutic value. Human monocytic cell lines like THP-1 are commonly used as they can be differentiated into macrophage-like cells.[4][13][16]
-
Protocol 2: In Vitro Intramacrophage Anti-amastigote Assay
-
Macrophage Differentiation: Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and incubating for 48-72 hours at 37°C in 5% CO₂.
-
Parasite Infection: After differentiation, wash the cells to remove PMA. Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Wash the cells to remove any remaining extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and controls (as in Protocol 1).
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.
-
Quantification of Infection:
-
Microscopy (Standard Method): Fix the cells with methanol and stain with Giemsa. Manually count the number of amastigotes per 100 macrophages under a light microscope.
-
High-Content Imaging (Advanced Method): Use fluorescently labeled parasites (e.g., expressing mCherry or GFP) and automated microscopy to quantify the infection rate and parasite load.[1]
-
-
Analysis: Calculate the percentage of inhibition of parasite proliferation compared to the untreated control. Determine the IC₅₀ value from the dose-response curve.
-
Tier 3: Selectivity and Cytotoxicity Assessment
-
Causality and Rationale: A potent compound is only useful if it is selectively toxic to the parasite and not the host. This step is critical for de-risking a chemical series. The 50% cytotoxic concentration (CC₅₀) is determined against a relevant mammalian cell line, and the Selectivity Index (SI) is calculated. A higher SI value indicates greater selectivity and a more promising therapeutic window.[17][18]
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (e.g., on THP-1 cells)
-
Cell Culture: Seed undifferentiated THP-1 cells (or another relevant cell line like RAW 264.7 or HEK 293) at 5 x 10⁴ cells/well in a 96-well plate.[19][20]
-
Compound Addition: Add serial dilutions of the test compounds, mirroring the concentrations used in the efficacy assays. Include a positive control for cytotoxicity (e.g., Doxorubicin) and a negative (solvent) control.
-
Incubation: Incubate for 72 hours at 37°C in 5% CO₂.
-
Viability Assessment: Use a viability reagent such as Resazurin (as in Protocol 1) or an MTT assay.[19]
-
Analysis: Calculate the CC₅₀ value from the dose-response curve. Determine the Selectivity Index using the formula: SI = CC₅₀ / IC₅₀ (intramacrophage) .[17] A compound with an SI > 10 is generally considered a good candidate for further investigation.
-
Pillar 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison between compounds and against reference drugs.
Table 1: Example Data Summary for Pyrazolopyrimidine Analogs
| Compound ID | Anti-promastigote IC₅₀ (µM) | Intramacrophage IC₅₀ (µM) [L. donovani] | Cytotoxicity CC₅₀ (µM) [THP-1] | Selectivity Index (SI) [CC₅₀/IC₅₀] |
| PZP-001 | 2.5 | 0.8 | > 50 | > 62.5 |
| PZP-002 | 1.8 | 0.5 | 45 | 90 |
| PZP-003 | 15.2 | 8.1 | > 50 | > 6.2 |
| Miltefosine | 4.1 | 1.5 | 25 | 16.7 |
| Amphotericin B | 0.1 | 0.05 | 2.0 | 40 |
Data are hypothetical and for illustrative purposes only.
-
Interpretation: In this example, compound PZP-002 shows high potency against the clinically relevant intramacrophage amastigotes (IC₅₀ = 0.5 µM) and a very favorable selectivity index (SI = 90), making it a superior candidate for further development compared to PZP-003, which has lower potency and selectivity.
Advanced Application: In Vivo Efficacy
Promising compounds with excellent in vitro potency and selectivity should be advanced to in vivo models to assess their efficacy in a whole-organism context.
-
Rationale and Model: The most common model for visceral leishmaniasis involves infecting BALB/c mice with L. donovani.[4][21][22] This model allows for the assessment of a compound's ability to reduce parasite burden in key target organs like the liver and spleen.
-
Methodology Overview:
-
Mice are infected intravenously with L. donovani amastigotes.
-
After a set period to allow the infection to establish, treatment with the test compound (often via oral gavage for pyrazolopyrimidines) is initiated.[4][5]
-
A positive control group (e.g., treated with miltefosine) and a vehicle control group are included.[21]
-
At the end of the treatment period, the liver and spleen are harvested, and the parasite burden is quantified, typically by stamping tissues onto slides (for microscopic counting) or by qPCR.
-
Efficacy is expressed as the percentage of parasite inhibition compared to the vehicle-treated control group.[22]
-
References
-
Thomas, M. G., De Rycker, M., Ajakane, M., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. Available from: [Link]
-
RSC Publishing. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Antileishmanial activity and cytotoxicity of selected compounds. [Data table]. Available from: [Link]
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Marr, J. J., Berens, R. L., & Nelson, D. J. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed, 30(1), 141-147. Available from: [Link]
-
Makwali, J., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC 50 , CC 50 and SI Values. Bio-protocol, 10(3). Available from: [Link]
-
Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. 3R Research Foundation Switzerland. Available from: [Link]
-
University of Dundee. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Discovery Research Portal. Available from: [Link]
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Wang, M., et al. (2018). Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship. Molecules, 23(11), 2883. Available from: [Link]
-
Alcântara, L. M., et al. (2020). A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity. Molecules, 25(11), 2551. Available from: [Link]
-
Gomez, M. A., et al. (2022). Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library. Molecules, 27(21), 7434. Available from: [Link]
-
van den Kerkhof, M., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pharmaceuticals, 16(5), 738. Available from: [Link]
-
Drugs for Neglected Diseases initiative. (2020). A multi-species phenotypic screening assay for leishmaniasis drug discovery shows that active compounds display a high degree of species-specificity. Available from: [Link]
-
ResearchGate. (n.d.). In vitro assays for evaluation of drug activity against Leishmania spp. Available from: [Link]
-
Arora, S. K., Sinha, R., & Sehgal, S. (1991). Use of in vitro method to assess different brands of anti-leishmanial drugs. Medical Microbiology and Immunology, 180(1), 21-27. Available from: [Link]
-
Schultz, J. W., et al. (2022). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers in Cellular and Infection Microbiology, 12, 989218. Available from: [Link]
-
Drugs for Neglected Diseases initiative. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Available from: [Link]
-
Berman, J. D., & Webster, H. K. (1988). The synergistic action of pyrazolopyrimidines and pentavalent antimony against Leishmania donovani and L. braziliensis. The American Journal of Tropical Medicine and Hygiene, 39(3), 250-255. Available from: [Link]
-
de Morais, L. T., et al. (2023). In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. Pharmaceuticals, 16(11), 1608. Available from: [Link]
-
Gupta, S., et al. (2010). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 131(2), 200-217. Available from: [Link]
-
da Silva, E. B., et al. (2019). New pyrazolopyrimidine derivatives as Leishmania amazonensis arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1771-1775. Available from: [Link]
-
Kumar, A., et al. (2021). Drug screening using shape-based virtual screening and in vitro experimental models of cutaneous Leishmaniasis. Parasitology, 148(1), 98-104. Available from: [Link]
-
PubMed. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Available from: [Link]
-
Avila, J. L., Polegre, M. A., Avila, A., & Robins, R. K. (1986). Action of pyrazolopyrimidine derivatives on American Leishmania spp. promastigotes. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 83(2), 285-289. Available from: [Link]
-
Galchimia. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. BioTech. Available from: [Link]
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MDPI. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Available from: [Link]
-
ProQuest. (2022). Characterization of a Select Series of Small Molecules as Potential Anti-Leishmanial Agents. Available from: [Link]
-
Singh, N., et al. (2017). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. ACS Infectious Diseases, 3(4), 289-297. Available from: [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available from: [Link]
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MDPI. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Available from: [Link]
-
ResearchGate. (n.d.). Antileishmanial and Antitrypanosomal Activity of Synthesized Hydrazones, Pyrazoles, Pyrazolo[1,5-a]-Pyrimidines and Pyrazolo[3,4-b]- Pyridine. Available from: [Link]
-
Al-Khdhair, A. W., et al. (2023). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 9(12), e22457. Available from: [Link]
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Cell proliferation assay using 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Application Note: Antiproliferative Characterization of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract & Introduction
The compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a critical scaffold in the design of purine isosteres. Belonging to the pyrazolo[3,4-d]pyrimidine class, this molecule structurally mimics guanine, featuring a 6-amino and 4-hydroxyl (tautomeric with 4-oxo) substitution pattern, modified with a chlorine at the 3-position.
While pyrazolo[3,4-d]pyrimidines are historically privileged structures for kinase inhibition (e.g., Src, Hck, and CDK inhibitors) and purine metabolic enzyme inhibition (e.g., Xanthine Oxidase), the specific introduction of a 3-chloro substituent often modulates lipophilicity and steric fit within the ATP-binding pocket of kinases or the active sites of metalloenzymes.
This Application Note provides a standardized, high-stringency protocol for evaluating the antiproliferative potency (IC50) of this compound against mammalian cancer cell lines. The guide emphasizes solubility management, precise serial dilution, and the use of ATP-based luminescent endpoints to ensure data robustness.
Mechanism of Action (Hypothetical Framework)
To design a valid assay, one must understand the potential cellular impact of the compound. As a guanine isostere, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol likely acts via one of two primary mechanisms:
-
ATP-Competitive Kinase Inhibition: The pyrazolopyrimidine core mimics the adenine ring of ATP, binding to the hinge region of kinases. The 3-chloro group may exploit the "gatekeeper" pocket.
-
Antimetabolite Activity: The compound may be ribosylated by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase), entering the nucleotide pool and inhibiting DNA/RNA synthesis.
Figure 1: Dual-Potential Mechanism of Action
Caption: Dual mechanistic pathways for pyrazolopyrimidine derivatives: Direct ATP-competitive inhibition (top) vs. metabolic incorporation (bottom).
Experimental Materials & Preparation
Trustworthiness Check: Poor solubility is the primary cause of variability in assays involving planar heterocycles like pyrazolopyrimidines. The 3-chloro and 4-hydroxy groups increase polarity but the planar stack promotes aggregation.
Reagents
-
Test Compound: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Purity >98%).
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).
-
Assay Kit: CellTiter-Glo® 2.0 (Promega) - Recommended over MTT/CCK-8 for higher sensitivity and linearity.
-
Cell Lines: HeLa (Cervical), A549 (Lung), or Jurkat (Leukemia).
Stock Solution Protocol
-
Calculation: Weigh approximately 2–5 mg of powder. Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock concentration.
-
Note: Do not attempt to dissolve directly in aqueous media.
-
-
Solubilization: Add DMSO. Vortex vigorously for 1 minute. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Detailed Protocol: 72-Hour Proliferation Assay
This protocol uses an ATP-based endpoint to determine cell viability.
Step 1: Cell Seeding (Day 0)
-
Optimization: Determine the optimal seeding density for your cell line to ensure cells remain in log-phase growth at 72 hours (typically 2,000–5,000 cells/well for adherent cells).
-
Procedure:
-
Trypsinize and count cells.
-
Resuspend cells in fresh media (e.g., DMEM + 10% FBS).
-
Dispense 90 µL/well into a 96-well white-walled plate (for luminescence).
-
Include "No Cell Control" wells (90 µL media only) for background subtraction.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.
-
Step 2: Compound Treatment (Day 1)
-
Serial Dilution Strategy:
-
Prepare a 200 µM intermediate working solution in culture media (dilute 10 mM stock 1:50). Final DMSO is 2%.
-
Perform a 1:3 serial dilution in media containing 2% DMSO to generate 9 points (200 µM down to ~0.03 µM).
-
Add 10 µL of these diluted compounds to the respective wells (containing 90 µL cells).
-
Final Concentration Range: 20 µM to 0.003 µM.
-
Final DMSO Concentration: 0.2% (constant across all wells).
-
-
Controls:
-
Vehicle Control: 0.2% DMSO in media (100% Viability).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Step 3: Incubation (Day 1–4)
-
Incubate plates for 72 hours at 37°C, 5% CO2. Avoid stacking plates too tightly to ensure even temperature distribution.
Step 4: Readout (Day 4)
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature (approx. 30 mins).
-
Add 100 µL of CellTiter-Glo® reagent to each well (1:1 ratio with media).
-
Orbitally shake the plate for 2 minutes to lyse cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence (RLU) on a microplate reader (e.g., PerkinElmer EnVision or Tecan Spark).
Data Analysis & Visualization
Calculation
Normalize raw RLU values to the Vehicle Control:
Curve Fitting
Plot log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model :
Expected Results Table
| Parameter | Description | Acceptance Criteria |
| Z' Factor | Assay robustness metric | > 0.5 |
| Vehicle CV% | Coefficient of variation for DMSO wells | < 5% |
| Signal/Background | Ratio of Vehicle RLU to Media Blank | > 50:1 |
| IC50 Potency | Antiproliferative activity | Likely 1–50 µM (Structure dependent) |
Troubleshooting & Critical Factors
-
Precipitation: If the compound precipitates in media (cloudiness observed), the IC50 will be artificial. Check the 200 µM intermediate dilution. If precipitation occurs, lower the top concentration to 10 µM.
-
Edge Effect: Evaporation in outer wells can skew results. Fill edge wells with PBS and use only inner 60 wells if incubating >72 hours.
-
Interference: Pyrazolopyrimidines can be fluorescent. While CellTiter-Glo (Luminescence) avoids this, if using AlamarBlue or MTT, check for intrinsic absorbance/fluorescence of the compound.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Furet, P., et al. (2019). Pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold activity).
Application Notes & Protocols: A Framework for Investigating Apoptosis Induction by 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and diverse biological activities. Derivatives of this class have been investigated as inhibitors of various protein kinases, and consequently, as promising candidates for anti-cancer therapeutics.[1][2] A significant mechanism through which these compounds exert their anti-neoplastic effects is the induction of apoptosis, or programmed cell death.[1][3] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to evade normal cell turnover and accumulate.[4][5] Therefore, compounds that can reactivate this dormant cell death program represent a critical avenue for drug development.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel pyrazolo[3,4-d]pyrimidine derivative, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol . We provide a hypothesized mechanism of action based on related compounds, a structured experimental framework, and detailed, field-proven protocols to assess its cytotoxic effects and elucidate the molecular pathways underlying its apoptosis-inducing potential.
Hypothesized Mechanism of Action: Kinase Inhibition and the Intrinsic Apoptotic Pathway
Based on extensive research into related pyrazolo[3,4-d]pyrimidine compounds, a plausible mechanism of action for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is the inhibition of one or more protein kinases, such as Src Family Kinases (SFKs).[1][2][6] SFKs are often hyperactivated in cancer and play key roles in cell survival signaling. Inhibition of these kinases can disrupt downstream survival pathways, leading to an imbalance in the B-cell lymphoma 2 (Bcl-2) family of proteins, which are the central regulators of the intrinsic (mitochondrial) apoptosis pathway.[7][8][9]
This proposed signaling cascade involves the following key events:
-
Kinase Inhibition : The compound potentially binds to the ATP-binding site of a survival kinase (e.g., Fyn, a member of the SFKs), inhibiting its activity.[1]
-
Upregulation of Pro-Apoptotic BH3-Only Proteins : Kinase inhibition leads to the activation or increased expression of pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad).
-
Disruption of Bcl-2/Bax Balance : The activated BH3-only proteins neutralize anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][10] This liberates the pro-apoptotic "executioner" proteins, Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores and causing MOMP.[9]
-
Cytochrome c Release & Apoptosome Formation : MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[11][12] Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome.
-
Caspase Cascade Activation : The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[7][13]
-
Execution of Apoptosis : Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Expected Quantitative Outcomes
To facilitate clear interpretation and comparison, quantitative data should be summarized in tables. Below are illustrative examples of data tables for each phase of the experimental workflow.
Table 1: Phase 1 - Cell Viability (Illustrative Data) This table summarizes the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines after a 48-hour treatment, as determined by an MTT assay. [14]
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Jurkat | T-cell Leukemia | 1.5 ± 0.2 |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| HCT-116 | Colorectal Carcinoma | 3.8 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma| 8.1 ± 0.9 |
Table 2: Phase 2 - Apoptosis Quantification (Illustrative Data) This table shows the percentage of cells in each quadrant of an Annexin V/PI flow cytometry analysis after treating Jurkat cells with the compound at its IC50 concentration for 24 hours. [4][15]
| Treatment | Viable Cells(Annexin V- / PI-) | Early Apoptotic(Annexin V+ / PI-) | Late Apoptotic/Necrotic(Annexin V+ / PI+) |
|---|---|---|---|
| Vehicle Control | 94.5% ± 2.1% | 2.5% ± 0.8% | 1.8% ± 0.5% |
| Compound (1.5 µM) | 45.2% ± 3.5% | 35.8% ± 2.9% | 16.5% ± 2.2% |
Table 3: Phase 3 - Western Blot Analysis (Illustrative Data) This table presents representative quantitative data from a Western blot analysis of Jurkat cells treated with the compound for 24 hours. Data is shown as a fold change in protein expression relative to the vehicle control, normalized to a loading control (e.g., GAPDH or β-actin). [16]
| Target Protein | Treatment Concentration | Fold Change vs. Control (Mean ± SD) |
|---|---|---|
| Cleaved Caspase-3 (17/19 kDa) | 1.5 µM | 8.5 ± 1.2 |
| Cleaved PARP (89 kDa) | 1.5 µM | 7.2 ± 0.9 |
| Bax/Bcl-2 Ratio | 1.5 µM | 5.6 ± 0.7 |
Detailed Application Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the reduction in cell viability by measuring the metabolic activity of cells. [17]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. [17] Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and medium-only blanks.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) x 100. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. [4][18]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [15][19][20]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. [18][19] Materials:
-
Cells treated with the compound and vehicle control
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) [19]* Ice-cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Induction and Harvesting: Treat cells with the compound at the desired concentration (e.g., IC50) and duration. Include a vehicle-treated negative control. For adherent cells, collect both the floating cells (which may be apoptotic) and the trypsinized adherent cells. For suspension cells, simply collect the cells. [15]2. Cell Counting: Count the cells and aim for 1-5 x 10^5 cells per sample. [19]3. Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and carefully remove the supernatant. [19]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [19]5. Staining: Add 5 µL of FITC-Annexin V and 2 µL of PI staining solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [4][19]7. Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. [19]8. Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting allows for the detection and semi-quantitative analysis of specific proteins, providing mechanistic insight into the apoptotic pathway. [7]Key markers include the cleavage of caspase-3 and its substrate PARP, and the expression levels of Bcl-2 family proteins. Materials:
-
Cells treated with the compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Harvest treated and control cells. Wash the cell pellet with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer with inhibitors. Incubate on ice for 30 minutes, vortexing periodically. [16]2. Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. [16]5. SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. [16]6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. 8. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. [16]9. Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the band intensity of target proteins to the loading control (e.g., GAPDH) to compare relative protein expression levels across samples. [16]An increase in the cleaved forms of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio, are indicative of apoptosis induction.
Conclusion
This application note provides a structured and comprehensive framework for the initial characterization of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a potential apoptosis-inducing agent. By following the proposed experimental workflow—from broad viability screening to specific mechanistic studies—researchers can generate robust and reproducible data. The detailed protocols for key assays such as MTT, Annexin V/PI staining, and Western blotting are designed to be self-validating and provide clear, interpretable results. Elucidating the compound's ability to induce apoptosis and understanding its underlying molecular mechanism are critical steps in evaluating its therapeutic potential for the treatment of cancer and other diseases characterized by defects in programmed cell death.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
Gnanaprakasam, J. N. R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(11), e2317. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]
-
University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Cambridge University. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]
-
Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]
-
Laurenzana, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 7, 432. Retrieved from [Link]
-
Valsecchi, D., et al. (2012). New pyrazolo[3,4-d]pyrimidine SRC inhibitors induce apoptosis in mesothelioma cell lines through p27 nuclear stabilization. Oncogene, 31(7), 929-38. Retrieved from [Link]
-
McLaughlin, B., et al. (2002). Caspase 3 activation is essential for neuroprotection in preconditioning. Proceedings of the National Academy of Sciences, 99(2), 715-720. Retrieved from [Link]
-
Mervat, H. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 851-860. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. Retrieved from [Link]
-
Niewiadomy, A., et al. (2012). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Journal of Physiology and Pharmacology, 63(2), 185-192. Retrieved from [Link]
-
Mervat, H. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. ResearchGate. Retrieved from [Link]
-
Stachowiak, A., et al. (2022). Caspases in Alzheimer's Disease: Mechanism of Activation, Role, and Potential Treatment. International Journal of Molecular Sciences, 23(13), 7357. Retrieved from [Link]
-
Kulkarni, P. G., et al. (2020). Novel pyrazolo[3,4‐d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), 1900326. Retrieved from [Link]
-
Shamas-Din, A., et al. (2011). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(6), a008714. Retrieved from [Link]
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Cook, S. A., et al. (1999). Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential. Circulation Research, 85(10), 906-16. Retrieved from [Link]
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Leist, M., & Nicotera, P. (1999). Energy Requirement for Caspase Activation and Neuronal Cell Death. Journal of Cellular Biochemistry, 73(3), 279-286. Retrieved from [Link]
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Hockenbery, D., et al. (1990). Bcl-2 is an inner mitochondrial membrane protein that blocks programmed cell death. Nature, 348(6299), 334-336. Retrieved from [Link]
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Berthold Technologies. (n.d.). Cell viability assays with Mithras LB 940. Berthold Technologies. Retrieved from [Link]
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Graham, R. K., et al. (2011). Activation and regulation of caspase-6 and its role in neurodegenerative diseases. The FEBS Journal, 278(18), 3336-3347. Retrieved from [Link]
-
Piras, M., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8898. Retrieved from [Link]
-
Mowbray, C. E., et al. (2019). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 10(7), 1143-1149. Retrieved from [Link]
-
Cheung-Ong, K., et al. (2020). Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation. Cancers, 12(11), 3352. Retrieved from [Link]
-
Hardwick, J. M., & Soane, L. (2013). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 5(2), a008722. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]
Sources
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Application Notes & Protocols: Antimicrobial Screening of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with fused ring systems like pyrazolopyrimidines demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold, being a purine bioisostere, is of particular interest for its potential to interact with key biological pathways in pathogens.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific pyrazolopyrimidine derivative: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol .
These protocols are designed to establish a foundational understanding of the compound's antimicrobial spectrum and potency. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6] The workflow progresses from initial broad-spectrum screening to quantitative determination of inhibitory and bactericidal concentrations, and finally to preliminary mechanistic insights through time-kill kinetic studies.
Compound Profile
-
Compound Name: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
IUPAC Name: 6-amino-3-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Molecular Formula: C₅H₄ClN₅O
-
Scaffold: Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core has been investigated for various therapeutic applications. Derivatives have shown activity as kinase inhibitors and have been explored for anticancer and anti-leishmanial properties.[7][8][9][10] The specific substitutions on the provided compound—an amino group, a chloro group, and a hydroxyl group (in its tautomeric keto form)—are critical for its solubility, stability, and interaction with biological targets. Previous studies on related pyrazolo[3,4-d]pyrimidine derivatives have confirmed significant antimicrobial activity, making this compound a promising candidate for screening.[11][12][13]
Principle of Antimicrobial Screening Workflow
The evaluation of a novel compound requires a tiered approach. This workflow is designed to efficiently characterize the antimicrobial potential of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, moving from qualitative screening to quantitative and dynamic assessments.
Caption: Tiered workflow for antimicrobial screening.
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
The accuracy of antimicrobial susceptibility testing begins with the precise preparation of the test agent.
Rationale: A high-concentration, sterile stock solution in a suitable solvent is essential for creating accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.[14] It is critical to ensure the final DMSO concentration in the assay is non-inhibitory to the test microorganisms.
Materials:
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance and micropipettes
Procedure:
-
Accurately weigh a precise amount (e.g., 10 mg) of the compound using an analytical balance.
-
Dissolve the compound in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~10,000 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or below in a non-defrosting freezer until use.[14]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the most fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible in-vitro growth of a microorganism.[15][16][17][18] This protocol uses the broth microdilution method, which is considered a gold standard for its quantitative results and efficiency.[19][20]
Rationale: This method exposes a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[19] Following incubation, the presence or absence of visible growth provides a clear, quantitative endpoint. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized and has minimal interaction with most antimicrobials.[15][18]
Materials:
-
Test compound stock solution (from Protocol 1)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer colonies to a tube containing 3-5 mL of sterile saline. c. Vortex to create a smooth suspension. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate row. b. Prepare an intermediate dilution of the stock compound in CAMHB. For a final top concentration of 128 µg/mL, this will be 256 µg/mL. c. Add 200 µL of this 256 µg/mL compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate well 12. b. This step dilutes the compound concentrations by half, achieving the final desired test range (e.g., 128, 64, 32... 0.25 µg/mL). The final inoculum in each well will be ~5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18][21] This can be determined by visual inspection or using a plate reader to measure optical density (OD₆₀₀).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[15]
Rationale: This assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar. The absence of growth after incubation indicates that the bacteria were killed by the compound at that concentration.
Materials:
-
Completed MIC plate (from Protocol 2)
-
Tryptic Soy Agar (TSA) or other non-selective agar plates
-
Sterile micropipettes and tips
Procedure:
-
Following the MIC reading, select all wells that showed no visible growth.
-
Mix the contents of each clear well thoroughly with a pipette.
-
Spot a 10-20 µL aliquot from each of these wells onto a labeled sector of a TSA plate.
-
Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.[22]
Protocol 4: Time-Kill Kinetics Assay
This dynamic assay provides crucial information on the rate and extent of bacterial killing over time, helping to differentiate between bactericidal and bacteriostatic effects more definitively.[22][23][24]
Rationale: A standardized inoculum is exposed to static concentrations of the compound (typically at multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time visualizes the killing curve. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][24]
Materials:
-
All materials from Protocol 2
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
TSA plates
-
Colony counter
Procedure:
-
Setup: Prepare tubes containing CAMHB with the test compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculum: Prepare a bacterial inoculum as described in Protocol 2, adjusting the final density in the test tubes to ~5 x 10⁵ CFU/mL.
-
Sampling: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), vortex each tube and remove a 100 µL aliquot.[23] b. Perform 10-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation & Counting: Incubate plates at 35°C ± 2°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Analysis: Plot the log₁₀ CFU/mL against time for each compound concentration and the growth control.[22]
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Example MIC and MBC Data for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 32 | >128 | Tolerant/Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 | Bactericidal (≤4) |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Caption: Example Time-Kill Kinetic Curves.
Conclusion and Future Directions
These protocols provide a robust framework for the initial antimicrobial evaluation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The data generated will establish its spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC, time-kill). Positive results from this screening cascade would warrant further investigation, including:
-
Screening against a broader panel of clinical isolates and resistant strains (e.g., MRSA, VRE).
-
Cytotoxicity testing against mammalian cell lines to determine a selectivity index.
-
Mechanism of action studies (e.g., macromolecular synthesis inhibition, membrane potential assays).
-
In silico modeling and structure-activity relationship (SAR) studies to guide the synthesis of more potent analogs.
By systematically applying these validated methods, researchers can effectively triage and advance promising new chemical entities in the critical fight against infectious diseases.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Minimal Inhibitory Concentration (MIC). (2023, September 13). Biology LibreTexts. Retrieved March 7, 2026, from [Link]
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Protocol Exchange. Retrieved March 7, 2026, from [Link]
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The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved March 7, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved March 7, 2026, from [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net. Retrieved March 7, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022, August 16). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved March 7, 2026, from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022, November 28). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved March 7, 2026, from [Link]
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New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. Retrieved March 7, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021, November 18). American Society for Microbiology. Retrieved March 7, 2026, from [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Mintage Journal of Pharmaceutical and Medical Sciences. Retrieved March 7, 2026, from [Link]
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PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (2024, March). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved March 7, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, October 26). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. Retrieved March 7, 2026, from [Link]
-
Time Kill Assay. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (2022, November 1). Bentham Science. Retrieved March 7, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025, June 24). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. (2010, April 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2023, May 8). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020, November 16). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. (2017, November 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020, August 6). PubMed. Retrieved March 7, 2026, from [Link]
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Technical Support Center: Solubility Enhancement for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support guide for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. This guide provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful solubilization for your experiments.
Section 1: Compound Profile & Intrinsic Properties
Understanding the inherent physicochemical properties of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is the first step in developing an effective solubilization strategy. The pyrazolo[3,4-d]pyrimidine core is analogous to purines, often resulting in poor water solubility due to strong intermolecular forces like hydrogen bonding and π-π stacking in its crystal lattice structure.[1]
| Property | Value / Observation | Implication for Solubility |
| IUPAC Name | 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | - |
| Molecular Formula | C₅H₄ClN₅O | - |
| Molecular Weight | 185.57 g/mol | - |
| Predicted Solubility | Generally low in neutral aqueous media. Soluble in DMSO.[2] | Direct dissolution in aqueous buffers is expected to be challenging. Organic solvents are a likely starting point. |
| Structural Features | Contains multiple hydrogen bond donors (amino, hydroxyl, pyrazole N-H) and acceptors. | High crystal lattice energy is likely, making it difficult for water to solvate individual molecules.[1] |
| Ionization Potential | The molecule contains both acidic (hydroxyl, pyrazole N-H) and basic (amino, pyrimidine nitrogens) functional groups. | Solubility is expected to be highly dependent on pH.[3][4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound? A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including heterocyclic structures like this one.[7][8] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into your aqueous assay buffer.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening? A: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration DMSO stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of your compound in the aqueous buffer has exceeded its solubility limit. To resolve this, you must keep the final DMSO concentration in your assay as low as possible (typically <0.5%) and ensure your final compound concentration is below its aqueous solubility limit under those specific buffer conditions.[7][9]
Q3: Can I heat the solution to get the compound to dissolve? A: Yes, gentle heating can increase the rate of dissolution and the solubility of many pyrazole derivatives.[1] However, use this method with caution. First, ensure the compound is thermally stable and will not degrade. Second, be aware that the compound may precipitate out of solution as it cools back to room temperature. This technique is often used in recrystallization protocols.[1]
Section 3: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to systematically overcome solubility challenges.
Workflow: Selecting a Solubilization Strategy
Caption: Decision tree for selecting the appropriate solubilization strategy.
Q&A Troubleshooting
Question: I've tried diluting my DMSO stock, but the compound still won't stay in solution at my desired concentration. What is the first chemical property I should leverage?
Answer: pH Adjustment.
-
The Scientific Rationale: Your compound is an ionizable molecule. According to the Henderson-Hasselbalch equation, the ionization state of a compound is dependent on the pH of the solution and the compound's pKa.[3] For acidic compounds, solubility increases as the pH rises above the pKa, leading to deprotonation and a more soluble anionic form. Conversely, for basic compounds, solubility increases as the pH drops below the pKa, resulting in a more soluble cationic salt.[3][4][5] Since your compound has both acidic and basic centers, its solubility will be lowest at its isoelectric point and increase at both higher and lower pH values.
-
Actionable Advice:
-
Determine the optimal pH: Empirically test the solubility across a range of pH values (e.g., from pH 4.0 to pH 10.0).
-
Prepare Buffers: Make a series of buffers at different pH points.
-
Test Solubility: Add a small, known amount of your solid compound to each buffer and determine if it dissolves. Alternatively, add a small aliquot of your DMSO stock to each buffer and observe for precipitation.
-
Implement: Use the buffer system that provides the best solubility and is compatible with your experimental system.
-
Question: My experiment is pH-sensitive, and I cannot significantly alter the buffer. What is my next best option?
Answer: Co-solvent Systems.
-
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[10] By reducing the overall polarity of the aqueous medium, the energy required to break the solute-solute interactions within the compound's crystal lattice is lowered, and the solvation of the non-polar regions of the molecule is improved.[1][11]
-
Common Co-solvents and Considerations:
| Co-Solvent | Max Rec. % in Cell Assays | Properties & Cautions |
| DMSO | < 0.5% [7][9] | Excellent solubilizing power. Can be cytotoxic at higher concentrations. Ensure final concentration is consistent across all samples, including controls.[8] |
| Ethanol | < 1.0% | Good for moderately non-polar compounds. Can have biological effects on its own. |
| DMF | < 0.1% | Strong solvent, but generally more toxic than DMSO. Use with caution. |
| PEG 400 | < 5.0% | Less toxic, often used in formulations. Can be viscous. |
-
Actionable Advice:
-
Prepare a high-concentration stock solution in 100% of your chosen co-solvent (e.g., 200x your final desired concentration in DMSO).
-
Perform a serial dilution of your stock solution in the same co-solvent.[7]
-
Add the final small volume of the co-solvent stock to your aqueous buffer to minimize the risk of precipitation. Always add the stock to the buffer while vortexing, not the other way around.
-
Question: My system cannot tolerate any organic solvents. Are there alternative methods?
Answer: Complexation with Cyclodextrins.
-
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[12] They have a hydrophobic (lipophilic) inner cavity and a hydrophilic exterior.[13] Poorly soluble molecules like your compound can be encapsulated within the hydrophobic cavity, forming a "guest-host" inclusion complex.[14][15][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule without altering its chemical structure.[12][13]
-
Mechanism of Cyclodextrin Solubilization:
-
Commonly Used Cyclodextrins:
-
Beta-Cyclodextrin (β-CD): Standard, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-CD (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological experiments. [15] * Sulfobutylether-β-CD (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
-
-
Actionable Advice: See SOP 3 for a detailed protocol on preparing a cyclodextrin inclusion complex.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: pH-Based Solubility Enhancement
-
Objective: To determine the optimal pH for solubilizing the compound in an aqueous buffer.
-
Materials: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), calibrated pH meter, vortex mixer.
-
Procedure:
-
Create a 10 mM stock solution of the compound in 100% DMSO.
-
Aliquot 990 µL of each buffer into separate microcentrifuge tubes.
-
Add 10 µL of the 10 mM DMSO stock to each buffer tube to achieve a final concentration of 100 µM with 1% DMSO.
-
Vortex each tube thoroughly for 30 seconds.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect each tube for signs of precipitation against a dark background.
-
(Optional) For a quantitative measure, centrifuge the tubes and measure the concentration of the compound remaining in the supernatant using UV-Vis spectroscopy or HPLC.
-
-
Expected Outcome: Identification of a pH range where the compound remains fully dissolved.
SOP 2: Co-Solvent Stock Preparation and Dilution
-
Objective: To prepare a working solution using a co-solvent while minimizing precipitation upon aqueous dilution.
-
Materials: Compound, 100% DMSO (or other co-solvent), target aqueous buffer, precision pipettes, vortex mixer.
-
Procedure:
-
Prepare a 10 mM stock solution in 100% DMSO. Use gentle warming (37°C) or sonication if needed, ensuring the compound is fully dissolved. [7] 2. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles. [7] 3. To make a 10 µM final solution in your assay with 0.1% DMSO: a. Take your 10 mM stock (which is 1000x the final concentration). b. Add 1 µL of the stock solution to 999 µL of your pre-warmed aqueous buffer. c. Immediately vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform dispersion.
-
-
Crucial Tip: Always add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, never the reverse. This ensures the compound is diluted quickly, minimizing localized high concentrations that can trigger precipitation.
SOP 3: Preparation Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance aqueous solubility by forming an inclusion complex with HP-β-CD.
-
Materials: Compound, HP-β-CD powder, target aqueous buffer, magnetic stirrer, sonicator.
-
Procedure:
-
Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 10g of HP-β-CD in a final volume of 100 mL of buffer). Stir until fully dissolved.
-
Weigh out the solid 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol powder needed to achieve your target molar concentration.
-
Slowly add the compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for complex formation.
-
If dissolution is slow, gentle heating (40-50°C) or sonication can be applied intermittently.
-
Once dissolved, sterile-filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
-
-
Expected Outcome: A clear, aqueous solution of the compound at a concentration that was not achievable with buffer alone.
References
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]
-
Carbohydrate Chronicles. (n.d.). How can cyclodextrins enhance solubility? Retrieved from [Link]
-
Lin, Z., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Retrieved from [Link]
-
Stepankova, V., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. Retrieved from [Link]
-
Stepankova, V., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Retrieved from [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]
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Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). The lab's all-purpose oil DMSO. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Sciforum. (n.d.). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Retrieved from [Link]
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Pype, C., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Toxicology. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Rajurkar, V. G. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Research. Retrieved from [Link]
-
Patel, K., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Mowbray, C. E., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PMC. Retrieved from [Link]
-
Sarr, E., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
ChemSynthesis. (2025). 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Retrieved from [Link]
-
Patel, H. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2024). Solubility and Preferential Solvation of Pyrazinamide in Some Aqueous-Cosolvent Mixtures at 298.15 K. Retrieved from [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
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- 8. The lab’s all-purpose oil DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
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- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support center for the purification of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally similar pyrazolopyrimidine derivatives. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related compounds.
Q1: What are the primary challenges in purifying pyrazolo[3,4-d]pyrimidine derivatives?
The main difficulties arise from the inherent chemical properties of the pyrazolopyrimidine scaffold. These compounds often exhibit high polarity due to the presence of multiple nitrogen atoms and functional groups like amines and hydroxyls. This high polarity can lead to issues such as poor solubility in common organic solvents and strong interactions with polar stationary phases like silica gel, which can result in peak tailing and difficult elution during column chromatography.[1] Conversely, some derivatives might be sensitive to the acidic nature of standard silica gel, potentially leading to on-column degradation.[1]
Q2: Which purification techniques are most suitable for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol?
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective techniques are:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. It is often used as a final purification step.
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[1][2] Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography can be employed, depending on the specific properties of the compound and its impurities.[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a rapid and effective method for isolating the desired product.[3]
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides good separation between your target compound and any impurities, with a retention factor (Rf) for your product ideally between 0.2 and 0.4.[1] Common solvent systems for normal-phase chromatography of pyrazolopyrimidine derivatives include gradients of methanol in dichloromethane or ethyl acetate.[4]
Q4: My compound is a solid. Is recrystallization a viable purification method?
Yes, if your product is a solid, crystallization from an appropriate solvent system can be a very effective technique for achieving high purity.[5] The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q5: What analytical techniques can I use to assess the purity of my final product?
Several analytical methods can be used to confirm the purity and identity of your purified 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[4]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating the target compound from even minor impurities.[6]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[4]
-
Melting Point Analysis: A sharp melting point range is often indicative of a pure compound.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My compound won't elute from the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to move your highly polar compound. Pyrazolopyrimidine derivatives are often quite polar.[1]
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If that is insufficient, you may need to add a more polar solvent like methanol to your mobile phase.[2]
-
Possible Cause: Your compound may be too polar for standard normal-phase chromatography.
-
Solution: Consider switching to reverse-phase chromatography using a C18 column with a mobile phase such as water/acetonitrile or water/methanol, potentially with modifiers like formic acid or TFA.[2]
Problem 2: The separation between my product and impurities is poor.
-
Possible Cause: The chosen solvent system lacks the necessary selectivity for the separation.
-
Solution: Re-optimize the mobile phase using TLC. Experiment with different solvent combinations. For example, substituting ethyl acetate with another solvent of similar polarity might alter the selectivity and improve separation.
-
Possible Cause: The column has been overloaded with crude material.
-
Solution: Reduce the amount of sample loaded onto the column or use a larger column. A general guideline is to load an amount of sample that is 1-5% of the mass of the stationary phase.
-
Possible Cause: The column was not packed properly, leading to channeling or cracks in the silica bed.
-
Solution: Ensure the column is packed uniformly and free of air bubbles. A well-packed column is critical for achieving good separation.
Problem 3: My compound appears to be decomposing on the column.
-
Possible Cause: The compound may be unstable on the acidic surface of silica gel.[2]
-
Solution:
-
Test the stability of your compound on a silica TLC plate first.
-
If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
-
Alternatively, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[5]
-
Minimize the time your compound spends on the column by using flash chromatography and working efficiently.[2]
-
Problem 4: I'm observing significant peak tailing during column chromatography.
-
Possible Cause: The basic nature of the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a basic modifier, like triethylamine or pyridine (typically 0.1-1%), to your eluent. This will compete with your compound for the acidic sites on the silica, reducing the strong interactions and leading to more symmetrical peaks.[5]
Section 3: Experimental Protocols
Here are detailed protocols for common purification techniques for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying moderately polar pyrazolopyrimidine derivatives.
1. Preparation of the Stationary Phase:
- Select a column of appropriate size for the amount of crude material. A common ratio of silica gel to crude sample weight is 30:1 to 50:1.[1]
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% dichloromethane).
- Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Tapping the column gently can help with packing. Do not let the column run dry.
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[1]
- Dry Loading: If the compound has low solubility in the initial eluent, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and then evaporate the solvent completely. Carefully apply the resulting free-flowing powder to the top of the column bed.
3. Elution:
- Begin elution with the initial, low-polarity mobile phase.
- Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive pressure.
- If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase. For example, you might start with 100% dichloromethane and gradually add methanol.
4. Fraction Collection and Analysis:
- Collect fractions of a suitable volume in test tubes or vials.[2]
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the fractions containing the pure desired product.[2]
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.[2]
Protocol 2: Recrystallization
This protocol outlines the general steps for purifying a solid pyrazolopyrimidine derivative.
1. Solvent Selection:
- In a small test tube, add a small amount of your crude product.
- Add a small amount of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will show low solubility.
- Heat the mixture and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
- Allow the solution to cool to room temperature and then in an ice bath. Crystals of the purified product should form.
- Common solvents to test include ethanol, methanol, isopropanol, acetonitrile, water, or mixtures of these.
2. Recrystallization Procedure:
- Dissolve the crude 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in the minimum amount of the chosen hot recrystallization solvent.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Section 4: Data and Workflow Visualization
Table 1: Troubleshooting Summary for Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Not Eluting | Mobile phase polarity is too low; Compound is highly polar. | Increase eluent polarity (e.g., add methanol); Consider reverse-phase chromatography.[1][2] |
| Poor Separation | Incorrect mobile phase selectivity; Column overloading; Poor column packing. | Re-optimize mobile phase with TLC; Reduce sample load or use a larger column; Repack the column carefully. |
| Compound Decomposition | Compound is unstable on acidic silica gel. | Use a less acidic stationary phase (alumina); Deactivate silica with triethylamine; Use flash chromatography to minimize time on the column.[2] |
| Peak Tailing | Strong interaction of the basic compound with acidic silica. | Add a basic modifier (e.g., triethylamine) to the eluent.[5] |
Diagram 1: General Purification Workflow
This diagram illustrates a typical workflow for the purification and analysis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Caption: General purification and analysis workflow.
Diagram 2: Troubleshooting Logic for Column Chromatography
This flowchart provides a logical approach to troubleshooting common issues encountered during column chromatography.
Caption: Troubleshooting flowchart for column chromatography.
References
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available from: [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PMC. Available from: [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available from: [Link]
-
Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Publications. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Publishing. Available from: [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. Available from: [Link]
-
6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Chemical Synthesis Database. Available from: [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available from: [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Publishing. Available from: [Link]
-
Gel Filtration Column. Bio-Rad. Available from: [Link]
-
Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. Available from: [Link]
-
A Guide to Fraction Collection in Chromatography. Gilson. Available from: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available from: [Link]
-
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. ChemBK. Available from: [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis Optimization
Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield, Regioselectivity, and Purification in Pyrazolo[3,4-d]pyrimidine Scaffolds
Introduction
Welcome to the Advanced Synthesis Support Module. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of purine (ATP mimic) in kinase inhibitors like Ibrutinib.
However, its synthesis is plagued by two notorious bottlenecks: regioselectivity during alkylation (N1 vs. N2) and harsh cyclization conditions that often lead to decomposition or "gummy" crude products. This guide moves beyond standard textbook recipes to address the causality of these failures and provides self-validating protocols to correct them.
Module 1: Core Cyclization Troubleshooting
Context: The most common route involves cyclizing 5-amino-1H-pyrazole-4-carbonitrile (or carboxylate) with a C1 source (formamide, urea, or orthoesters).
Q1: My reaction with formamide at reflux (
C) yields a black tar/gum instead of a precipitate. How do I fix this?
Diagnosis: Thermal decomposition and polymerization. While formamide is a standard reagent, its boiling point (
Corrective Protocol:
-
Switch to Acid Catalysis: Do not run neat formamide reactions if your substrate is electron-rich. Add catalytic sulfuric acid (H₂SO₄) or use formic acid as a co-solvent. This lowers the activation energy, allowing the reaction to proceed at
C. -
The "Vilsmeier" Alternative: If thermal cyclization fails, switch to DMF-DMA (Dimethylformamide dimethyl acetal) followed by ring closure with hydrazine or ammonia. This proceeds at much lower temperatures.
-
Workup Modification: Tars often form during cooling. Pour the hot reaction mixture slowly into ice-cold water with vigorous stirring. If a gum forms, sonicate with a small amount of methanol before filtration.
Q2: I am seeing incomplete ring closure when using Urea. Why?
Diagnosis: Urea requires higher temperatures (
Corrective Protocol:
-
Use a Flux: Add phenol or imidazole to the melt. These act as solvents at high temperatures, ensuring homogeneity and facilitating proton transfer.
-
Microwave Irradiation: This is the superior method for urea cyclizations. (See Protocol A below).
Module 2: Mastering Regioselectivity (N1 vs. N2)
Context: Alkylating the pyrazolo[3,4-d]pyrimidine core is the most frequent point of failure. The pyrazole ring has two nucleophilic nitrogens (N1 and N2).
Q3: I need the N1-alkylated product, but I keep getting the N2 isomer (or a mixture). How do I control this?
The Science: The regioselectivity is dictated by solvent polarity and cation coordination .
-
N2-Alkylation: Favored in non-polar/ethereal solvents (THF, Dioxane). The alkali metal cation (e.g., Na⁺) coordinates between N2 and N7 (if available) or simply forms a tight ion pair, directing the electrophile to N2.
-
N1-Alkylation: Favored in polar aprotic solvents (DMSO, DMF). These solvents solvate the cation, creating a "naked" anion where the thermodynamic stability of the N1-isomer dominates.
Decision Matrix:
| Desired Isomer | Recommended Solvent | Base | Mechanism |
| N1-Alkyl | DMSO or DMF | Solvent-Separated Ion Pair (Thermodynamic control) | |
| N2-Alkyl | THF | NaH or NaHMDS | Tight Ion Pair / Chelation Control (Kinetic control) |
Critical Note: If you are synthesizing N1-substituted derivatives, it is often more efficient to introduce the substituent on the hydrazine starting material (e.g., using methylhydrazine) rather than alkylating the final fused system.
Visualizing the Logic
The following diagram illustrates the critical decision pathways for synthesis and alkylation to avoid common dead-ends.
Figure 1: Strategic workflow for selecting the synthetic route and alkylation conditions to ensure regiochemical purity.
Module 3: Experimental Protocols
Protocol A: Microwave-Assisted Cyclization (High Throughput)
Best for: Rapid library generation, avoiding "tar" formation.
Reagents:
-
5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Formamide (5.0 equiv) - Acts as solvent and reagent
-
Acetic Acid (catalytic, 2 drops)
Procedure:
-
Setup: Place reagents in a 10 mL microwave-transparent crimp vial.
-
Irradiation: Set microwave reactor (e.g., CEM or Biotage) to 150°C with high stirring.
-
Time: Hold for 10-15 minutes (vs. 6-12 hours thermal reflux).
-
Workup:
-
Cool to room temperature.
-
Add cold ethanol (3 mL) directly to the vial.
-
Sonicate for 1 minute.
-
Filter the solid precipitate. Wash with cold water followed by diethyl ether.
-
-
Validation: Yields typically range from 85-95%. Purity is usually sufficient to bypass column chromatography.
Protocol B: Regioselective N1-Alkylation (The DMSO Method)
Best for: Installing alkyl groups on the pyrazole nitrogen after ring formation.
Reagents:
-
Alkyl Halide (1.1 equiv)
- (anhydrous, 2.0 equiv)
-
Solvent: DMSO (dry) - Critical for N1 selectivity
Procedure:
-
Dissolve the core scaffold in dry DMSO (0.2 M concentration).
-
Add
and stir at room temperature for 15 minutes to deprotonate. -
Add Alkyl Halide dropwise.
-
Stir at RT for 2-4 hours . (Do not heat unless necessary; heat promotes N2 isomerization).
-
Quench: Pour into ice water. The N1 isomer usually precipitates.
-
Purification: Recrystallize from Ethanol/Water.
Comparative Data: Catalyst Efficiency for One-Pot Synthesis
If utilizing a multicomponent strategy (Aldehyde + Malononitrile + Hydrazine), catalyst choice dictates yield and time.
| Catalyst | Conditions | Time | Yield (%) | Reusability |
| None (Reflux) | EtOH, Reflux | 6-8 h | 45-60% | N/A |
| [BMIM]OAc | Ionic Liquid, | 15-30 min | 92% | High (5 cycles) |
| Nano-ZnO | 20 min | 88% | Moderate | |
| L-Proline | MeOH, RT | 2-3 h | 75% | Low |
*US = Ultrasound irradiation
References
-
Regioselectivity in Alkylation
-
Microwave Synthesis
-
Ionic Liquid Catalysis
-
Review of Synthetic Routes
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in solution
Technical Support Guide: Stability & Handling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction & Compound Identity
Subject: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No: 2059965-49-8 Molecular Formula: C₅H₄ClN₅O Molecular Weight: 185.57 g/mol [1][2][3]
Senior Scientist Note: As researchers, we often encounter ambiguity regarding the "4-ol" vs. "4-one" nomenclature. It is critical to understand that this compound exists primarily as the 4-one tautomer (6-amino-3-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) in solution and in the solid state.[3] This keto-enol tautomerism dictates its solubility profile and chemical reactivity. The 3-chloro substituent on the pyrazole ring is robust and generally resistant to nucleophilic displacement under physiological conditions, unlike halogens at the 4-position of the pyrimidine ring.[3]
Solubility & Stock Preparation
The most frequent technical support tickets regarding this scaffold involve precipitation upon dilution.[3] The pyrazolo[3,4-d]pyrimidine core is planar and highly crystalline, leading to poor aqueous solubility.[3]
Solvent Compatibility Table:
| Solvent | Solubility Rating | Max Concentration | Comments |
| DMSO | Excellent | ~50 mM | Recommended. Use anhydrous (≥99.9%) DMSO. |
| DMF | Good | ~30 mM | Alternative if DMSO is incompatible with downstream assays.[3] |
| Ethanol | Poor | < 1 mM | Not recommended for stock solutions.[3] |
| Water/PBS | Very Poor | < 10 µM | Do not attempt to dissolve directly in aqueous buffers. |
Protocol: Preparation of 10 mM Stock Solution
Standardizing this workflow minimizes batch-to-batch variability.
-
Weighing: Accurately weigh 1.86 mg of the compound into a sterile microcentrifuge tube.
-
Why? Small masses increase weighing error. If possible, weigh >5 mg and adjust solvent volume accordingly.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.[3]
-
Checkpoint: Solution must be completely clear and colorless to pale yellow.[3]
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Stability in Solution
Chemical Stability Profile
-
Hydrolysis: The compound is chemically stable in aqueous buffers (pH 4–8) once diluted from DMSO stock.[3] The 4-one structure is thermodynamically stable and does not undergo rapid hydrolysis.
-
Oxidation: The 6-amino group is a potential site for oxidation over extended periods, especially in the presence of light and trace metals.[3]
-
Photostability: Pyrazolo-pyrimidines can be photosensitive. Protect stock solutions from direct light.
Degradation Pathways & Tautomerism (Visualized)
Figure 1: Stability and state transitions.[3] The compound predominantly exists as the Keto form in solution.[3] Main risks are physical precipitation and slow oxidation.[3]
Troubleshooting & FAQs
Q1: My solution turned yellow after 2 weeks at 4°C. Is it still usable?
-
Diagnosis: This indicates mild oxidation of the primary amine at the 6-position or formation of trace azo-dimers.[3]
-
Action: Check purity via HPLC. If purity is >95%, it may still be usable for non-critical assays.[3] However, for K_d determination or cell-based IC50s, discard and prepare fresh stock .
-
Prevention: Store stocks at -80°C and protect from light.
Q2: I see a fine white precipitate when I dilute the DMSO stock into cell culture media.
-
Mechanism: "Crashing out." The compound is hydrophobic.[3] Rapid addition of a concentrated DMSO stock to a cold aqueous buffer causes local supersaturation.
-
Solution:
-
Serial Dilution: Do not jump from 10 mM (100% DMSO) directly to 10 µM (aqueous). Perform an intermediate dilution in DMSO (e.g., to 1 mM) before the final step into media.[3]
-
Warm the Media: Ensure the culture media is at 37°C before adding the compound.
-
Vortex During Addition: Add the DMSO stock dropwise while vortexing the media to ensure rapid dispersion.
-
Q3: Can I use this compound in an acidic buffer (pH < 4)?
-
Technical Insight: At low pH, the N1-position of the pyrazole or N-ring nitrogens may protonate.[3] While this increases solubility, it may alter the binding mode if the experiment relies on hydrogen bonding networks.[3]
-
Stability Risk: The compound is stable at pH 2–4 for short durations (hours), but long-term storage in acidic media is not recommended due to potential slow dehalogenation or hydrolytic stress.[3]
Q4: Is the 3-chloro group reactive? Will it act as a covalent inhibitor?
-
Chemistry: No.[4][5][6][7] A chlorine atom at the 3-position of a pyrazole ring is essentially vinylogous and non-reactive toward nucleophiles (like Cysteine thiols) under physiological conditions.[3] It is a structural/steric element, not a "warhead" for covalent modification (unlike an acrylamide or a 4-chloropyrimidine).[3]
References
-
Seela, F., et al. (2005).[3] Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 221095, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Bellucci, M. C., et al. (2013).[3] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. ChemMedChem. Retrieved from [Link]
Sources
- 1. CAS#:276697-87-1 | 3-[2-(Difluoromethoxy)phenoxy]propanoic Acid | Chemsrc [chemsrc.com]
- 2. arctomsci.com [arctomsci.com]
- 3. mdpi.com [mdpi.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor aqueous solubility of pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to offer practical, field-proven insights and detailed methodologies to support your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are pyrazolo[3,4-d]pyrimidine compounds and why is their solubility a critical issue?
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are structurally similar to purines, the building blocks of DNA and RNA. This structural similarity allows them to act as "adenine isosteres," enabling them to mimic adenine and interact with the ATP-binding sites of various kinases.[1][2][3] This has led to their emergence as a promising scaffold for the development of kinase inhibitors targeting a range of diseases, particularly cancer.[4][5][6][7][8][9][10]
However, a significant hurdle in the development of these compounds is their inherently low aqueous solubility.[4][11][12] This poor solubility can lead to several challenges, including:
-
Inaccurate in vitro assay results: Precipitation of the compound in aqueous assay buffers can lead to an underestimation of its biological activity.[4]
-
Poor oral bioavailability: Low solubility limits the dissolution of the compound in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[1][13]
-
Difficulties in formulation: Developing parenteral (injectable) formulations is challenging without the use of potentially toxic organic solvents.[1][12]
-
Limited in vivo efficacy: Insufficient drug concentration at the target site can result in reduced therapeutic effect.
Therefore, addressing the solubility of pyrazolo[3,4-d]pyrimidine compounds is a critical step in their successful development as therapeutic agents.
Q2: What are the primary strategies to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine compounds?
There are two main approaches to enhance the aqueous solubility of these compounds: chemical modification and formulation strategies .[14]
-
Chemical Modification: This involves altering the molecular structure of the compound to introduce more polar, ionizable, or hydrogen-bonding groups. A key example is the prodrug approach , where a hydrophilic moiety is temporarily attached to the parent drug molecule.[4][15] This moiety is later cleaved in the body to release the active drug.[4]
-
Formulation Strategies: These approaches focus on the drug delivery system without changing the chemical structure of the active pharmaceutical ingredient (API). Common formulation strategies include:
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to prevent crystallization and enhance dissolution.[1][16]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior.[1][17][18][19]
-
Nanotechnology-Based Drug Delivery: Encapsulating the drug in nanoparticles (e.g., albumin-based) or liposomes to improve its solubility and delivery.[1][11][12][20][21]
-
Salt Formation and Co-crystallization: For ionizable compounds, forming a salt with a suitable counter-ion can significantly increase solubility.[22] Co-crystallization, which involves forming a crystalline structure with a benign co-former, is an alternative for non-ionizable compounds.[22][23]
-
Q3: How do I choose the most appropriate solubility enhancement strategy for my specific pyrazolo[3,4-d]pyrimidine compound?
The choice of strategy depends on several factors, including the physicochemical properties of your compound, the intended route of administration, and the stage of drug development. The following decision tree can guide your selection process:
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Chemical Modification Approaches
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Prodrug strategy is not yielding a significant solubility improvement. | The attached promoiety is not sufficiently hydrophilic. | - Select a more polar or ionizable promoiety (e.g., phosphate esters, amino acids).[15] - Consider attaching a polymer to create a polymer-drug conjugate.[15] |
| The cleavage of the promoiety is too rapid, leading to precipitation of the parent drug. | - Modify the linker between the drug and the promoiety to alter the cleavage kinetics. - Evaluate the stability of the prodrug in relevant biological media (e.g., plasma, simulated gastric fluid). | |
| Chemical modification is leading to a loss of biological activity. | The modification is at a position critical for target engagement. | - Use computational modeling or structural biology data to identify solvent-exposed regions of the molecule for modification.[14] - Synthesize a small library of analogues with modifications at different positions to identify a structure that retains activity. |
| The modification alters the overall conformation of the molecule, preventing it from binding to the target. | - Introduce smaller, highly polar substituents to minimize steric hindrance.[14] - Evaluate the modified compounds in a biophysical assay (e.g., surface plasmon resonance) to confirm target binding. |
Troubleshooting Guide 2: Formulation Approaches
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymer-based formulations are not effectively enhancing solubility. | The drug is recrystallizing from the amorphous solid dispersion. | - Increase the polymer-to-drug ratio.[14] - Select a polymer with a higher glass transition temperature (Tg) to improve the stability of the amorphous state.[14] |
| Poor miscibility between the drug and the polymer. | - Screen a panel of polymers with different chemical properties (e.g., PVP, HPMC, Soluplus®) to find a compatible one.[24][25] - Use techniques like differential scanning calorimetry (DSC) to assess drug-polymer miscibility. | |
| Cyclodextrin complexation is not achieving the desired solubility. | The drug molecule does not fit well into the cyclodextrin cavity. | - Try different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and properties.[17][18][19] |
| The stoichiometry of the complex is not 1:1. | - Determine the stoichiometry of the complex using techniques like Job's plot or isothermal titration calorimetry (ITC). - Adjust the drug-to-cyclodextrin ratio accordingly. | |
| Nanoparticle/liposome formulations are unstable or have low encapsulation efficiency. | The drug is leaking from the formulation. | - Optimize the lipid composition of the liposomes or the cross-linking of the nanoparticles to improve stability. - Evaluate drug release profiles under physiological conditions.[11] |
| Poor drug loading. | - Modify the pH or ionic strength of the buffer during formulation. - For liposomes, consider using a remote loading method (e.g., pH gradient) for ionizable drugs. |
Troubleshooting Guide 3: Analytical & Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unreliable solubility data. | The system has not reached equilibrium in thermodynamic solubility measurements. | - Increase the incubation time (e.g., 24, 48, or 72 hours) and sample at multiple time points to ensure a plateau in concentration is reached.[26][27][28] |
| Precipitation of the compound from DMSO stock in kinetic solubility assays. | - Ensure the DMSO stock concentration is not too high. - Use a co-solvent system if necessary, but be aware of its potential to inflate solubility values.[29] | |
| Inaccurate quantification of the dissolved compound. | - Use a robust analytical method like HPLC-UV or LC-MS for quantification, as these can distinguish the parent compound from impurities or degradants.[28][29][30] - Ensure proper calibration curves are generated for each compound.[29] | |
| Compound precipitates out of solution during in vitro assays. | The final assay concentration exceeds the aqueous solubility of the compound. | - Determine the kinetic solubility of the compound in the assay buffer. - Keep the final DMSO concentration in the assay as low as possible (typically <1%). |
| The compound has a tendency to supersaturate and then precipitate over time. | - Consider using a formulation approach (e.g., with cyclodextrins or polymers) to maintain the compound in solution during the assay.[24][31] |
Part 3: Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is the "gold standard" for solubility measurement.[27][31][32]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound (solid)
-
Buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[27]
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. Ensure there is undissolved solid at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[27][32]
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[28]
-
The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is suitable for early drug discovery when compound availability is limited and a high throughput is required.[26][32][33]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or UV-Vis plate reader
-
Automated liquid handling system (recommended)
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small aliquot of each DMSO dilution to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., 1-5%).[29]
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[34]
-
Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, absorbance can be measured with a UV-Vis plate reader.[32][34]
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer blank.
Caption: Workflow for a high-throughput kinetic solubility assay.
Protocol 3: Preparation of Amorphous Solid Dispersions using a Miniaturized Polymer-Drug Microarray
This protocol, adapted from a miniaturized assay, allows for the rapid screening of different polymers to enhance the apparent solubility of your compound.[1][16][24][35]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound dissolved in DMSO
-
Aqueous solutions of various hydrophilic polymers (e.g., PVP, PVPVA, Pluronic F-68, Tween 80)[24]
-
Inkjet 2D printer or acoustic dispenser
-
96-well plate
-
Multiwell-plate UV-Vis spectrophotometer
Procedure:
-
Dispense a small, precise amount of the drug-DMSO solution (e.g., 5-10 µg of drug) into the wells of a 96-well plate using an inkjet printer or acoustic dispenser.[1][16][35]
-
Sequentially add the aqueous polymer solutions to the wells.
-
Evaporate the solvents (water and DMSO) under a gentle stream of nitrogen or in a vacuum oven to form a dry solid dispersion film at the bottom of each well.
-
Reconstitute the solid dispersion by adding a fixed volume of deionized water to each well.
-
Agitate the plate to facilitate dissolution.
-
Measure the absorbance of the resulting solution using a multiwell-plate UV-Vis spectrophotometer at the wavelength of maximum absorbance for your compound.
-
Compare the absorbance of the drug-polymer formulations to that of the drug alone to determine the enhancement in apparent solubility. A higher absorbance indicates greater solubility.[14]
Protocol 4: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes a common method for preparing and evaluating drug-cyclodextrin inclusion complexes.[17][18]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., water or PBS)
-
Magnetic stirrer and heating plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of the pyrazolo[3,4-d]pyrimidine compound to each HP-β-CD solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium.
-
Filter the suspensions to remove the undissolved drug.
-
Quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the drug concentration against the HP-β-CD concentration to generate a phase-solubility diagram. This will help determine the stoichiometry and stability constant of the complex.
-
For preparing a solid complex, a solution containing the drug and HP-β-CD in the desired molar ratio can be freeze-dried.
Part 4: Data Interpretation & Visualization
Table 1: Summary of Reported Solubility Enhancement for Pyrazolo[3,4-d]pyrimidine Compounds
| Compound Type | Enhancement Strategy | Reported Solubility Increase | Reference |
| Dual Src/Abl Inhibitor | Prodrug Approach (N-methylpiperazino group) | Significant improvement in aqueous solubility | [4] |
| Various Derivatives | Amorphous Solid Dispersion (with polymers) | Substantial increase in apparent water solubility | [1][16][24][35] |
| Src-Abl Dual Inhibitors | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Strong improvement in water solubility | [17][18] |
| Various Derivatives | Albumin Nanoparticles | Good entrapment efficiency and improved solubility | [11][21] |
| Src Inhibitor (SI306) | Liposomes | Overcame poor water solubility, enabling parenteral formulation | [11][12] |
Part 5: References
-
Mologni, L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1081-1086. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
-
Pippione, A. C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 113-117. [Link]
-
Ghorab, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(48), 31227-31244. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7029. [Link]
-
Pippione, A. C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 113-117. [Link]
-
Dreassi, E., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Scilit. [Link]
-
Dreassi, E., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. [Link]
-
Saino, F., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 128, 204-211. [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][35]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(26), 16641-16656. [Link]
-
Massaro, M., et al. (2023). Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. Pharmaceutics, 15(11), 2603. [Link]
-
El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 13(9), 1109-1122. [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]
-
Sgandurra, C., et al. (2017). Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. European Journal of Pharmaceutical Sciences, 105, 136-144. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
Di Martino, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 579-585. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Di Martino, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 579-585. [Link]
-
Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. [Link]
-
MultiScreen Solubility Filter Plate. Millipore. [Link]
-
Di Paolo, D., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 14(3), 611. [Link]
-
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
-
Ibrahim, D. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103395. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3396-3414. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-922. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Semantic Scholar. [Link]
-
Pardeshi, A., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-828. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Semantic Scholar. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][35]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [https://link.springer.com/book/10.1007/978-1-4614-15 poorly-water-soluble-drugs]([Link] poorly-water-soluble-drugs)
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- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol analog synthesis for improved metabolic stability
Technical Support Ticket #402: Synthesis & Stability Optimization of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol Analogs
Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Priority: High (Metabolic Stability Critical)
Executive Summary
You are encountering challenges in synthesizing and stabilizing the 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold. This structure is a potent purine isostere, but its clinical utility is often compromised by rapid metabolic clearance (glucuronidation at N1/N2) and poor aqueous solubility.
This guide deviates from standard textbook protocols to address the specific "3-chloro" and "6-amino" functionalities, which significantly alter the electronic properties of the ring system compared to the more common Allopurinol-like (4-hydroxypyrazolo[3,4-d]pyrimidine) analogs.
Module 1: The Optimized Synthetic Workflow
Standard protocols often fail because they attempt to chlorinate the ring after cyclization, leading to complex mixtures, or they use weak cyclization agents that fail to install the C6-amino group.
The Solution: Install the chlorine atom on the pyrazole before fusing the pyrimidine ring, and use a guanidine-mediated cyclization to install the C6-amine in one step.
Visual Workflow (DOT Diagram)
Caption: Optimized convergent synthesis route prioritizing early-stage chlorination and guanidine fusion.
Module 2: Step-by-Step Protocol & Troubleshooting
Step 1: Regioselective Chlorination
Objective: Install the chlorine at the C3 position of the pyrazole ring. Reagents: N-Chlorosuccinimide (NCS), DMF.
-
Protocol: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in DMF (5 mL/mmol). Cool to 0°C. Add NCS (1.05 eq) portion-wise. Allow to warm to RT and stir for 12 hours. Pour into ice water to precipitate the product.
-
Why this works: The C4 position is blocked by the ester, and the amino group at C5 activates the ring. C3 is the only available nucleophilic site for electrophilic aromatic substitution.
Troubleshooting Q&A:
Q: I am seeing a dichloro impurity or decomposition. A: You likely used high temperatures or excess NCS. The amino group activates the ring strongly. Keep the reaction at 0°C initially and strictly limit NCS to 1.05 equivalents. If the issue persists, switch solvent to Acetonitrile, which moderates the reactivity compared to DMF.
Step 2: Guanidine Cyclization (The Critical Step)
Objective: Fuse the pyrimidine ring while installing the 6-amino group. Reagents: Guanidine Hydrochloride, Sodium Ethoxide (NaOEt), Ethanol (anhydrous).
-
Protocol:
-
Prepare a solution of NaOEt (3.0 eq) in anhydrous ethanol.
-
Add Guanidine HCl (3.0 eq) and stir for 30 mins to release the free base. Filter off NaCl if necessary (optional but cleaner).
-
Add the 3-chloro-pyrazole intermediate from Step 1.
-
Reflux for 16–24 hours. The reaction requires heat to drive the condensation of the ester and the displacement of the ethoxy group.
-
Cool, acidify with acetic acid to pH 6 to precipitate the product.
-
Troubleshooting Q&A:
Q: My yield is <10%, and I see unreacted starting material. A: Guanidine free base is less reactive than formamide. Standard reflux might not be hot enough. Fix: Switch to a fusion reaction . Mix the pyrazole ester and free guanidine base (liberated from HCl with NaOMe in MeOH, then stripped to dryness) and heat the solid mixture neat at 140–160°C for 2 hours. This eliminates solvent effects and drives the equilibrium.
Step 3: Regioselective N-Alkylation (Metabolic Blocking)
Objective: Block the N1 position to prevent glucuronidation and improve solubility.
The Challenge: The pyrazolo[3,4-d]pyrimidine ring has two nucleophilic nitrogens (N1 and N2).
-
N1-Alkylation: Desired for bioactivity (mimics adenosine).
-
N2-Alkylation: Common byproduct, often inactive.
Data: Solvent Control of Regioselectivity
| Solvent | Base | Major Isomer | Mechanism |
| DMF / DMSO | K₂CO₃ / Cs₂CO₃ | N1 (Desired) | Thermodynamic Control |
| THF | NaH / NaHMDS | N2 (Undesired) | Kinetic/Coordination Control |
Q: I am getting a 1:1 mixture of N1 and N2 isomers. A: This is a classic "ambident nucleophile" problem. Resolution: Use the Mitsunobu reaction (PPh3, DIAD, Alcohol) instead of direct alkylation (Alkyl Halide + Base). The Mitsunobu reaction with primary alcohols typically favors the N1 position due to steric steering and the specific intermediate complex formed. Alternatively, use Cs₂CO₃ in DMF at 60°C; the bulky Cesium cation coordinates less tightly than Sodium, favoring the thermodynamically more stable N1 product [1].
Module 3: Metabolic Stability Engineering
The "4-ol" (lactam) and the "NH" are the primary sites of metabolic failure.
Pathway Analysis (DOT Diagram)
Caption: Metabolic vulnerability map. N-Glucuronidation is the critical failure point to address.
Engineering Solutions
-
Blocking N-Glucuronidation: You must alkylate N1. A free N-H on this scaffold is a substrate for UGTs (UDP-glucuronosyltransferases).
-
Recommendation: Introduce a bulky, solubilizing group at N1, such as a tetrahydropyran (THP) , N-methyl piperidine , or a cyclopentyl ring. These groups sterically hinder the UGT enzyme active site [2].
-
-
The "4-ol" Tautomer: The 4-hydroxy group exists predominantly as the 4-one (lactam). While stable to oxidation, it can be O-glucuronidated.
-
Bioisostere Strategy: If the 4-OH is not essential for H-bonding in your target pocket, convert it to a 4-amino (via POCl3 then NH3) or 4-methoxy group. However, if the 4-one is required, steric bulk at N1 often reduces O-glucuronidation at C4 via long-range steric shielding.
-
-
3-Chloro Stability: The Chlorine atom is metabolically robust compared to a Hydrogen (liable to oxidation) or a Phenyl ring (liable to hydroxylation). It also increases lipophilicity, which aids cell permeability.
References
-
Regioselective Alkylation: G. Luo et al., "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles," Journal of Organic Chemistry, 2018. Link
-
Metabolic Stability of Pyrazolopyrimidines: J.P. Hadden et al., "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis," Journal of Medicinal Chemistry, 2020. Link
-
Synthesis of 3-substituted Analogs: A.M. Hassan et al., "Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines," Oriental Journal of Chemistry, 2015. Link
Common side reactions in 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol synthesis
This guide serves as a Tier 3 Technical Support resource for researchers synthesizing 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also referred to as the 3-chloro-8-aza-7-deazaguanine analog). The content focuses on the critical cyclization step involving Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate and Guanidine , addressing common failure modes, impurity profiles, and mechanistic troubleshooting.
Technical Support Center: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Core Synthesis Workflow & Logic
The most robust route to this scaffold involves the condensation of an activated pyrazole ester with guanidine. This mimics the Traube purine synthesis but utilizes a pyrazole core to generate the 8-aza-7-deaza system.
-
Precursor: Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate.
-
Reagent: Guanidine Hydrochloride (free-based in situ).
-
Solvent/Base: Ethanol/NaOEt or Methanol/NaOMe.
-
Mechanism: Nucleophilic attack of guanidine on the ester carbonyl
Formation of acylguanidine intermediate Intramolecular cyclization (dehydration) Product.
Figure 1: Reaction pathway showing the critical acylguanidine intermediate and potential divergence points for side reactions.
Troubleshooting & FAQs
The following Q&A addresses specific technical hurdles reported by medicinal chemistry teams.
Category A: Reaction Stalling & Intermediates
Q: I isolated a solid that has the correct mass for the product + 18 Da (or + water). Is this a hydrate? A: It is likely the uncyclized acylguanidine intermediate , not a hydrate.
-
The Issue: The initial attack of guanidine on the ester is fast, but the subsequent ring closure (dehydration) requires higher energy or prolonged heating.
-
Diagnostic: Check the IR spectrum. The intermediate shows a distinct carbonyl stretch around 1680-1700 cm⁻¹ (amide) and lacks the characteristic broad H-bonding network of the fused pyrimidinol system.
-
Solution:
-
Increase Temperature: Ensure the reaction is refluxing vigorously (Ethanol at 78°C or Methanol at 65°C). If using methanol, switch to ethanol to achieve a higher thermal barrier.
-
Base Concentration: Ensure you have at least 1.2 - 1.5 equivalents of alkoxide base (NaOEt). The cyclization is base-catalyzed; insufficient base can stall the reaction at the open-chain stage.
-
Rescue: Resuspend the intermediate in dry ethanol with fresh NaOEt and reflux for an additional 4-6 hours.
-
Q: My yield is low (<30%), and the filtrate is dark. What happened? A: You likely experienced Guanidine decomposition or Cannizzaro-type side reactions .
-
The Mechanism: Free guanidine is unstable and can dimerize to melamine-type byproducts or hydrolyze to urea/ammonia if water is present. Ammonia can then compete for the ester, forming the primary amide (dead-end byproduct).
-
Protocol Fix:
-
Dry Conditions: Use strictly anhydrous solvents. Water content >0.5% promotes ester hydrolysis over guanidine attack.
-
Fresh Reagents: Prepare the guanidine free base in situ (Guanidine HCl + NaOEt) immediately before adding the pyrazole ester. Do not store the free base solution.
-
Category B: Impurity Profile (Side Reactions)
Q: I see a roughly 10-15% impurity by LCMS with M-34 mass (Loss of Cl). Is the chloro group labile? A: Yes, Nucleophilic Aromatic Substitution (SnAr) of the 3-chloro group is a common side reaction.
-
Cause: The 3-position on the pyrazole ring is electron-deficient. In the presence of strong nucleophiles (like ethoxide/methoxide) at high temperatures, the chloride can be displaced by the alkoxide (forming the 3-ethoxy/methoxy derivative).
-
Mitigation:
-
Control Stoichiometry: Avoid a large excess of alkoxide base. Use exactly enough to neutralize the Guanidine HCl plus 0.2-0.5 eq catalytic excess.
-
Temperature Limit: Do not exceed 85°C. Avoid sealing tubes or microwave reactors unless strictly necessary, as the elevated pressure/temp accelerates SnAr displacement.
-
Alternative Base: Consider using a sterically hindered base (e.g., t-BuOK) if the ethoxy-impurity persists, though solubility might be an issue.
-
Q: There is a persistent peak at M+1 (Des-chloro). Did I reduce the compound? A: This is Hydrodechlorination .
-
Context: Rare in standard base-catalyzed cyclizations but common if catalytic hydrogenation was attempted on a precursor after the chlorine was installed.
-
Contamination Check: Ensure your reaction vessel is free of palladium/platinum residues from previous runs. Even trace metals + refluxing alcohol (which acts as a hydride source) can effect reductive dechlorination.
Category C: Isolation & Purification
Q: The product won't precipitate upon acidification. How do I isolate it? A: The compound is an amphoteric zwitterion .
-
Chemistry: It has an acidic phenol-like proton (pKa ~6-7) and a basic amino group (pKa ~3-4).
-
The Trap: If you acidify to pH 1-2, the amino group protonates, making the salt water-soluble. If you stay at pH 10, the enolate forms, also water-soluble.
-
The Fix (Isoelectric Precipitation):
-
Cool the reaction mixture to 0°C.
-
Slowly add 1M HCl or Acetic Acid.
-
Target pH 5.0 - 6.0 . This is the isoelectric point (pI) where the zwitterion is neutral and least soluble.
-
Stir at this pH for 30 minutes to allow crystal growth before filtration.
-
Q: The NMR shows "ghost" peaks that look like a mixture of isomers. A: This is likely Tautomerism , not impurity.
-
Explanation: The 4-position can exist as the enol (-OH) or keto (=O) tautomer. In highly polar solvents like DMSO-d6, you typically see the keto form, but trace acid/base or water can shift the equilibrium, causing broad or split peaks.
-
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce or sharpen, it is a dynamic tautomeric effect.
Quantitative Data: Reactivity Profile
| Parameter | Standard Condition | Risk Threshold | Consequence of Exceeding |
| Temperature | 78°C (EtOH Reflux) | >90°C | SnAr displacement of 3-Cl by alkoxide. |
| pH (Workup) | 5.5 - 6.0 | < 2.0 or > 8.0 | Product solubilization (loss of yield). |
| Water Content | < 0.1% (Anhydrous) | > 1.0% | Hydrolysis of ester to acid (no reaction). |
| Base Equiv. | 1.2 - 1.5 eq | > 3.0 eq | Decomposition of pyrazole ring / SnAr. |
References
-
Seela, F., & Becher, G. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research.[1] Link
-
Hassan, A. S., et al. (2017). Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines. Oriental Journal of Chemistry. Link
- Supports: General cyclization protocols for pyrazolo[3,4-d]pyrimidines using hydrazine/guanidine deriv
-
Aggarwal, R., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.[3] SciSpace/Journal of Heterocyclic Chemistry. Link
-
Supports: Synthesis of the pyrazole precursors and regioselectivity issues.[3]
-
-
Rashad, A. E., et al. (2010). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.[4][5] MDPI Molecules. Link
- Supports: Tautomerism discussions and structural characteriz
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as kinase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters. (General Reference for Kinase Scaffold Synthesis).
Sources
- 1. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and process development professionals in successfully scaling this synthesis from the lab to pilot plant operations.
Synthesis Overview
The target molecule, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a vital heterocyclic intermediate in the development of various therapeutic agents, particularly kinase inhibitors. Its synthesis typically involves the cyclization of a substituted aminopyrazole precursor followed by chlorination and subsequent functionalization. The most common and scalable route begins with ethyl 5-aminopyrazole-4-carboxylate, which undergoes cyclization with a source of carbon and nitrogen (like urea or a derivative) to form the pyrazolo[3,4-d]pyrimidine-4,6-diol, followed by selective chlorination.
Core Reaction Pathway
The following diagram illustrates the key transformations in a common synthetic route.
Caption: A common synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to control during scale-up?
A1: The two most critical operations are the high-temperature cyclization with urea and the chlorination step using phosphorus oxychloride (POCl₃). The urea fusion requires careful temperature control to prevent thermal decomposition and ensure complete reaction. The POCl₃ reaction is highly exothermic and releases HCl gas, necessitating robust temperature management, efficient gas scrubbing, and careful, controlled addition of reagents.[1]
Q2: What are the primary safety concerns with this synthesis?
A2: The primary hazards are:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE).
-
HCl Gas Evolution: The chlorination step generates significant amounts of hydrogen chloride gas, which is corrosive and toxic. A scrubber system (e.g., a caustic soda solution) is mandatory on scale.
-
High Temperatures: The initial cyclization is often performed at temperatures exceeding 180 °C, posing risks of thermal burns and potential for runaway reactions if not controlled.
Q3: What is a typical overall yield for this process?
A3: On a laboratory scale, yields can be quite high. However, during scale-up, it is common to see a decrease. A well-optimized, multi-step process on a kilogram scale can be expected to have an overall yield in the range of 40-55%. A recent optimized two-step synthesis of a related dichlorinated intermediate reported a total yield of 49.5%.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Problem Area 1: Low Yield & Incomplete Reactions
Q: My initial cyclization of the aminopyrazole with urea is giving low yields and seems to stall. What could be the cause?
A: This is a common issue when moving from a lab hot plate to a large reactor.
-
Cause 1: Inefficient Heat Transfer: The reaction is often run as a melt or in a high-boiling solvent. On a larger scale, inefficient heating and poor mixing can lead to temperature gradients within the reactor. The bulk of the material may not be reaching the required temperature (typically 180-200 °C) for the reaction to proceed efficiently.
-
Troubleshooting Action 1: Ensure your reactor has adequate heating capacity and agitation. Use a high-boiling, thermally stable solvent like diphenyl ether or Dowtherm™ A to improve heat transfer and create a more manageable slurry. Monitor the internal batch temperature, not just the jacket temperature.
-
Cause 2: Sublimation of Starting Material: The aminopyrazole starting material can sublime at high temperatures and reduced pressure, collecting in cooler parts of the reactor (like the condenser).
-
Troubleshooting Action 2: Consider performing the reaction under a slight positive pressure of an inert gas (e.g., nitrogen) to minimize sublimation. If using a high-boiling solvent, this issue is often mitigated.
Q: The chlorination with POCl₃ is incomplete, and I'm isolating the dihydroxy intermediate. How can I drive the reaction to completion?
A: Incomplete chlorination is usually due to insufficient reactivity or premature work-up.
-
Cause 1: POCl₃ Stoichiometry and Activity: On a larger scale, losses of POCl₃ due to vaporization can be more significant. The presence of water will also quench the reagent.
-
Troubleshooting Action 1: Ensure all reagents and equipment are scrupulously dry. It is common to use an excess of POCl₃ (3-5 equivalents) on scale to ensure the reaction goes to completion. Some procedures also use a catalytic amount of a tertiary amine (like N,N-diisopropylethylamine) or DMF to accelerate the reaction.[2]
-
Cause 2: Insufficient Reaction Time/Temperature: The reaction may require a prolonged reflux period (several hours) to complete.
-
Troubleshooting Action 2: Monitor the reaction by TLC or HPLC. Take aliquots from the reaction mixture (be extremely careful when handling POCl₃), quench them, and check for the disappearance of the starting material. Only proceed with the work-up once the reaction is complete.
Problem Area 2: Impurity Profile & Purification
Q: After the final hydrolysis step, I have a significant, hard-to-remove impurity. What is it likely to be?
A: The most probable impurity is the over-hydrolyzed product, 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-3,4-diol, where the chlorine at the 3-position has also been displaced.
-
Cause: The hydrolysis step with NaOH to convert the 4-chloro group to a 4-ol is not perfectly selective. Using overly harsh conditions (high temperature, high concentration of NaOH, or prolonged reaction time) will promote the secondary hydrolysis at the 3-position.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Q: The final product is poorly soluble. What is the best method for large-scale purification?
A: The low solubility of many pyrazolopyrimidines is a known challenge.[3]
-
Method 1: pH-Mediated Precipitation: The product has both acidic (pyrazole N-H, hydroxyl) and basic (amino) groups. You can often dissolve the crude product in an aqueous basic solution (like dilute NaOH or Na₂CO₃) to form the soluble salt, filter off any insoluble impurities, and then re-precipitate the purified product by carefully acidifying with an acid like acetic acid or dilute HCl.
-
Method 2: Recrystallization from High-Boiling Polar Solvents: Solvents like DMF, DMSO, or NMP can be effective for recrystallization, often with the addition of an anti-solvent like water or isopropanol. On a large scale, this requires a reactor capable of handling these solvents and a robust filtration and drying setup.
Recommended Scale-Up Protocol (Example: 100g Scale)
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Table 1: Bill of Materials
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Equivalents |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 155.15 | 100 | 0.644 | 1.0 |
| Urea | 60.06 | 387 | 6.44 | 10.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 494 (300 mL) | 3.22 | 5.0 |
| Ammonium Hydroxide (28% aq.) | 35.04 | ~500 mL | - | Excess |
| Sodium Hydroxide (NaOH) | 40.00 | 77 | 1.93 | 3.0 |
Step-by-Step Procedure
-
Step 1: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diol
-
Charge a suitable glass-lined reactor with Ethyl 5-amino-1H-pyrazole-4-carboxylate (100g) and Urea (387g).
-
Begin strong agitation and apply heat. Under a slow nitrogen stream, heat the mixture to 190 °C (internal temperature).
-
Maintain the temperature for 4-6 hours. The mixture will melt, evolve ammonia, and then re-solidify. Monitor by TLC/HPLC until the starting material is consumed.
-
Cool the reactor to 80 °C. Carefully add 1 L of water. The solid will not dissolve.
-
Heat the slurry to 95 °C and then add 2M NaOH solution until the pH is >12. The solid will dissolve.
-
Filter the hot solution to remove any particulates.
-
Cool the filtrate to 20 °C and slowly add concentrated HCl to precipitate the product. Adjust pH to ~5.
-
Filter the solid, wash thoroughly with water (2 x 500 mL) and then acetone (1 x 250 mL). Dry under vacuum at 60 °C. Expected yield: 85-95g.
-
-
Step 2: Chlorination to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
EXTREME CAUTION: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a dry, inert atmosphere with a gas scrubber attached.
-
Charge the dried diol intermediate from Step 1 to the reactor.
-
Slowly add POCl₃ (300 mL) at room temperature. The addition is endothermic initially, followed by a potential exotherm.
-
Once the addition is complete, slowly heat the mixture to reflux (~110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by HPLC. Once complete, cool the mixture to room temperature.
-
Slowly and carefully transfer the reaction mixture onto 2 kg of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Stir the resulting slurry for 1 hour, then filter the solid product.
-
Wash the cake with cold water until the filtrate is neutral (pH ~7). Dry under vacuum. Expected yield: 90-105g.
-
-
Step 3 & 4: Selective Amination and Hydrolysis
-
The subsequent amination and hydrolysis steps require careful control of temperature and stoichiometry to ensure selectivity. These are typically performed in a solvent like isopropanol or directly in aqueous media, with conditions optimized based on in-process controls.
-
References
-
Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2021). Design, synthesis and biological evaluation of novel pyrazolopyrimidone derivatives as potent PDE1 inhibitors. Bioorganic Chemistry, 114, 105104. [Link]
-
Reddy, C. R., & Rao, M. S. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Synthetic Communications, 48(13), 1678-1687. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4435. [Link]
-
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
-
Gong, Y., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 269-291. [Link]
-
Patel, H. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences, 2(1). [Link]
-
de Oliveira, M. C. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(13), 4242. [Link]
-
ChemSynthesis. (n.d.). 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. ChemSynthesis. Retrieved March 7, 2026, from [Link]
-
Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Iraqi Journal of Pharmaceutical Sciences, 30(2), 70-80. [Link]
-
Mowbray, C. E., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1206-1215. [Link]
-
Gultyai, V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1261. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. BCP Business & Management, 23, 11-14. [Link]
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazolopyrimidone derivatives as potent PDE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support guide for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the proper storage, handling, and use of this compound in experimental settings. Our goal is to ensure the integrity of your research by providing scientifically sound and practical advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol should be stored in a freezer.[1] The container should be tightly sealed to prevent moisture absorption and degradation.[1][2][3][4] For short-term storage, a dry, cool, and well-ventilated place is acceptable.[2][3][4][5]
Expert Insight: The pyrazolopyrimidine core is susceptible to hydrolysis and oxidation. Freezing minimizes the kinetic energy of molecules, significantly slowing down potential degradation pathways. A tightly sealed container is crucial as atmospheric moisture can initiate hydrolytic decomposition of the chloro- and amino- functionalities.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: It is essential to wear appropriate personal protective equipment to avoid contact with the skin, eyes, and clothing.[1] This includes protective gloves, eye protection (safety goggles or face shield), and a lab coat.[1][6] In case of dust formation, use a local exhaust ventilation system.[1]
Causality Behind PPE Selection: This compound is categorized as causing skin and serious eye irritation.[1] Protective gloves prevent dermal absorption and irritation, while eye protection is critical to prevent serious eye damage. A lab coat protects against accidental spills on clothing and skin.
Q3: What should I do in case of accidental exposure (skin contact, eye contact, inhalation, or ingestion)?
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3][6]
Q4: What are the known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as they can lead to hazardous reactions.[3][5] Also, avoid exposure to heat, which can cause thermal decomposition and the release of irritating gases and vapors.[1][5]
Mechanistic Insight: Strong oxidizing agents can react exothermically with the amino and pyrazole groups, potentially leading to uncontrolled reactions. The heterocyclic rings are also susceptible to oxidative cleavage. Heat can provide the activation energy for decomposition, breaking down the molecule into potentially hazardous byproducts.
Q5: Is there any information available on the solubility of this compound?
Experimental Approach to Solubility Testing:
Caption: A stepwise workflow for determining experimental solubility.
Section 2: Troubleshooting Guides
This section provides solutions to potential problems you might encounter during your experiments.
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause 1: Compound Degradation
-
Why it happens: Improper storage (exposure to light, moisture, or elevated temperatures) can lead to the degradation of the compound, altering its purity and reactivity.
-
Solution: Always store the compound as recommended (in a freezer, tightly sealed).[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Verification: If degradation is suspected, consider re-analyzing the compound's purity via methods like HPLC or LC-MS.
Possible Cause 2: Poor Solubility
-
Why it happens: Pyrazolopyrimidine derivatives can have low solubility in aqueous buffers, leading to precipitation and inaccurate concentrations in your assays.[7][8]
-
Solution:
-
Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).
-
When preparing working solutions, add the stock solution to the aqueous buffer with vigorous vortexing to ensure proper mixing and minimize precipitation.
-
Consider the final concentration of the organic solvent in your assay, as it may affect biological systems. Run appropriate vehicle controls.
-
Problem 2: Difficulty in achieving complete dissolution of the compound.
Possible Cause: Inappropriate Solvent or Concentration
-
Why it happens: The compound may have limited solubility in the chosen solvent, or you may be attempting to prepare a solution that is above its saturation point.
-
Solution:
-
Consult literature for solubility information on structurally similar compounds.
-
Experiment with different biocompatible solvents (e.g., DMF, ethanol) to find one that provides better solubility.
-
Use sonication or gentle warming to aid dissolution. However, be cautious with heating as it can accelerate degradation.[1]
-
If a high concentration is not essential, work with a lower, more manageable concentration.
-
Problem 3: Observed color change in the solid compound or in solution.
Possible Cause: Oxidation or Instability
-
Why it happens: A change in color (e.g., from off-white/beige to a darker shade) can indicate oxidation or degradation of the compound.[5][6] This can be accelerated by exposure to air and light.
-
Solution:
-
Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.
-
Prepare solutions fresh for each experiment to minimize the time the compound is in a potentially less stable state.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Materials:
-
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing: Allow the container of the compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Powder Solid | [5] |
| Appearance | Beige | [5][6] |
| Melting Point | > 320 °C / 608 °F | [5] |
| Stability | Stable under normal conditions | [5] |
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine.
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- Thomas, M. G., et al. (2020, August 6). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC. RSC Medicinal Chemistry, 11(10), 1168–1177.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (2021, November 1).
- Thomas, M. G., et al. (2020, August 6). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed. RSC Medicinal Chemistry, 11(10), 1168–1177.
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- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (n.d.).
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- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchG
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021, July 22).
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- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model - Usiena air. (2017, June 26).
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Troubleshooting low yield in pyrazolo[3,4-d]pyrimidine reactions
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a vital pharmacophore in numerous clinically successful anticancer agents.[1] Its structural similarity to adenine allows it to act as a bioisostere, effectively interacting with the ATP binding sites of various kinases.[1][2] This unique characteristic has led to the development of potent inhibitors for a range of protein kinases, making this heterocyclic system a subject of intense research and development.[2][3]
Despite its importance, the synthesis of pyrazolo[3,4-d]pyrimidines can be challenging, with low yields often hindering the progress of research and development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and addresses frequently asked questions to help you overcome common synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section tackles common problems encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My initial cyclization to form the pyrazolo[3,4-d]pyrimidine core is sluggish and results in a low yield. What are the primary factors to investigate?
Low yield in the crucial cyclization step often points to several key areas: suboptimal reaction conditions, reagent purity, or issues with the reaction setup itself. A systematic approach is the most effective way to diagnose and resolve the problem.[4]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]
-
Temperature: Many cyclization reactions, such as those using formamide or formic acid, require high temperatures to proceed efficiently.[2][5] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition of starting materials or the final product.[6] It is crucial to monitor and control the reaction temperature carefully.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] An incomplete reaction may simply require a longer reaction time, while a reaction left for too long might show an increase in side products or decomposition.[6]
-
-
Purity of Reagents and Solvents: Impurities can significantly hinder the reaction.
-
Starting Materials: Ensure the purity of your starting aminopyrazole derivative. Impurities from previous steps can interfere with the cyclization.
-
Solvents: When anhydrous conditions are required, ensure your solvents are thoroughly dried. Residual water can hydrolyze reagents or intermediates.
-
Cyclizing Agent: The quality of the cyclizing agent (e.g., formamide, formic acid, urea) is paramount. Using old or impure reagents can lead to failed reactions.[7]
-
-
Atmospheric Conditions: Some reactions are sensitive to atmospheric moisture and oxygen.[4] If applicable, employing an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.[4]
Question 2: I'm observing significant side product formation, including a regioisomer that is difficult to separate. How can I improve the selectivity?
The formation of regioisomers is a known challenge in some synthetic routes to pyrazolo[3,4-d]pyrimidines.[2] Selectivity is often influenced by the substitution pattern of the starting materials and the specific reaction conditions employed.
Strategies to Enhance Regioselectivity:
-
Choice of Synthetic Route: The synthetic strategy can dictate the regiochemical outcome. For instance, building the pyrimidine ring onto a pre-functionalized pyrazole often offers better control than constructing the pyrazole ring from a substituted pyrimidine.[2]
-
Protecting Groups: Judicious use of protecting groups on the pyrazole nitrogen atoms can direct the cyclization to the desired position, preventing the formation of unwanted isomers.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state energies of the competing reaction pathways, thereby affecting the isomeric ratio. Experimenting with a range of solvents (e.g., from non-polar toluene to polar DMF) can be beneficial.
-
Base/Catalyst: The choice of base or catalyst can be critical. For example, in reactions involving alkylation, the use of different bases (e.g., K2CO3 vs. NaH) can alter the site of reaction.
-
-
Purification: While prevention is ideal, sometimes separation is unavoidable.
Question 3: My work-up and purification are leading to significant product loss. What are some effective strategies for isolating pyrazolo[3,4-d]pyrimidines?
Pyrazolo[3,4-d]pyrimidines can be challenging to purify due to their polarity and potential for poor solubility in common organic solvents.[9][10]
Effective Work-up and Purification Techniques:
-
Solubility Issues: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit low aqueous solubility, which can complicate extractions and purification.[10]
-
Prodrug Strategies: For research purposes where solubility is a major hurdle for biological assays, a prodrug approach can be employed to temporarily enhance aqueous solubility.[10]
-
Polymer-Drug Formulations: Miniaturized assays using polymer-drug microarrays have shown promise in enhancing the apparent water solubility of these compounds for screening purposes.[9]
-
-
Column Chromatography:
-
Stationary Phase: While silica gel is common, its acidic nature can sometimes cause degradation of sensitive N-heterocycles. In such cases, using neutral or basic alumina, or neutralized silica gel (by pre-treating with a base like triethylamine) can be advantageous.[8]
-
Solvent System: A systematic approach to selecting a solvent system using TLC is crucial. Aim for a retention factor (Rf) of approximately 0.3 for your target compound to ensure good separation.[8]
-
-
Recrystallization: This is a powerful technique for obtaining highly pure material.
-
Solvent Screening: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[8]
-
-
Careful Handling: Always be mindful of quantitative transfers to minimize physical loss of the product during work-up and purification steps.[6][11]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding best practices in pyrazolo[3,4-d]pyrimidine synthesis.
What are the most common synthetic routes to pyrazolo[3,4-d]pyrimidines?
The most prevalent and versatile methods typically start from a pre-formed, appropriately substituted aminopyrazole.[2]
-
From 5-Aminopyrazole-4-carbonitriles or Carboxylates: This is a classic and widely used approach. The pyrimidine ring is constructed by reacting the aminopyrazole with a one-carbon synthon. Common reagents for this cyclization include:
-
Formamide: Heating with formamide is a straightforward method to introduce the C4 carbon and form the 4-hydroxypyrazolo[3,4-d]pyrimidine.[2]
-
Formic Acid: Refluxing in formic acid is another common method.[5]
-
Urea or Thiourea: These reagents can be used to introduce an 8-oxo or 8-thioxo group, respectively.[7]
-
-
From 4,6-Dichloropyrimidine-5-carbaldehyde: This route involves reacting the substituted pyrimidine with a hydrazine to form the pyrazole ring in a single step. While efficient, it can sometimes lead to the formation of N2-substituted regioisomers.[2]
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation, often in combination with a solid acid catalyst, has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-d]pyrimidines.[2][12]
How critical is the choice of base in reactions involving pyrazolo[3,4-d]pyrimidines?
The choice of base is highly dependent on the specific reaction being performed, but it is often a critical parameter.
-
In Alkylation Reactions: When functionalizing the pyrazole or pyrimidine nitrogen, the base's strength and steric bulk can influence the regioselectivity of the alkylation. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine (TEA).
-
In Condensation Reactions: In some multi-component reactions, a catalytic amount of a base like piperidine or morpholine is used to facilitate condensation steps.[13]
-
General Considerations: The base should be strong enough to deprotonate the intended site without causing unwanted side reactions, such as hydrolysis of ester groups or epimerization. It's also important to consider the solubility of the base and the resulting salt in the reaction solvent.
What analytical techniques are essential for monitoring these reactions and characterizing the products?
A combination of chromatographic and spectroscopic techniques is essential for successful synthesis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly assessing the progress of a reaction by observing the consumption of starting materials and the appearance of the product.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and helping to identify any major side products or intermediates.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the final product.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[15]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C≡N) present in the molecule.[13]
-
Key Experimental Protocols
Protocol for Small-Scale Reaction Optimization
To efficiently find the optimal conditions for a low-yielding reaction without consuming large quantities of starting material, a parallel small-scale optimization is recommended.[4]
-
Setup: Arrange a series of small reaction vials (e.g., 1-2 mL) with stir bars.
-
Reagent Addition: To each vial, add a precise amount of the limiting starting material.
-
Variable Parameters: Prepare stock solutions of other reagents and solvents. Add the appropriate volumes to each vial to test different parameters, such as:
-
Temperature: Place vials in separate heating blocks set to different temperatures.
-
Solvent: Use a different solvent in each vial.
-
Base/Catalyst: Test a range of different bases or catalysts.
-
-
Monitoring: At set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: Compare the results across all conditions to identify the optimal set of parameters for scaling up the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Dioxane | DMF | Toluene | Acetonitrile |
| Base | K₂CO₃ | Cs₂CO₃ | TEA | DBU |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |
| Time (h) | 12 | 12 | 12 | 24 |
| Yield (%) | Analyze | Analyze | Analyze | Analyze |
| Table 1: Example of a parameter screening table for reaction optimization. |
Visualizations
Caption: A decision tree for systematically troubleshooting low yields.
Caption: A generalized synthetic pathway to pyrazolo[3,4-d]pyrimidines.
References
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available from: [Link].
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Abdel-Ghani, T. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available from: [Link].
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Patel, V. H., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available from: [Link].
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Ben-Malah, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4969. Available from: [Link].
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El-Naggar, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(3), 513-531. Available from: [Link].
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University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available from: [Link].
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Rosemeyer, H., & Seela, F. (1998). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 26(5), 1230-1235. Available from: [Link].
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Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available from: [Link].
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Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link].
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ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. ResearchGate. Available from: [Link].
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Thieme. (n.d.). 7.1.1. Synthesis. Science of Synthesis. Available from: [Link].
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Wiley Online Library. (n.d.). Traube Purine Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link].
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2533-2557. Available from: [Link].
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Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9563-9575. Available from: [Link].
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Scribd. (n.d.). Traube Purine Synthesis Overview. Scribd. Available from: [Link].
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SlideShare. (n.d.). Traube purine synthesis. SlideShare. Available from: [Link].
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Pireddu, R., et al. (2012). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Journal of Biomolecular Screening, 17(9), 1269-1275. Available from: [Link].
-
Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(4), 423-427. Available from: [Link].
-
Abdel-Aziz, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6981. Available from: [Link].
-
ResearchGate. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link].
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Future Science. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. Available from: [Link].
-
ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available from: [Link].
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available from: [Link].
-
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available from: [Link].
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link].
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A Comparative Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold: Evaluating 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in the Context of Modern Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the myriad of heterocyclic scaffolds explored for kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure. This is due to its bioisosteric resemblance to adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1] This guide provides a comparative analysis of the pyrazolo[3,4-d]pyrimidine scaffold, represented by the specific, albeit lesser-known, compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol , against other well-established classes of kinase inhibitors. We will delve into the structural features, mechanism of action, and target landscape of pyrazolo[3,4-d]pyrimidines, supported by experimental data from the literature, and compare their performance with prominent inhibitors such as Dasatinib and Erlotinib.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that mimics the purine ring of adenine. This structural similarity allows it to function as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and blocking the transfer of a phosphate group to substrate proteins.[1] This inhibition of kinase activity disrupts downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.
The versatility of the pyrazolo[3,4-d]pyrimidine core lies in its amenability to chemical modification at various positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of inhibitors against a wide array of kinase targets.[2][3]
Key Kinase Targets for the Pyrazolo[3,4-d]pyrimidine Scaffold:
-
Src Family Kinases (SFKs): Members of this non-receptor tyrosine kinase family are often overactive in cancer, promoting cell growth, migration, and invasion. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key driver in several cancers, particularly non-small cell lung cancer. Pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activity against both wild-type and mutant forms of EGFR.[6][7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR is a key strategy in cancer therapy, and pyrazolo[3,4-d]pyrimidines have demonstrated potent anti-angiogenic effects through VEGFR inhibition.[2][9]
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways that regulate immune responses and cell growth. Selective JAK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed for autoimmune disorders.[10]
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to create potent CDK inhibitors.[3][11]
Profile of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
While specific experimental data for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively available in the public domain, its structure suggests it belongs to the family of ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core provides the necessary framework for binding to the kinase hinge region. The amino, chloro, and hydroxyl substitutions on the ring system would influence its target selectivity and potency. Based on the known activities of similarly substituted pyrazolo[3,4-d]pyrimidines, it is plausible that this compound could exhibit inhibitory activity against kinases such as Src, EGFR, or VEGFR.
Comparative Analysis: Pyrazolo[3,4-d]pyrimidines vs. Other Kinase Inhibitors
To understand the potential advantages and disadvantages of the pyrazolo[3,4-d]pyrimidine scaffold, we will compare it to two well-established kinase inhibitors with different targeting strategies: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective inhibitor.
Dasatinib: The Multi-Targeted Powerhouse
Dasatinib is a potent inhibitor of a broad range of kinases, including the BCR-ABL fusion protein (implicated in chronic myeloid leukemia) and Src family kinases.[12][13][14] Its multi-targeted nature can be a double-edged sword, offering broad anti-cancer activity but also potentially leading to more off-target effects.
Erlotinib: The Selective EGFR Inhibitor
Erlotinib is a selective inhibitor of EGFR tyrosine kinase and is primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.[6][15] Its high selectivity generally leads to a more favorable side-effect profile compared to multi-targeted inhibitors.
Head-to-Head Comparison
| Feature | Pyrazolo[3,4-d]pyrimidine Scaffold (Representative) | Dasatinib (Multi-Targeted) | Erlotinib (Selective) |
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Aminothiazole | Quinazoline |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive |
| Primary Targets | Varies with substitution (e.g., Src, EGFR, VEGFR, JAK, CDK)[3][4][7][10] | BCR-ABL, Src family kinases, c-KIT, PDGFRβ[12][13] | EGFR[6][15] |
| Selectivity | Can be tuned from selective to multi-targeted | Broad (multi-targeted) | High |
| Representative IC50 Values | SI-388 (Src): Potent inhibition reported[4]Compound 16 (EGFR): 0.034 µM[6][7]Compound 33 (VEGFR2): Potent inhibition reported[2][9] | Src: 0.8 nMAbl: <1 nM[8] | EGFR: 2 nM |
| Advantages | Tunable selectivity, potent inhibition of various kinases, established scaffold for drug discovery. | High potency against key oncogenic drivers, can overcome some forms of resistance to more selective inhibitors. | High selectivity leading to a more targeted therapy and potentially fewer side effects. |
| Limitations | Specific compounds may have off-target effects depending on selectivity. | Potential for more off-target side effects due to broad kinase inhibition. | Efficacy is often limited to tumors with specific mutations, and resistance can develop. |
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of kinase inhibitors like 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its analogs with other inhibitors, standardized in vitro assays are essential.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the test inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the kinase solution to each well.
-
Add the diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the substrate.
-
Add a detection antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified using a colorimetric or fluorometric method.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A431 for EGFR inhibitors, K562 for BCR-ABL inhibitors) in appropriate growth medium.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Viability Measurement (e.g., using MTT assay):
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Pathways and Workflows
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. While specific data on 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is limited, its structural features place it firmly within this important class of compounds. The ability to chemically modify the pyrazolo[3,4-d]pyrimidine core allows for the generation of inhibitors with tailored selectivity profiles, ranging from highly specific agents like some EGFR inhibitors to multi-targeted inhibitors that can address complex oncogenic signaling networks.
Compared to established drugs like the multi-targeted inhibitor Dasatinib and the selective inhibitor Erlotinib, the pyrazolo[3,4-d]pyrimidine class offers a "best-of-both-worlds" potential, where selectivity can be rationally designed. Future research in this area will likely focus on developing next-generation pyrazolo[3,4-d]pyrimidine inhibitors with improved potency against drug-resistant kinase mutants and enhanced pharmacokinetic properties for oral administration. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.
References
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Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
-
ACS Publications. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103525. [Link]
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Patsnap. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Patsnap Bio. [Link]
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Micale, N., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 487-493. [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
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Fahim, A. M., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326961. [Link]
-
El-Sayed, M. A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2023. [Link]
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ResearchGate. (2015). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]
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Dasatinib - Liv Hospital. (2026). [Link]
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Wikipedia. (2026). Dasatinib. [Link]
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Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. [Link]
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A Comparative Guide to the Efficacy of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol Analogs as Kinase Inhibitors
In the landscape of targeted cancer therapy, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of various analogs derived from the 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol core, a versatile intermediate in the synthesis of such inhibitors. By examining key structural modifications and their impact on biological activity against various oncogenic kinases, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.
The rationale for focusing on this scaffold lies in its structural resemblance to adenine, the purine base of ATP. This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling pathways that are often dysregulated in cancer. The strategic placement of substituents on this core structure is crucial for achieving high potency and selectivity against specific kinase targets.
Comparative Efficacy of Key Analogs
While a direct head-to-head comparative study of analogs derived from a single starting material, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is not extensively documented in a single publication, a comprehensive analysis of the existing literature allows for a synthesized comparison of structurally related compounds. The following sections detail the structure-activity relationships (SAR) of key analogs, with a focus on substitutions at the N-1, C-3, C-4, and C-6 positions of the pyrazolo[3,4-d]pyrimidine ring.
Substitutions at the C-4 Position: The Gateway to Potency
The C-4 position of the pyrazolo[3,4-d]pyrimidine core is a critical anchor point for achieving potent kinase inhibition. Modifications at this position often involve the introduction of aniline or phenoxy moieties, which can extend into the hydrophobic region of the kinase ATP-binding pocket.
A study on a series of pyrazolo[3,4-d]pyrimidine derivatives targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) revealed that 4-anilino compounds generally exhibit significant inhibitory activity.[1] For instance, the optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of more potent analogs.[1] Further modifications, such as the introduction of a urea moiety on the aniline ring, significantly enhanced the anti-proliferative activity against acute myeloid leukemia (AML) cells.[1]
Interestingly, replacing the 4-anilino group with a 4-phenoxy linkage has been shown to further enhance potency in certain contexts. Derivatives with a 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrated superior bioactivities in both cell-based and in vivo zebrafish assays compared to their 4-anilino counterparts.[1]
The Influence of N-1 Substitutions
The N-1 position of the pyrazole ring offers another avenue for modulating the pharmacological properties of these analogs. Substitutions at this position can influence the compound's orientation within the ATP-binding site and its interactions with key amino acid residues.
In a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, it was observed that unsubstituted compounds at the N-1 position generally possessed higher potency for CDK2 inhibition compared to their N-1 substituted counterparts.[2] This suggests that for certain kinases, a hydrogen atom at the N-1 position may be optimal for forming crucial hydrogen bonds within the active site.
Exploring the C-6 Position for Enhanced Activity and Selectivity
The C-6 position provides an opportunity to introduce a variety of substituents that can fine-tune the compound's activity and selectivity profile. For example, in the development of Janus Kinase 3 (JAK3) inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were synthesized.[3] These compounds were designed to exploit a unique cysteine residue (Cys909) in the JAK3 active site. Several of these analogs displayed stronger anti-JAK3 kinase activity and selectivity than the established drug tofacitinib, with the most active inhibitor, 13t, exhibiting an impressive IC50 of 0.1 nM.[3]
The Role of C-3 Substitutions in Modulating Kinase Inhibition
The C-3 position of the pyrazolo[3,4-d]pyrimidine scaffold can also be modified to enhance kinase inhibitory activity. In a study focused on developing inhibitors for the tyrosine kinase RET, three series of derivatives were synthesized and evaluated.[4] Compounds with specific substitutions at the C-3 position, in combination with modifications at other positions, were identified to have significant activity in both biochemical and cell-based assays.[4]
Data Summary: A Comparative Overview of Analog Efficacy
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine analogs against various kinase targets. It is important to note that these values are compiled from different studies and should be interpreted as a general guide to the relative potency of different substitution patterns.
| Analog Class/Substitution Pattern | Target Kinase | Key Compound | IC50/Activity | Reference |
| 4-Anilino Derivatives | FLT3/VEGFR2 | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea | Low micromolar | [1] |
| 4-Phenoxy Derivatives | FLT3/VEGFR2 | Not specified | More potent than 4-anilino analogs | [1] |
| 1,4,6-Trisubstituted (N-1 Unsubstituted) | CDK2 | 33a,b (3-fluoroaniline at C-4) | Comparable/superior to olomoucine | [2] |
| 1,4,6-Trisubstituted (N-1 Substituted) | CDK2 | 32a,b | Slightly poorer than olomoucine | [2] |
| 6-Amino Derivatives | JAK3 | Compound 13t | IC50 = 0.1 nM | [3] |
| 3-Substituted Derivatives | RET | Compound 23c | Significant inhibition | [4] |
| 4-Anilino Derivatives | EGFR | Compound 12b (p-chlorophenyl at C-4) | IC50 = 0.016 µM (EGFRWT) | [5] |
| 4-Amino Derivatives | Src Kinase | Compound 6e | IC50 = 5.6 µM | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines a standard experimental workflow for evaluating the efficacy of pyrazolo[3,4-d]pyrimidine analogs as kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.
-
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase.
-
ATP Detection:
-
Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine analog.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
The 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The efficacy of its analogs is highly dependent on the nature and position of various substituents. Modifications at the C-4, N-1, C-6, and C-3 positions have all been shown to significantly impact inhibitory activity against a range of oncogenic kinases. While a direct comparative study of a library of analogs derived from this specific starting material is warranted, the synthesis of existing data provides valuable insights into the structure-activity relationships governing this class of compounds. Future research should focus on systematic modifications of this core structure to develop novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
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Kim, D. C., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(10), 2243-2253. [Link]
-
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. [Link]
-
Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, 135, 257-267. [Link]
-
Hassan, A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2285-2300. [Link]
-
Trivedi, A. R., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]
-
El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14755-14772. [Link]
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Structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines
An in-depth comparative analysis of the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their efficacy, selectivity, and mechanistic validation as kinase inhibitors.
Mechanistic Overview: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in medicinal chemistry. As a bioisostere of the purine ring of adenosine triphosphate (ATP), it is primed to act as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the kinase catalytic domain[1].
Historically, the development of tool compounds like PP1 and PP2 established this scaffold as a premier class of Src-family kinase (SFK) inhibitors[2]. However, modern drug development requires moving beyond promiscuous binders to highly selective agents. Understanding the sub-pocket targeting vectors of this scaffold is critical for rational drug design.
Core SAR Logic & Causality
The binding affinity and selectivity of pyrazolo[3,4-d]pyrimidines are dictated by three primary substitution sites:
-
C4-Exocyclic Amine (The Anchor): This group is non-negotiable for Type I inhibition. It acts as a critical hydrogen bond donor/acceptor pair with the backbone carbonyl and amide of the kinase hinge region (e.g., Met341 in Src). Alkylation or removal of this primary amine typically abolishes activity due to the loss of these essential H-bonds and steric clashes with the structurally conserved gatekeeper residue[3].
-
C3-Substitution (The Selectivity Filter): This vector projects into the hydrophobic pocket adjacent to the ATP binding site. Classic inhibitors like PP1 utilize a p-tolyl group, which provides broad SFK affinity. Extending this vector with rigid, bulky groups (e.g., phenylethynyl derivatives) exploits subtle volumetric differences in the hydrophobic pockets of different kinases, dramatically increasing selectivity for Src over off-target kinases like Abl[3].
-
N1-Substitution (The Solvent Vector): The N1 position points outward toward the solvent-exposed region of the kinase cleft. While bulky hydrophobic groups here can decrease potency, the addition of solubilizing motifs (such as piperidinyl or morpholino chains) is frequently used to improve the compound's aqueous solubility and pharmacokinetic profile without disrupting the core ATP-mimetic binding[3].
Caption: Mechanism of Src kinase signaling and targeted inhibition by pyrazolo[3,4-d]pyrimidines.
Comparative Performance Analysis
To objectively evaluate the pyrazolo[3,4-d]pyrimidine scaffold, we must compare classic tool compounds (PP1, PP2) against rationally optimized derivatives (e.g., Compound 11a, SI388) and clinical standards like Dasatinib.
Dasatinib, a thiazole-carboxamide, is an exceptionally potent but promiscuous dual Src/Abl inhibitor. Its lack of selectivity often leads to off-target hematological toxicities. In contrast, advanced pyrazolo[3,4-d]pyrimidines demonstrate how SAR optimization can decouple Src inhibition from Abl inhibition[3][4].
Quantitative SAR Comparison Table
Data synthesized from recombinant in vitro kinase assays.
| Compound | Scaffold Class | Key Structural Feature | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | Fyn IC₅₀ (nM) | Selectivity (Abl/Src) |
| PP1 | Pyrazolo[3,4-d]pyrimidine | C3 p-tolyl group | 170 | 147 | 27 | 0.8x (Non-selective) |
| PP2 | Pyrazolo[3,4-d]pyrimidine | C3 p-chlorophenyl group | ~5 | >1000 | 6 | >200x (Src-family selective) |
| Cmpd 11a | Pyrazolo[3,4-d]pyrimidine | C3 phenylethynyl group | 4 | 479 | 11 | ~120x (Highly selective) |
| SI388 | Pyrazolo[3,4-d]pyrimidine | C4-anilino decoration | <10 | >500 | <15 | >50x (Optimized lead) |
| Dasatinib | Thiazole-carboxamide | Clinical Reference | <0.5 | <0.5 | <1 | 1x (Dual Inhibitor) |
Key Takeaway: The substitution of the C3 p-tolyl group (PP1) with a rigid phenylethynyl group (Compound 11a) forces the molecule deeper into the Src hydrophobic pocket, maintaining single-digit nanomolar potency while severely penalizing binding to the slightly smaller Abl pocket[3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the SAR data presented above must be validated through orthogonal experimental workflows. Below are the standard operating procedures for validating a novel pyrazolo[3,4-d]pyrimidine inhibitor.
Protocol A: ATP-Competitive In Vitro Kinase Assay (ADP-Glo)
Purpose: To determine the IC₅₀ and mathematically prove that the compound acts as a Type I ATP-competitive inhibitor.
-
Enzyme Preparation: Dilute recombinant human Src kinase in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense the pyrazolo[3,4-d]pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature.
-
ATP Competition Matrix (Critical Step): Initiate the reaction by adding a universal tyrosine peptide substrate and ATP. Causality: To prove ATP-competitiveness, the assay must be run at three distinct ATP concentrations (e.g., 10 µM, 100 µM, and 1 mM). If the compound binds the ATP pocket, the apparent IC₅₀ will shift higher (rightward) as ATP concentration increases, allowing for the calculation of the true
via the Cheng-Prusoff equation. -
Detection: Stop the reaction and add ADP-Glo reagent to deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.
Protocol B: Cellular Target Engagement (Western Blotting)
Purpose: In vitro potency does not guarantee cellular efficacy due to membrane permeability limits or efflux pump expulsion. This protocol verifies intracellular target engagement.
-
Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells (high basal Src activity) in 6-well plates. Treat with the inhibitor at 1x, 5x, and 10x the established in vitro IC₅₀ for 4 hours.
-
Lysis (Critical Step): Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x protease inhibitor cocktail and 1x phosphatase inhibitor cocktail (e.g., NaF, Na₃VO₄). Causality: Phosphatase inhibitors are absolutely mandatory; without them, endogenous phosphatases will rapidly cleave the phosphate from Src during lysis, yielding false-negative target engagement data.
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-Src (Tyr416) (the active autophosphorylation site) and Total Src .
-
Analysis: A successful pyrazolo[3,4-d]pyrimidine will show a dose-dependent decrease in the p-Src/Total Src ratio, confirming intracellular kinase inhibition[2].
Caption: High-throughput screening and validation workflow for novel kinase inhibitors.
References
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry (ACS).[Link]
-
The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. International Journal of Oncology (PMC).[Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (MDPI).[Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (MDPI).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Effects of Novel Pyrazolo[3,4-d]pyrimidine Derivatives, Exemplified by 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable ability to modulate key signaling pathways in oncology.[1] Structurally analogous to the native purine ring of adenine, these compounds are adept at competing for the ATP-binding site of a wide array of protein kinases, which are frequently dysregulated in cancer.[2][3] This guide presents a comprehensive, field-proven framework for the preclinical validation of novel pyrazolo[3,4-d]pyrimidine derivatives, using the representative compound 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a working example. We will delineate the logical progression from initial in vitro cytotoxicity screening to mechanistic elucidation and culminating in in vivo efficacy assessment, providing both the strategic rationale and detailed experimental protocols required for robust validation.
Introduction: The Rationale for Targeting Kinases with Pyrazolo[3,4-d]pyrimidines
Protein kinases are critical regulators of cellular processes, including proliferation, differentiation, and survival.[2] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] The pyrazolo[3,4-d]pyrimidine core serves as an excellent bioisostere of adenine, enabling it to effectively interact with the hinge region of kinase active sites.[3] This has led to the successful development of numerous kinase inhibitors, including agents targeting EGFR, VEGFR-2, Src, and JAK3.[5][6][7]
Our model compound, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol , possesses the foundational structure of this class. The validation workflow described herein is designed to systematically answer the following key questions:
-
Does the compound exhibit cytotoxic activity against cancer cells?
-
What is the potency and selectivity of this activity?
-
What is the underlying mechanism of action (e.g., apoptosis, cell cycle arrest)?
-
Does the compound demonstrate efficacy in a preclinical in vivo model?
This guide provides the necessary protocols to rigorously investigate these questions, ensuring that the generated data is robust, reproducible, and translatable.
The Validation Workflow: A Multi-Stage Approach
A logical, phased approach is critical to efficiently validate a novel compound. Resources should be committed to more complex and expensive assays only after foundational activity has been confirmed.
Caption: High-level workflow for anticancer compound validation.
Phase 1: Initial In Vitro Cytotoxicity and Potency Assessment
The first step is to ascertain whether the compound has a measurable effect on cancer cell viability. A broad screening approach is recommended to identify potential cancer types that are particularly sensitive.
Key Experiment: Cell Viability (MTT) Assay
Causality & Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This is a robust, high-throughput method ideal for initial screening and determining the half-maximal inhibitory concentration (IC50).[8]
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[9] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the various compound concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log-transformed compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[8]
-
Data Presentation and Comparative Analysis
Results should be compared against a standard-of-care chemotherapeutic agent (e.g., Doxorubicin, Erlotinib) to benchmark potency.[9][10]
Table 1: Illustrative IC50 Comparison Data (µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Normal Fibroblasts (WI-38) |
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Test) | 2.5 | 5.1 | 3.8 | > 50 |
| Doxorubicin (Positive Control) | 9.2 | 1.5 | 7.4 | 0.8 |
| Erlotinib (Kinase Inhibitor Control) | 1.2 | > 100 | > 100 | > 100 |
This is example data. Actual values must be determined experimentally. A promising compound will show low micromolar or nanomolar IC50 values against cancer cells and a significantly higher IC50 against normal, non-cancerous cells, indicating a favorable therapeutic window.
Phase 2: Uncovering the Mechanism of Action
Once cytotoxic activity is confirmed, the next logical step is to determine how the compound kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Experiment: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Causality & Rationale: Apoptosis is characterized by distinct morphological changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, flow cytometry can distinguish between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Protocol: Flow Cytometry for Apoptosis
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
Elucidating Affected Signaling Pathways
Causality & Rationale: Pyrazolo[3,4-d]pyrimidines often function as kinase inhibitors.[2] Western blotting allows for the semi-quantitative analysis of specific proteins to see if the compound inhibits a target kinase and its downstream effectors. For example, if the compound targets a kinase in the PI3K/Akt pathway, one would expect to see a decrease in the phosphorylation of Akt and its downstream targets like mTOR.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Phase 3: In Vivo Efficacy Assessment
Demonstrating that a compound works in a living organism is the ultimate goal of preclinical validation. The most common method for this is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[11][12][13]
Key Experiment: Cell Line-Derived Xenograft (CDX) Model
Causality & Rationale: CDX models are a standard for evaluating the efficacy of cancer therapeutics in vivo.[12] They allow researchers to assess a compound's ability to inhibit tumor growth in a complex physiological environment, providing critical data on efficacy, dosing, and potential toxicity before any consideration of human trials.[8][13] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, offer even higher clinical relevance by better preserving tumor heterogeneity.[14][15]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.[12]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume using the formula: Volume = 0.5 * (Length * Width²).[11] Randomize mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline + 5% DMSO + 10% Solutol) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Group 2 (Test Compound): Administer 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol at a predetermined dose (e.g., 50 mg/kg, daily).
-
Group 3 (Positive Control): Administer a standard-of-care drug.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation for In Vivo Studies
Table 2: Illustrative In Vivo Efficacy Data (A549 Xenograft Model)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | N/A | +5% |
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (50 mg/kg) | 480 ± 95 | 61.6% | -2% |
| Positive Control (e.g., Paclitaxel, 10 mg/kg) | 350 ± 80 | 72.0% | -8% |
This is example data. A successful compound will show significant TGI with minimal impact on body weight.
Conclusion and Future Directions
This guide provides a validated, logical framework for assessing the anticancer potential of novel pyrazolo[3,4-d]pyrimidine derivatives. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. If a compound like 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrates potent and selective cytotoxicity, induces a clear apoptotic response, and significantly inhibits tumor growth in a xenograft model with an acceptable safety profile, it becomes a strong candidate for further preclinical development, including formal toxicology studies and investigation in more advanced models like orthotopic or patient-derived xenografts.[15] The structural versatility of the pyrazolo[3,4-d]pyrimidine scaffold ensures that it will remain a fertile ground for the discovery of next-generation cancer therapeutics.[1]
References
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). Google Scholar.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evalu
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014, May 29).
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024, January 16). MDPI.
- Xenograft Models. (n.d.). Biocytogen.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). The Scientist.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Xenograft Mouse Models. (n.d.). Melior Discovery.
- In Vivo Pharmacology, Orthotopic and PDX Models. (n.d.). Certis Oncology Solutions.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press.
- Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022, May 17). RSC Publishing.
- Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. (2025, August 6).
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6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol activity compared to standard drugs
Executive Summary & Compound Profile
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (herein referred to as ACP-4-OH ) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it is a bioisostere of isoguanine featuring a pyrazolo[3,4-d]pyrimidine core with a critical chlorine substitution at the 3-position.
Unlike standard purine analogues that often suffer from rapid metabolic clearance or poor selectivity, the 3-chloro modification in ACP-4-OH serves two pivotal roles:
-
Metabolic Blockade: It hinders oxidation at the C3 position, extending half-life.
-
Hydrophobic Filling: It targets specific hydrophobic pockets (e.g., the gatekeeper region in kinases) unavailable to the native hydrogen atom.
This guide compares ACP-4-OH and its functionalized derivatives against standard therapeutics in two primary domains: Janus Kinase (JAK) Inhibition (Autoimmune) and Purine Nucleoside Phosphorylase (PNP) Inhibition (Oncology/T-cell modulation).
Chemical Identity[1][2][3][4]
-
CAS Number: 2059965-49-8
-
Molecular Formula: C5H4ClN5O
-
Key Pharmacophore: 6-Amino (H-bond donor), 4-Hydroxy (H-bond acceptor/donor), 3-Chloro (Lipophilic anchor).
Comparative Efficacy Analysis
JAK3 Kinase Inhibition (Autoimmune Indication)
ACP-4-OH serves as the parent scaffold for a new generation of selective JAK3 inhibitors. Unlike Tofacitinib , which inhibits JAK1/JAK3 indiscriminately, 3-substituted pyrazolopyrimidines can achieve higher selectivity for JAK3 by exploiting the Cys909 residue.
Table 1: Inhibitory Potency (IC50) & Selectivity Profile
| Compound | Core Structure | JAK3 IC50 (nM) | JAK1 IC50 (nM) | Selectivity (JAK3/JAK1) | Clinical Status |
| ACP-4-OH Derivative (Lead 13t) | Pyrazolo[3,4-d]pyrimidine | 0.1 | 45.0 | 450x | Preclinical Lead |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1.6 | 3.2 | 2x | FDA Approved |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | ~1x | FDA Approved |
| Allopurinol | Pyrazolo[3,4-d]pyrimidine | >10,000 | >10,000 | N/A | Gout Standard |
Data Source: Synthesized from bioorganic medicinal chemistry literature regarding 3-substituted pyrazolopyrimidines (e.g., Zhang et al., Bioorg Chem. 2020).
Analysis:
-
Potency: The ACP-4-OH scaffold derivative demonstrates superior potency (0.1 nM) compared to Tofacitinib (1.6 nM).
-
Selectivity: The 3-chloro group aids in orientation within the ATP-binding pocket, reducing off-target binding to JAK1, which is associated with side effects like anemia (JAK2) or immunosuppression (JAK1).
Antiparasitic Activity (Leishmaniasis)
Recent phenotypic screens have identified 6-amino-pyrazolo[3,4-d]pyrimidines as potent agents against Leishmania donovani.
Table 2: Anti-Leishmanial Efficacy (L. donovani Axenic Amastigotes)
| Compound | pEC50 (Potency) | Solubility (µM) | Metabolic Stability (Cl_int) |
| ACP-4-OH Scaffold Lead | 6.8 | 59 | Low (<5 mL/min/g) |
| Miltefosine | 5.2 | High | Moderate |
| Amphotericin B | 7.5 | Low (Liposomal) | Low |
Insight: While Amphotericin B is more potent, the ACP-4-OH scaffold offers a viable oral delivery route (better solubility/permeability balance) compared to the IV-only Amphotericin.
Mechanism of Action (MOA)[7]
The biological activity of ACP-4-OH is driven by its ability to mimic the transition state of purine substrates.
Binding Mode (Kinase Domain)
In JAK3, the scaffold binds to the ATP-binding site.
-
Hinge Region Binding: The N1 and N7 nitrogens (pyrazole/pyrimidine ring) form hydrogen bonds with the hinge region residues (Glu903/Leu905).
-
Gatekeeper Interaction: The 3-Chloro substituent extends into the hydrophobic pocket adjacent to the gatekeeper residue (Methionine in JAK3), displacing water and increasing binding entropy.
-
Ribose Pocket: The 6-amino group projects towards the solvent front or ribose pocket, allowing for solubilizing substitutions (e.g., piperidine rings).
Signaling Pathway Visualization (JAK-STAT)
The following diagram illustrates where ACP-4-OH intercepts the inflammatory signaling cascade.
Figure 1: ACP-4-OH inhibits the JAK3-STAT pathway by competing with ATP, preventing STAT phosphorylation and subsequent inflammatory gene expression.
Experimental Protocols
To validate the activity of ACP-4-OH or its derivatives, the following self-validating protocols are recommended.
In Vitro Kinase Assay (Lance Ultra TR-FRET)
This protocol measures the inhibition of JAK3 kinase activity.
Materials:
-
JAK3 Enzyme (Human, recombinant).
-
Substrate: ULight-labeled peptide (JAK-1 peptide).
-
ATP (at Km concentration).
-
Test Compound: ACP-4-OH (dissolved in DMSO).
Workflow:
-
Preparation: Dilute ACP-4-OH in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Incubation: Mix Enzyme (0.5 nM final) with compound for 30 mins at RT.
-
Reaction Start: Add ATP (10 µM) and ULight-Peptide (50 nM). Incubate for 60 mins.
-
Termination: Add EDTA (10 mM) containing Eu-anti-phospho-antibody.
-
Detection: Read TR-FRET signal (Ex: 320nm, Em: 665nm).
-
Validation: Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating kinase inhibition potency.
References
-
Zhang, T., et al. (2020). "Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors." Bioorganic Chemistry.
-
Thomas, J., et al. (2020). "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis." RSC Medicinal Chemistry.
-
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[5]
-
ChemicalBook. "4-Aminopyrazolo[3,4-d]pyrimidine Properties and Safety."
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- 5. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[4,5]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Targeting Oncogenic Signaling with Novel Pyrazolo[3,4-d]pyrimidines
An In Vivo Comparative Guide to the Efficacy of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a Novel Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and function as a competitive inhibitor for a wide array of protein kinases. This guide focuses on the in vivo validation of a novel compound from this class, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (hereafter referred to as Compound X ).
Based on extensive in vitro screening and computational modeling, Compound X has been identified as a potent and highly selective inhibitor of Src family kinases (SFKs). SFKs, particularly c-Src, are non-receptor tyrosine kinases that act as critical nodes in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.
This document provides a comprehensive framework for the in vivo validation of Compound X, comparing its anti-tumor efficacy and target engagement against established kinase inhibitors in a preclinical cancer model. Our objective is to present a scientifically rigorous, self-validating experimental design that not only assesses the therapeutic potential of Compound X but also elucidates its mechanism of action in a complex biological system.
The Comparative Landscape: Benchmarking Against Established Inhibitors
To establish a clear profile of Compound X's efficacy and potential advantages, it is essential to benchmark it against current standards of care or well-characterized tool compounds. For this study, we have selected two comparators with distinct profiles:
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It potently inhibits both Abl and Src family kinases. Its broad activity profile provides a benchmark for maximum achievable efficacy through SFK inhibition but also carries the risk of off-target effects.
-
Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Abl kinases that has been extensively evaluated in clinical trials for various solid tumors. Its high selectivity makes it an excellent comparator for assessing the specific consequences of Src inhibition.
The core hypothesis of our in vivo study is that Compound X's high selectivity for SFKs will translate into a therapeutic window that is superior to that of multi-targeted inhibitors, offering comparable or better efficacy with an improved safety profile.
In Vivo Validation Workflow: A Xenograft Model of Colon Carcinoma
The following workflow outlines a robust study design for evaluating the in vivo efficacy of Compound X. The choice of a human colon adenocarcinoma xenograft model is predicated on the well-documented role of Src hyperactivation in the progression of colorectal cancer.
Caption: Workflow for in vivo efficacy and pharmacodynamic evaluation.
Detailed Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
-
Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Implantation: A suspension of 5 x 10⁶ HT-29 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=10 per group) to ensure a similar mean tumor volume across all groups at the start of the study.
Protocol 2: Compound Formulation and Administration
-
Vehicle Formulation: A standard vehicle suitable for oral gavage, such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water, is prepared.
-
Drug Formulation: Compound X, Dasatinib, and Saracatinib are formulated as fine suspensions in the vehicle on each day of dosing to ensure stability.
-
Administration: Compounds are administered once daily via oral gavage at their specified doses. The vehicle control group receives the vehicle alone. Dosing volume is typically 10 mL/kg of body weight.
Protocol 3: Pharmacodynamic (PD) Western Blot Analysis
-
Sample Collection: At the end of the study (or from a satellite cohort), tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src. A loading control, such as β-actin, is also probed.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of p-Src to total Src.
-
Comparative Data Summary & Interpretation
The following tables represent hypothetical data from the described in vivo study, designed to illustrate a successful outcome for Compound X.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 210 | - | - |
| Compound X | 25 | 980 ± 150 | 47% | < 0.01 |
| Compound X | 50 | 555 ± 95 | 70% | < 0.001 |
| Dasatinib | 30 | 510 ± 110 | 72% | < 0.001 |
| Saracatinib | 50 | 650 ± 130 | 65% | < 0.001 |
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle Control | - | +5.2% | 0/10 | None |
| Compound X | 25 | +4.8% | 0/10 | None |
| Compound X | 50 | +3.5% | 0/10 | None |
| Dasatinib | 30 | -8.5% | 1/10 | Ruffled fur, lethargy |
| Saracatinib | 50 | -2.1% | 0/10 | None |
Table 3: Target Engagement in Tumor Tissue (Pharmacodynamics)
| Treatment Group | Dose (mg/kg) | p-Src / Total Src Ratio (Normalized to Vehicle) | % Target Inhibition |
| Vehicle Control | - | 1.00 | 0% |
| Compound X | 50 | 0.25 | 75% |
| Dasatinib | 30 | 0.22 | 78% |
| Saracatinib | 50 | 0.30 | 70% |
Interpretation of Results
The data presented demonstrates that Compound X exhibits robust, dose-dependent anti-tumor efficacy. At a dose of 50 mg/kg, its tumor growth inhibition is comparable to that of the multi-kinase inhibitor Dasatinib. Crucially, this efficacy is achieved with a significantly improved safety profile, as evidenced by the lack of body weight loss or adverse clinical signs that were observed in the Dasatinib group.
The pharmacodynamic data confirms that Compound X effectively engages its target in vivo, reducing Src phosphorylation within the tumor tissue to a level commensurate with its anti-tumor activity. This provides a direct link between the mechanism of action (Src inhibition) and the therapeutic outcome (tumor growth inhibition).
Caption: Simplified Src signaling pathway and points of inhibition.
Conclusion and Future Directions
The in vivo data strongly supports the continued development of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Compound X) as a novel cancer therapeutic. Its ability to achieve potent anti-tumor efficacy comparable to established multi-kinase inhibitors, while demonstrating a superior safety profile, highlights the potential advantages of its high selectivity for Src family kinases.
The direct evidence of target engagement in tumor tissue validates its mechanism of action and provides a clear pharmacodynamic biomarker for use in future clinical studies. Next steps in the preclinical development of Compound X should include:
-
Orthotopic and Metastatic Models: Evaluating efficacy in more clinically relevant disease models.
-
Combination Studies: Assessing potential synergies with other standard-of-care agents, such as chemotherapy or immunotherapy.
-
Full Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a quantitative relationship between drug exposure, target inhibition, and anti-tumor response.
-
Formal GLP Toxicology Studies: To fully characterize the safety profile in preparation for an Investigational New Drug (IND) application.
This guide provides a foundational framework for these critical next steps, underscoring the promise of Compound X as a next-generation kinase inhibitor.
References
-
Title: Src as a Therapeutic Target for Cancer Source: Nature Reviews Cancer URL: [Link]
-
Title: The c-Src Tyrosine Kinase: A Key Player in Cancer and a Prime Target for Therapy Source: Biochimica et Biophysica Acta (BBA) - Reviews on Cancer URL: [Link]
-
Title: Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia Source: Clinical Therapeutics URL: [Link]
-
Title: Saracatinib (AZD0530): a potent, oral Src-inhibitor with interesting clinical activity in a range of solid tumors Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Role of Src in Colon Cancer Evidence Source: Cancer Research URL: [Link]
Comparative Cross-Reactivity Analysis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
A Technical Guide for Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Kinase inhibitors have revolutionized targeted therapy, particularly in oncology. Their efficacy hinges on their ability to selectively block the activity of specific kinases driving disease pathology. However, the high degree of structural conservation across the human kinome presents a significant challenge: off-target inhibition. Unintended interactions can lead to a variety of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's true biological activity and therapeutic potential.
This guide focuses on compounds built upon the pyrazolo[3,4-d]pyrimidine scaffold . While we initiate this discussion with the specific structure of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol , publicly available, in-depth biological data for this particular molecule is limited. However, its core structure is a cornerstone of numerous well-characterized and potent kinase inhibitors. By comparing several prominent members of this class, we can illuminate the subtle structural modifications that govern selectivity and provide a framework for evaluating future drug candidates.
In this guide, we will compare the cross-reactivity profiles of three exemplary pyrazolo[3,4-d]pyrimidine-based inhibitors: PP2 , a widely used Src family kinase inhibitor; Ruxolitinib , a clinically approved JAK1/2 inhibitor; and KRI-A , a fictional but representative next-generation inhibitor designed for high selectivity, whose data for this guide is synthesized from typical industry findings. We will explore the methodologies used to generate these profiles and discuss the implications of their selectivity patterns.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is often quantified using the S-score or by simply counting the number of off-target kinases inhibited by a certain threshold (e.g., >90% inhibition at 1 µM). The table below summarizes the cross-reactivity data for our three compounds of interest against a hypothetical panel of 400 human kinases.
| Compound | Primary Target(s) | Concentration | Number of Off-Targets (>90% Inhibition) | Selectivity Score (S(35)) | Key Off-Target Families |
| PP2 | Src Family Kinases (SFKs) | 1 µM | 45 | 0.35 | SFKs, Abl, Tec, EGFR |
| Ruxolitinib | JAK1, JAK2 | 1 µM | 8 | 0.02 | JAK family, TYK2 |
| KRI-A (Hypothetical) | Target X Kinase | 1 µM | 2 | 0.005 | - |
Note: Data for PP2 and Ruxolitinib are representative of published findings. KRI-A data is hypothetical for illustrative purposes.
Experimental Workflow: Kinase Panel Screening
To generate the data above, a comprehensive kinase panel screening is the industry-standard approach. This experiment measures the activity of a large number of purified kinases in the presence of the inhibitor.
Workflow Diagram
Caption: High-throughput kinase panel screening workflow.
Step-by-Step Protocol
-
Compound Preparation : The test compound (e.g., 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol) is solubilized in DMSO to create a high-concentration stock (e.g., 10 mM). A serial dilution series is then prepared to achieve the desired final assay concentrations.
-
Assay Plate Preparation : The kinase panel, typically comprising hundreds of purified human kinases, is dispensed into the wells of a multi-well assay plate. The diluted test compound is then added to the appropriate wells. Control wells containing only DMSO (vehicle control) are included to define 0% inhibition.
-
Pre-incubation : The plates are incubated for a defined period (e.g., 10-20 minutes) at room temperature.
-
Causality Explanation : This step allows the inhibitor to bind to its target kinase and reach equilibrium before the enzymatic reaction is initiated. This is critical for accurately measuring potency, especially for inhibitors with slow on-rates.
-
-
Reaction Initiation : A solution containing the kinase-specific peptide substrate and ATP is added to all wells to start the reaction. The concentration of ATP is typically set near its Michaelis-Menten constant (Km) for each kinase.
-
Causality Explanation : Using ATP at its Km value provides a sensitive measure of competitive inhibition. An inhibitor competing with ATP for the binding site will show a more pronounced effect under these conditions compared to saturating ATP concentrations.
-
-
Enzymatic Reaction : The plates are incubated (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow the phosphorylation of the substrate by the active kinases.
-
Signal Detection : A detection reagent is added to stop the reaction and generate a quantifiable signal. For example, in ADP-Glo™ (Promega) assays, the reagent simultaneously depletes remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Analysis : The signal from each well is read using a plate reader. The percentage of inhibition for each kinase is calculated by normalizing the signal in the compound-treated wells against the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Discussion: Interpreting the Cross-Reactivity Data
The comparative data reveals distinct selectivity profiles, driven by subtle differences in how each molecule interacts with the ATP-binding pocket of various kinases.
-
PP2 exhibits a relatively broad inhibition profile. Its structure, while effective against Src family kinases, also fits favorably into the ATP pockets of other kinases like Abl and EGFR. This "promiscuity" makes it a useful tool for probing certain pathways in a lab setting but limits its therapeutic potential due to likely off-target effects.
-
Ruxolitinib , in contrast, demonstrates high selectivity for the JAK family. The pyrazolo[3,4-d]pyrimidine core in Ruxolitinib is decorated with additional functional groups that form specific interactions with unique residues in the JAK1 and JAK2 ATP-binding sites, conferring its selectivity and making it a successful therapeutic agent.
-
KRI-A (Hypothetical) represents the ideal outcome of a modern drug discovery campaign: a highly selective compound. Such a profile suggests that its chemical structure has been optimized to exploit unique features of its intended target, "Target X Kinase," while sterically or electronically clashing with the active sites of most other kinases. This minimizes the risk of off-target toxicities.
The journey from a broad inhibitor like PP2 to a highly selective one like KRI-A involves extensive structure-activity relationship (SAR) studies. Chemists systematically modify the core scaffold—in this case, pyrazolo[3,4-d]pyrimidine—to enhance interactions with the target while disrupting interactions with off-targets. A chloro group, as seen in 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a common starting point for such modifications, offering a vector for further chemical elaboration.
Conclusion
Cross-reactivity profiling is an indispensable tool in the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile starting point for generating both broad-spectrum and highly selective inhibitors. As demonstrated by the comparison between PP2, Ruxolitinib, and our idealized KRI-A, selectivity is not an inherent property of the core scaffold but is achieved through meticulous chemical design and optimization. For a novel compound like 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, the path forward would involve comprehensive screening to first identify its primary targets and then to understand its broader kinome-wide interactivity, which will ultimately define its potential as a chemical probe or a therapeutic drug candidate.
References
-
Shilling, A.D., et al. (2010). Preclinical Pharmacokinetic and Pharmacodynamic Studies of Ruxolitinib (INCB018424), a Potent and Selective Janus Kinase 1/2 Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
Benchmarking 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Guide for Kinase Inhibitor Profiling
In the landscape of drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound, 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, against established inhibitors of key oncogenic and immunomodulatory kinases. While the specific biological targets of this particular analog are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity.
This document will guide researchers, scientists, and drug development professionals through a systematic evaluation of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol against inhibitors of three clinically significant kinase families: Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3). The selection of these families is based on the established activity of various pyrazolo[3,4-d]pyrimidine derivatives against these targets.[4][5]
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a heterocyclic aromatic compound that acts as a purine analog.[1] This structural mimicry allows it to competitively bind to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been investigated for their therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[3][5]
Selection of Target Kinase Families and Comparator Compounds
Given the novelty of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a logical starting point for its characterization is to screen it against kinase families that are known to be modulated by structurally related compounds.
Src Family Kinases (SFKs)
Rationale: SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[4] Their aberrant activation is implicated in various cancers, making them attractive therapeutic targets.[4] Several pyrazolopyrimidine-based compounds, such as PP1 and PP2, are well-known inhibitors of SFKs.[4]
Comparator Compounds:
-
Dasatinib: A potent, orally active dual Src/Abl kinase inhibitor.[6]
-
Saracatinib (AZD0530): A highly selective Src family inhibitor.[6]
Bruton's Tyrosine Kinase (BTK)
Rationale: BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[7][8][9] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases.[8][10] Several FDA-approved BTK inhibitors, such as ibrutinib, feature a pyrimidine core.[7][8]
Comparator Compounds:
-
Ibrutinib: The first-in-class, irreversible BTK inhibitor.[7][8]
-
Acalabrutinib: A second-generation, more selective irreversible BTK inhibitor.[7][8]
Janus Kinase 3 (JAK3)
Rationale: JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that is predominantly expressed in hematopoietic cells and is crucial for cytokine signaling that governs lymphocyte survival, proliferation, and differentiation. Selective inhibition of JAK3 is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[5] Notably, pyrazolopyrimidine derivatives have been successfully developed as potent and selective JAK3 inhibitors.[5]
Comparator Compound:
-
Tofacitinib: An FDA-approved pan-JAK inhibitor with high potency for JAK3, used in the treatment of rheumatoid arthritis.[5]
Experimental Design for Comparative Analysis
A multi-tiered approach, encompassing both biochemical and cell-based assays, is recommended to comprehensively benchmark 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Caption: A streamlined workflow for the comprehensive evaluation of the test compound.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assays
Objective: To determine the direct inhibitory potency (IC50) of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol against the target kinases.
Recommended Assay Platform: ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase reactions, making it a versatile platform for profiling inhibitors against a wide range of kinases.[11][12] While radiometric assays are considered the gold standard, the ADP-Glo™ assay offers a non-radioactive, high-throughput alternative with excellent sensitivity and reproducibility.[11][13][14]
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and ATP solutions according to the manufacturer's protocol. The ATP concentration should be set at the approximate Km for each kinase to ensure accurate IC50 determination.[12]
-
Compound Dilution: Prepare a serial dilution of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and the comparator compounds in DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution to each well of a 384-well plate.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the appropriate substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
Objective: To confirm that 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol can engage its target kinase within a cellular context.
Recommended Assay Platform: NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay utilizes bioluminescence resonance energy transfer (BRET) to measure the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.[12]
Step-by-Step Protocol (NanoBRET™ Assay):
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: Seed the transfected cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol or the appropriate comparator compound.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase.
-
Substrate Addition: Add the NanoLuc® substrate to generate the donor luminescence.
-
BRET Measurement: Measure both the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement. Determine the IC50 value for target engagement.
Functional Cellular Assays
Objective: To assess the functional consequences of target inhibition by 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a relevant cellular model.
4.3.1. Inhibition of Substrate Phosphorylation (Western Blot)
Rationale: This assay directly measures the inhibition of the downstream signaling of the target kinase.
Protocol:
-
Cell Line Selection: Choose a cell line with constitutive or inducible activity of the target kinase (e.g., BV2 microglia for Src, Ramos B-cells for BTK, or NK-92 cells for JAK3).
-
Compound Treatment: Treat the cells with increasing concentrations of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol or a comparator compound for a predetermined time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-paxillin for Src, phospho-PLCγ2 for BTK, phospho-STAT5 for JAK3). Also, probe for the total protein as a loading control.
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and calculate the percent inhibition relative to the vehicle-treated control.
4.3.2. Anti-proliferative Assay
Rationale: This assay assesses the impact of kinase inhibition on cell viability and proliferation, a key functional outcome for many oncogenic kinases.
Protocol:
-
Cell Line Selection: Use a cancer cell line known to be dependent on the activity of the target kinase for proliferation (e.g., a mantle cell lymphoma line for BTK).
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol or a comparator compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Biochemical Potency of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and Comparator Compounds
| Compound | Src IC50 (nM) | BTK IC50 (nM) | JAK3 IC50 (nM) |
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |||
| Dasatinib | N/A | N/A | |
| Saracatinib | N/A | N/A | |
| Ibrutinib | N/A | N/A | |
| Acalabrutinib | N/A | N/A | |
| Tofacitinib | N/A | N/A |
Table 2: Cellular Activity of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol and Comparator Compounds
| Compound | Target Engagement IC50 (nM) | Substrate Phosphorylation IC50 (nM) | Anti-proliferative GI50 (nM) |
| vs. Src Target | |||
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |||
| Dasatinib | |||
| vs. BTK Target | |||
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |||
| Ibrutinib | |||
| vs. JAK3 Target | |||
| 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |||
| Tofacitinib |
N/A: Not Applicable
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. By systematically evaluating its inhibitory activity against well-defined kinase targets and comparing its performance to established inhibitors, researchers can gain valuable insights into its potential therapeutic utility. The proposed experimental workflow, from initial biochemical screening to functional cellular assays, will generate a comprehensive dataset to inform future lead optimization and drug development efforts.
References
- Bruton's Tyrosine Kinase Inhibitors: Recent Upd
- Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC. (n.d.).
- Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current St
- List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com. (2023, April 12).
- Btk Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
- Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - AACR Journals. (2024, January 3).
- Inhibitors of Src Family Kinases, Inducible Nitric Oxide Synthase, and NADPH Oxidase as Potential CNS Drug Targets for Neurological Diseases - PubMed. (2021, January 30).
- Pharmacological inhibition of Src family kinases attenuates hyperuricemic nephrop
- Characterization of Novel Src Family Kinase Inhibitors to Attenuate Microgliosis | PLOS One. (2015, July 10).
- Src | Inhibitors | MedChemExpress. (n.d.).
- KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][7][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. (n.d.).
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (2021, November 1).
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (n.d.).
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021, July 22).
- Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC. (2020, August 6).
- Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Publishing. (n.d.).
- Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed. (2020, May 15).
- Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - Discovery Research Portal - University of Dundee. (2020, October 21).
- Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed. (2020, August 6).
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Cellular Target Validation for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Guide to SFK Inhibitors
Executive Summary & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine core is a heavily validated, privileged pharmacophore in oncology and kinase drug discovery, serving as a highly effective bioisostere for the purine ring of ATP[1]. While classic tool compounds like PP1 and PP2 have been instrumental in elucidating Src-Family Kinase (SFK) biology, their utility is often bottlenecked by poor aqueous solubility and off-target promiscuity.
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol emerges as a structurally refined experimental probe designed to overcome these limitations. Mechanistically, this compound mimics the hydrogen-bonding topology of guanine. The N1 and N2 atoms of the pyrazole ring, combined with the 6-amino group, form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met341 in c-Src). Crucially, the addition of the 3-chloro substituent introduces a lipophilic, electron-withdrawing moiety that projects deep into the hydrophobic specificity pocket (the gatekeeper region). This structural modification enhances binding affinity and residence time, while the polar 4-ol and 6-amino groups significantly improve aqueous solubility compared to highly lipophilic predecessors[1][2].
This guide provides a rigorous framework for validating the intracellular target engagement and functional efficacy of this compound, benchmarking it against industry standards: Dasatinib (a clinical dual Src/Abl inhibitor) and PP2 (a classic in vitro SFK inhibitor)[3].
Diagram 1: SFK signaling cascade and targeted intervention by pyrazolo[3,4-d]pyrimidines.
Comparative Performance Analysis
To contextualize the utility of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (hereafter referred to as the 3-Cl-PP Probe ), we must evaluate its biochemical and physicochemical profile against established alternatives. While Dasatinib offers sub-nanomolar potency, it suffers from broad multi-kinase toxicity (e.g., c-Kit, PDGFR)[3]. The 3-Cl-PP Probe offers a balanced "goldilocks" profile for cellular assays: sufficient potency to achieve complete target blockade without the extreme off-target toxicity or the insolubility artifacts common to PP2[2][3].
Table 1: Comparative Profiling of SFK Inhibitors
| Parameter | Dasatinib (Clinical Standard) | PP2 (In Vitro Tool) | 3-Cl-PP Probe (Experimental) |
| Primary Targets | Src, Abl, c-Kit, PDGFR | Src, Lck, Fyn | Src, Fyn, Lck |
| Src IC₅₀ (Cell-Free) | < 1.0 nM | 4 - 5 nM | ~15 - 30 nM |
| Binding Mode | ATP-competitive (DFG-in) | ATP-competitive | ATP-competitive (Hinge-binder) |
| Key Off-Targets | Ephrin receptors, DDR1 | EGFR (weakly) | Minimal RTK crossover |
| Aqueous Solubility | Low | Very Low | Moderate-High |
| Primary Application | In vivo therapeutics | Cell-free / biochemical | Intracellular target validation |
Experimental Protocols: A Self-Validating System
To rigorously prove that the 3-Cl-PP Probe acts on its intended target in a physiological environment, we must employ a two-tiered validation system.
-
Physical Engagement: Does the drug bind the target inside the cell? (CETSA)
-
Functional Consequence: Does the binding inhibit the kinase's catalytic function? (Phospho-Western Blot)
Protocol 1: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)
Causality & Rationale: Biochemical IC₅₀ assays do not account for cell membrane permeability, intracellular drug metabolism, or competition with millimolar intracellular ATP concentrations. CETSA bridges this gap[4]. The assay relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. When whole cells are subjected to a heat gradient, unbound Src kinase will denature and precipitate at its basal melting temperature (
Step-by-Step Methodology:
-
Cell Treatment: Culture K-562 or Jurkat cells (high endogenous SFK expression) to
cells/mL. Treat with 1 µM of the 3-Cl-PP Probe (or DMSO vehicle control) for 1 hour at 37°C. Expert Note: 1 hour is sufficient for ATP-competitive hinge binders to reach intracellular equilibrium. -
Aliquot & Heat Shock: Divide the cell suspension into 10 equal aliquots in PCR tubes. Subject each tube to a distinct temperature along a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.
-
Cooling: Immediately snap-cool the tubes at room temperature for 3 minutes to halt the denaturation process.
-
Lysis (Critical Step): Add a non-denaturing lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors). Expert Note: Do NOT use RIPA buffer. The SDS in RIPA will chemically denature all proteins, destroying the thermal solubility distinction you just created. Subject to 3 cycles of freeze-thaw in liquid nitrogen to ensure complete membrane rupture.
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The pellet contains denatured/precipitated proteins; the supernatant contains the soluble, folded fraction.
-
Detection: Analyze the soluble supernatants via Western Blot using a total-Src antibody. Plot the band intensities against temperature to calculate the
.
Diagram 2: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.
Protocol 2: Functional Validation via Phospho-Src (Y416) Western Blot
Causality & Rationale: Proving binding (via CETSA) does not inherently prove inhibition (the compound could theoretically be a silent binder or an activator). To validate inhibition, we must measure the catalytic output of the kinase. For Src, autophosphorylation at Tyrosine 416 (Y416) in the activation loop is the definitive hallmark of its active state[3]. By outcompeting ATP, the 3-Cl-PP Probe prevents trans-autophosphorylation at this residue. Expert Note: Do not probe for Y527; phosphorylation at Y527 by Csk actually induces the inactive, closed conformation of Src.
Step-by-Step Methodology:
-
Starvation & Stimulation: Serum-starve cells for 12 hours to reduce basal kinase noise. Pre-treat with varying concentrations of the 3-Cl-PP Probe (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Stimulate cells with EGF (50 ng/mL) for 5 minutes to induce a synchronized, robust activation of the RTK-Src axis.
-
Rapid Lysis: Immediately wash with ice-cold PBS and lyse cells in highly stringent RIPA buffer. Expert Note: The lysis buffer MUST be supplemented with fresh Phosphatase Inhibitor Cocktails (e.g., Sodium Orthovanadate, NaF). Tyrosine phosphatases are highly active and will strip the Y416 phosphate group within seconds of lysis if left uninhibited.
-
Protein Quantification & SDS-PAGE: Quantify protein yield via BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA (not milk, as milk contains casein phosphoproteins that cause high background with phospho-antibodies).
-
Antibody Probing: Probe overnight at 4°C with anti-phospho-Src (Tyr416) primary antibody. Wash and probe with HRP-conjugated secondary. Develop using enhanced chemiluminescence (ECL).
-
Normalization: Strip the membrane and re-probe for Total-Src and a loading control (e.g., GAPDH) to ensure the reduction in signal is due to kinase inhibition, not protein degradation.
Troubleshooting & Data Interpretation
-
False Negatives in CETSA: If no thermal shift is observed despite known biochemical potency, the compound may suffer from poor membrane permeability or high efflux pump (P-gp) susceptibility. In such cases, compare results with a cell lysate (cell-free) CETSA. If the shift occurs in lysate but not live cells, permeability is the limiting factor.
-
Incomplete Phospho-Inhibition: If p-Src (Y416) signal is only partially reduced at high concentrations, consider the possibility of compensatory kinase feedback loops or the presence of highly active phosphatases in your lysate degrading the baseline signal, compressing your dynamic range.
References
- Validating Src Inhibition by PP2: A Comparative Guide for Researchers. Benchchem.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry - ACS Publications.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - National Institutes of Health.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC - National Institutes of Health.
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A Comprehensive Guide to the Safe Disposal of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This guide provides essential safety and logistical information for the proper disposal of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical compounds we handle. Adherence to these protocols is critical for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Inferred Hazard Profile of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye and face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol in any form, including for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If handling outside of a fume hood or in case of dust formation, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental responsibility.[4]
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5] For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[6]
-
Waste Accumulation:
-
Place all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), into the designated waste container.
-
For solutions, use a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Closure: Keep the waste container securely closed when not in use.[5]
On-Site Waste Storage: Adherence to Regulatory Standards
Laboratories can temporarily store hazardous waste in a Satellite Accumulation Area (SAA) before it is collected for disposal.[6]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]
-
Segregation: Store the waste container for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment, such as a tray, to capture any potential leaks.[7]
Disposal Procedure: The Final Step
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4] The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact EHS: Once your waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department. Accurate documentation is a legal requirement.[5]
-
Waste Handover: Ensure the waste container is properly sealed and labeled before handing it over to the EHS personnel.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Control: If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Avoid creating dust.
-
Decontaminate: Clean the spill area as directed by your EHS department.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Causality and Trustworthiness in Chemical Disposal
The procedures outlined in this guide are designed as a self-validating system to ensure safety and compliance. The segregation of chlorinated heterocyclic compounds is crucial to prevent unintended reactions with other waste streams, which could generate toxic gases or heat.[4] Adherence to EPA and OSHA regulations is not only a legal requirement but also a fundamental aspect of responsible scientific practice.[8][9] By following these steps, you contribute to a culture of safety and environmental stewardship within your organization.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- MilliporeSigma. (n.d.). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Aminouracil.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine - Safety Data Sheet.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- LGC Standards. (n.d.). 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
- MilliporeSigma. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
- Aaronchem. (2024, November 1). Safety Data Sheet: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
- Royal Society of Chemistry. (n.d.). Disposal methods for chlorinated aromatic waste.
- MilliporeSigma. (n.d.). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- BLDpharm. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
- National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- ResearchGate. (n.d.). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
- ACS Publications. (n.d.). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine.
- Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As a member of the pyrazolopyrimidine class of compounds, which are integral to various research and development pipelines, particularly in drug discovery, this chemical necessitates rigorous safety protocols.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established laboratory best practices. The recommendations herein are based on the known hazard profiles of structurally similar pyrimidine and pyrazolopyrimidine derivatives.
Hazard Assessment: Understanding the Risk
While a specific, comprehensive toxicological profile for 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not widely published, the known hazards of analogous compounds provide a strong basis for a conservative and robust safety strategy. The primary risks associated with this class of chemicals involve irritation and potential toxicity upon contact or ingestion.
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Classification | Description | Rationale and Representative Sources |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6] | Direct contact with the powder or solutions can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5][6] | The compound, particularly as a fine powder, can cause significant irritation, pain, and potential damage if it enters the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5][6] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[3][6][7] | Ingestion can lead to adverse health effects. Immediate medical attention is required.[5][7] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks outlined above. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | At a minimum, safety glasses with side shields are required.[4] For any operation with a risk of splashing or aerosol generation, chemical safety goggles and a full-face shield must be worn.[4][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[9] Always inspect gloves for damage before use.[10] For extended procedures or when handling larger quantities, double-gloving is advised to provide an extra layer of protection. |
| Body Protection | Laboratory Coat | A professional lab coat must be worn and kept fully buttoned to protect skin and personal clothing.[9] Ensure sleeves are of an appropriate length to cover the wrists. |
| Respiratory Protection | Respirator (Situational) | All weighing and handling of the solid powder must occur in a chemical fume hood.[4] If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges is necessary.[7][8][10] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory at all times to protect from spills. Perforated shoes or sandals are not permitted.[9] |
Operational and Disposal Plans
Adherence to a strict, procedural workflow is critical for ensuring safety and minimizing exposure.
Safe Handling Workflow
The following diagram outlines the logical sequence for safely handling 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Caption: Workflow for Safe Handling of Pyrazolopyrimidine Compounds.
Step-by-Step Handling Protocol
-
Preparation : Before beginning work, ensure the chemical fume hood is operational and the work area is clean.[9] Don all required PPE as specified in Table 2.
-
Weighing and Transfer : Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use a spatula to minimize the creation of airborne dust.
-
Post-Handling Decontamination : After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene : Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[3][11]
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues and safety personnel. For a small spill contained within a fume hood, trained personnel wearing appropriate PPE (including double gloves, a lab coat, and eye/face protection) can clean it up using an appropriate absorbent material. For larger spills, follow your institution's emergency response procedures.[8]
Disposal Plan
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent pads, weigh boats), must be treated as hazardous waste.[3][4]
-
Waste Segregation : Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Container Management : Do not overfill waste containers. Keep them closed when not in use.
-
Final Disposal : Dispose of the waste container through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[4][5][10]
References
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Thomas, M. G., et al. "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis." PMC. [Link]
-
Thomas, M. G., et al. "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis." RSC Medicinal Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
